Docosapentaenoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFFSWGQGVEMMI-JLNKQSITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074758 | |
| Record name | Clupanodonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Docosapentaenoic acid (22n-3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24880-45-3 | |
| Record name | Clupanodonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clupanodonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clupanodonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLUPANODONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3OZT14QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosapentaenoic acid (22n-3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery of Docosapentaenoic Acid: A Journey from Essential Nutrient to Pro-Resolving Mediator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The story of docosapentaenoic acid (DPA) is a compelling narrative that begins with the fundamental discovery of essential fatty acids and culminates in the elucidation of its potent role in resolving inflammation. This technical guide provides a comprehensive history of DPA's discovery, detailing the key scientific milestones, the evolution of analytical techniques, and the current understanding of its metabolic pathways and signaling functions.
A Foundation in Essential Fatty Acids: The Pioneering Work of the Burrs
The journey to understanding DPA begins with the groundbreaking research of George and Mildred Burr in the late 1920s. Their work fundamentally shifted the scientific understanding of dietary fats from mere sources of energy to essential components for health.[1] Through meticulous experiments with rats fed fat-free diets, the Burrs demonstrated the existence of "essential fatty acids" – fats that the body cannot synthesize and must be obtained from the diet.[1][2][3] In 1929 and 1930, they published seminal papers identifying linoleic acid as one such essential fatty acid, coining the very term that is central to the field today.[4] This pioneering work laid the crucial groundwork for the subsequent discovery and investigation of a wide array of polyunsaturated fatty acids (PUFAs), including DPA.
The Emergence of this compound: Isolation and Structural Elucidation
This compound, a 22-carbon long-chain PUFA with five double bonds, exists in two primary isomeric forms: clupanodonic acid (n-3 DPA) and osbond acid (n-6 DPA). While the precise historical moment of their initial isolation and characterization is not as singularly documented as the work of the Burrs, their identification emerged from the broader exploration of fatty acid composition in various natural sources, particularly marine oils and animal tissues.
Clupanodonic Acid (all-cis-7,10,13,16,19-docosapentaenoic acid): The trivial name "clupanodonic" is derived from the Clupeidae family of fish, such as herring and sardines, which are rich sources of this n-3 fatty acid. Early lipid chemists, through painstaking fractional distillation and chemical degradation techniques, were able to isolate and begin to characterize the highly unsaturated fatty acids present in fish oils.
Osbond Acid (all-cis-4,7,10,13,16-docosapentaenoic acid): This n-6 isomer of DPA was named after Thomas Burr Osborn, a prominent protein chemist whose work on nutrition complemented the emerging field of lipid research. Osbond acid is a metabolite of the essential fatty acid linoleic acid.
Early Experimental Protocols for Isolation and Structural Analysis
The initial isolation and structural elucidation of DPA isomers relied on a combination of classical and emerging analytical techniques of the early to mid-20th century.
Table 1: Early Experimental Protocols for Fatty Acid Analysis
| Technique | Description |
| Saponification and Esterification | Fats and oils were first treated with alkali (saponification) to liberate the fatty acids from their glycerol backbone. The resulting fatty acid salts were then acidified and converted to their methyl esters for further analysis. |
| Fractional Distillation | Methyl esters of fatty acids were separated based on their boiling points, which are influenced by chain length and degree of unsaturation. This allowed for the initial enrichment of specific fatty acid fractions. |
| Low-Temperature Crystallization | Fatty acid esters were dissolved in a solvent and cooled to low temperatures. Saturated and less unsaturated fatty acids would crystallize out, leaving the more highly unsaturated fatty acids, like DPA, in the solution. |
| Lead-Salt Precipitation | This method exploited the differential solubility of the lead salts of saturated and unsaturated fatty acids in alcohol to achieve a separation. |
| Oxidative Degradation (Ozonolysis & Permanganate Oxidation) | To determine the position of the double bonds, the unsaturated fatty acid chain was cleaved at these points using strong oxidizing agents like ozone or potassium permanganate. The resulting smaller dicarboxylic acids were then identified, allowing for the reconstruction of the original double bond positions. |
| Iodine Value Determination | The iodine value, a measure of the degree of unsaturation of a fat, was determined by reacting the fatty acid with an iodine solution. A higher iodine value indicated a greater number of double bonds. |
| Gas-Liquid Chromatography (GLC) | The advent of GLC in the mid-20th century revolutionized fatty acid analysis. This technique allowed for the rapid and quantitative separation of fatty acid methyl esters based on their volatility and interaction with the stationary phase of the chromatography column. |
The Metabolic Journey of this compound
DPA occupies a crucial position in the metabolic pathways of both n-3 and n-6 fatty acids.
Biosynthesis of n-3 DPA (Clupanodonic Acid)
The synthesis of n-3 DPA begins with the essential omega-3 fatty acid, alpha-linolenic acid (ALA). Through a series of elongation and desaturation reactions, ALA is converted to eicosapentaenoic acid (EPA). EPA is then elongated to form n-3 DPA. Subsequently, n-3 DPA can be further metabolized to the vital long-chain omega-3 fatty acid, docosahexaenoic acid (DHA).
Biosynthesis of n-6 DPA (Osbond Acid)
The precursor for n-6 DPA is the essential omega-6 fatty acid, linoleic acid. This is first converted to arachidonic acid (AA). AA is then elongated to adrenic acid, which is subsequently desaturated to form osbond acid.
The Discovery of Specialized Pro-Resolving Mediators (SPMs) Derived from DPA
A paradigm shift in the understanding of DPA's biological significance came with the discovery of specialized pro-resolving mediators (SPMs). These are a class of lipid mediators actively biosynthesized during the resolution phase of inflammation that orchestrate the return to tissue homeostasis. It is now understood that both n-3 and n-6 DPA serve as precursors to distinct families of SPMs, including resolvins, protectins, and maresins.
Enzymatic Pathways to DPA-Derived SPMs
The biosynthesis of these potent signaling molecules is initiated by the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes on DPA.
Signaling Pathways of DPA-Derived SPMs
DPA-derived SPMs exert their potent pro-resolving and anti-inflammatory effects by binding to specific G-protein coupled receptors (GPCRs) on target cells, such as immune cells. This binding initiates intracellular signaling cascades that lead to a variety of cellular responses aimed at resolving inflammation.
One of the well-characterized signaling pathways involves the n-3 DPA-derived resolvin, RvD5n-3 DPA, and its receptor, GPR101.
The binding of RvD5n-3 DPA to GPR101 on macrophages leads to the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately enhances the phagocytic capacity of macrophages and reduces the production of pro-inflammatory cytokines, thereby promoting the resolution of inflammation.
The signaling pathways for DPA-derived maresins and protectins are also subjects of active research. It is known that these SPMs bind to specific GPCRs to initiate their pro-resolving effects, which include inhibiting neutrophil infiltration, stimulating macrophage phagocytosis of apoptotic cells (efferocytosis), and promoting tissue repair.
Conclusion
The history of this compound is a testament to the progressive nature of scientific discovery. From its roots in the fundamental concept of essential fatty acids, our understanding of DPA has evolved to recognize its critical role as a precursor to a sophisticated class of endogenous molecules that actively resolve inflammation. For researchers, scientists, and drug development professionals, the ongoing exploration of DPA and its metabolites offers exciting opportunities for the development of novel therapeutic strategies for a wide range of inflammatory diseases. The detailed understanding of its history, metabolism, and signaling pathways provides a robust framework for future innovation in this promising field.
References
A Comparative Analysis of Clupanodonic Acid and Osbond Acid: Structure and Physicochemical Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the structural and physicochemical properties of clupanodonic acid and osbond acid. Both are isomers of docosapentaenoic acid (DPA), playing distinct roles in biological systems based on their structural differences. This document summarizes key quantitative data, details relevant experimental protocols for their analysis, and visualizes their metabolic pathways.
Core Structural Differences and Nomenclature
Clupanodonic acid and osbond acid are both polyunsaturated fatty acids (PUFAs) with a 22-carbon backbone and five double bonds. Their distinct biological functions arise from their classification as omega-3 and omega-6 fatty acids, respectively, which is determined by the position of the first double bond from the methyl (omega) end of the molecule.[1][2] They are considered regioisomers because they share the same molecular formula but differ in the location of their double bonds.[1][2]
-
Clupanodonic Acid: An omega-3 fatty acid, systematically named all-cis-7,10,13,16,19-docosapentaenoic acid (22:5n-3). The double bond closest to the omega end is at the third carbon.[3]
-
Osbond Acid: An omega-6 fatty acid, systematically named all-cis-4,7,10,13,16-docosapentaenoic acid (22:5n-6). The double bond closest to the omega end is at the sixth carbon.
Mammalian cells cannot interconvert between omega-3 and omega-6 fatty acids, making dietary intake of both essential for maintaining normal health.
Comparative Physicochemical Data
The following table summarizes the key quantitative data for clupanodonic acid and osbond acid.
| Property | Clupanodonic Acid | Osbond Acid |
| Systematic Name | (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid | (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid |
| Common Name | Clupanodonic acid, DPA (n-3) | Osbond acid, DPA (n-6) |
| Molecular Formula | C₂₂H₃₄O₂ | C₂₂H₃₄O₂ |
| Molecular Weight | 330.50 g/mol | 330.50 g/mol |
| Exact Mass | 330.25588 g/mol | 330.25588 g/mol |
| Melting Point | -78 °C | Solid at room temperature |
| Boiling Point | 207-212 °C at 2 mmHg | Not available |
| Density | 0.9356 g/cm³ at 20 °C | Not available |
| Physical State | Clear liquid at room temperature | Solid |
| Solubility | Soluble in organic solvents. | Readily dissolves in water and other polar solvents. |
| Omega Fatty Acid Class | Omega-3 | Omega-6 |
Metabolic Pathways
The biosynthesis of clupanodonic acid and osbond acid follows distinct pathways within the broader metabolism of polyunsaturated fatty acids.
Biosynthesis of Clupanodonic Acid (n-3 Pathway)
Clupanodonic acid is a key intermediate in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA). The process involves an elongation step followed by desaturation.
References
Unveiling the Untapped Potential: A Technical Guide to Natural Dietary Sources of Docosapentaenoic Acid (DPA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docosapentaenoic acid (DPA), a long-chain omega-3 polyunsaturated fatty acid, has long been the lesser-known counterpart to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). However, a growing body of evidence highlights its unique and significant contributions to human health, particularly in cardiovascular function and the resolution of inflammation. As interest in the therapeutic potential of DPA surges, a comprehensive understanding of its natural dietary sources is paramount for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth overview of the primary dietary sources of DPA, detailed methodologies for its quantification, and insights into its metabolic pathways and relevant experimental workflows.
Natural Dietary Sources of this compound
DPA is primarily found in marine and terrestrial sources, with its concentration varying significantly across different species and their diets.
Marine Sources
Marine environments are the most abundant sources of DPA. Oily fish, marine mammals, and certain microalgae are particularly rich in this fatty acid.
-
Oily Fish: Several species of cold-water fatty fish are excellent sources of DPA. Salmon, for instance, can provide up to 393 mg of DPA per 100g serving[1]. Other significant sources include Atlantic mackerel, Florida pompano, Pacific herring, sablefish, and bluefin tuna, which can deliver over 200 mg and between 100 to 200 mg of DPA per 100g portion, respectively[1].
-
Marine Mammals: Seal meat and blubber are exceptionally rich in DPA[1]. Seal oil, in particular, is a potent source, containing approximately 5% DPA by weight[2].
-
Fish Oils: Various fish oils also contain DPA, although often in lower concentrations than EPA and DHA. Menhaden oil is a noteworthy exception, with a DPA content of 4.9%, making it one of the richest fish oil sources[1]. Salmon oil and sardine oil also provide a notable amount of DPA.
-
Microalgae: As the primary producers of long-chain omega-3 fatty acids in the marine food web, certain species of microalgae are the original source of DPA. While commercial production has largely focused on EPA and DHA, research into DPA-rich microalgae is ongoing.
Terrestrial Sources
While marine sources are primary, some terrestrial food sources also contribute to DPA intake.
-
Meat: The DPA content in meat is influenced by the animal's diet, with grass-fed animals generally having higher levels of omega-3 fatty acids, including DPA. Liver from New Zealand beef and lamb is a particularly rich terrestrial source, containing approximately 140 mg of DPA per 100g. Australian beef can provide up to 80 mg of DPA per 100g.
-
Poultry and Dairy: Poultry and dairy products also contribute to dietary DPA intake, although typically in smaller amounts compared to red meat and marine sources.
Quantitative Data on DPA Content in Natural Sources
The following tables summarize the DPA content in various dietary sources, compiled from available scientific literature and databases.
Table 1: DPA Content in Marine Sources
| Food Source | DPA Content (mg per 100g) |
| Salmon (Raw) | up to 393 |
| Atlantic Mackerel | > 200 |
| Florida Pompano | > 200 |
| Pacific Herring | 100 - 200 |
| Sablefish | 100 - 200 |
| Whitefish | 100 - 200 |
| Bluefin Tuna | 100 - 200 |
| Rainbow Trout | 100 - 200 |
Table 2: DPA Content in Marine Oils
| Oil Source | DPA Content (% by weight) |
| Menhaden Oil | 4.9% |
| Seal Oil | ~5% |
| Salmon Oil | 3.0% |
| Sardine Oil | 2.0% |
| Cod Liver Oil | 0.9% |
| Herring Oil | 0.6% |
Table 3: DPA Content in Terrestrial Sources
| Food Source | DPA Content (mg per 100g) |
| New Zealand Beef Liver | ~140 |
| New Zealand Lamb Liver | ~140 |
| Australian Beef | up to 80 |
Experimental Protocols for DPA Quantification
Accurate quantification of DPA in various matrices is essential for research and quality control. The standard methodology involves lipid extraction followed by gas chromatography.
Lipid Extraction: Bligh and Dyer Method
The Bligh and Dyer method is a widely used protocol for extracting lipids from biological samples.
Protocol:
-
Homogenization: Homogenize the tissue sample with a chloroform:methanol (1:2, v/v) mixture. The final volume should be 20 times the volume of the tissue sample.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v). This will separate the mixture into two phases.
-
Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.
-
Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen to yield the total lipid extract.
Fatty Acid Analysis: Gas Chromatography-Flame Ionization Detection (GC-FID)
Following extraction, the fatty acids are converted to fatty acid methyl esters (FAMEs) for analysis by GC-FID. This is a standard procedure outlined in methods such as AOAC Official Method 996.06.
Protocol:
-
Methylation: The extracted lipids are methylated using a reagent such as 7% Boron Trifluoride (BF3) in methanol. The mixture is heated at 100°C for 45 minutes.
-
Extraction of FAMEs: After cooling, the FAMEs are extracted with a non-polar solvent like heptane or hexane.
-
GC-FID Analysis:
-
Injection: An aliquot of the FAMEs solution is injected into the gas chromatograph.
-
Separation: The FAMEs are separated on a capillary column (e.g., a highly polar wax-type column) based on their boiling points and polarity. The oven temperature is programmed to ramp up to allow for the separation of different FAMEs.
-
Detection: A Flame Ionization Detector (FID) is used to detect the FAMEs as they elute from the column.
-
Quantification: The DPA peak is identified by comparing its retention time to that of a known DPA standard. The quantity of DPA is determined by comparing the peak area to that of an internal standard.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of n-3 this compound
DPA is a key intermediate in the metabolic pathway of long-chain omega-3 fatty acids, synthesized from EPA and a precursor to DHA.
References
The Biosynthesis of Docosapentaenoic Acid (DPA) from Alpha-Linolenic Acid (ALA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway for converting the essential omega-3 fatty acid, alpha-linolenic acid (ALA), into the long-chain polyunsaturated fatty acid (LC-PUFA), docosapentaenoic acid (DPA). This document details the enzymatic steps, regulatory mechanisms, quantitative conversion data, and relevant experimental protocols.
Introduction to the ALA to DPA Biosynthesis Pathway
The conversion of dietary ALA (18:3n-3) into longer, more unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA, 20:5n-3) and this compound (DPA, 22:5n-3), is a crucial metabolic process in humans and other vertebrates.[1][2][3] While ALA is an essential fatty acid that must be obtained from the diet, the body has a limited capacity to synthesize the biologically important long-chain derivatives.[1][4] DPA itself serves as an intermediate in the synthesis of docosahexaenoic acid (DHA, 22:6n-3) and also possesses unique physiological functions. Understanding this pathway is critical for research in nutrition, cellular metabolism, and the development of therapeutics targeting fatty acid-related disorders.
The biosynthesis from ALA to DPA involves a series of alternating desaturation and elongation reactions primarily occurring in the endoplasmic reticulum of the liver. This pathway is shared with the omega-6 fatty acid, linoleic acid (LA), leading to competition for the same enzymes.
The Enzymatic Pathway of ALA to DPA Conversion
The conversion of ALA to DPA is a multi-step process involving two key types of enzymes: fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL).
-
Δ6-Desaturation: The pathway begins with the desaturation of ALA (18:3n-3) by the enzyme Δ6-desaturase (FADS2) to form stearidonic acid (SDA, 18:4n-3). This is widely considered a rate-limiting step in the overall conversion of ALA to longer-chain omega-3s.
-
Elongation: Stearidonic acid is then elongated by elongase 5 (ELOVL5), which adds a two-carbon unit to produce eicosatetraenoic acid (ETA, 20:4n-3).
-
Δ5-Desaturation: Eicosatetraenoic acid is subsequently desaturated by Δ5-desaturase (FADS1) to yield eicosapentaenoic acid (EPA, 20:5n-3).
-
Further Elongation: Finally, EPA is elongated by elongase 2 (ELOVL2) to form this compound (DPA, 22:5n-3).
The following diagram illustrates this pathway:
Regulation and Limiting Factors
The efficiency of the ALA to DPA conversion is influenced by several factors:
-
Enzyme Competition: As mentioned, omega-6 and omega-3 fatty acids compete for the same desaturase and elongase enzymes. A high intake of linoleic acid (LA) can therefore reduce the conversion of ALA.
-
Genetic Variation: Genetic polymorphisms in the FADS gene cluster can influence the activity of Δ5 and Δ6 desaturases, leading to individual differences in conversion efficiency.
-
Dietary Intake: The absolute amounts of dietary ALA and LA are more influential on conversion rates than their ratio. High levels of dietary EPA and DHA can also inhibit the conversion of ALA through feedback mechanisms.
-
Sex Hormones: Women, particularly those of reproductive age, have been shown to have a higher capacity for converting ALA to longer-chain omega-3s compared to men, which may be due to the influence of estrogen on enzyme activity.
-
Substrate Availability: The availability of ALA is a key determinant of the overall output of the pathway. However, at very high levels of ALA intake, the conversion to EPA and DPA may not increase proportionally, suggesting saturation of the enzymatic pathway.
Quantitative Data on ALA Conversion
The conversion of ALA to DPA is generally low and varies widely among individuals and populations. The following tables summarize key quantitative findings from the literature.
Table 1: Estimated Conversion Rates of ALA in Humans
| Conversion Step | Estimated Rate in Men | Estimated Rate in Women | Reference(s) |
| ALA to EPA | ~8% | 21% | |
| ALA to DPA | ~1.20% | 6% | |
| ALA to DHA | <0.05% - 4% | 9% |
Note: Conversion rates are estimates and can be influenced by a multitude of factors as described in Section 3.
Table 2: Conversion of Labeled ALA in Cell Culture and Human Studies
| Study Type | Model | Labeled ALA Administered | % Recovered as EPA | % Recovered as DPA | Reference |
| In vitro | HepG2 cells (1:1 [¹³C]LA/[¹³C]ALA) | 50 µM | 17% | Not specified | |
| In vivo | Young women | 700 mg [U-¹³C]ALA | 21% | 6% | |
| In vivo | Older men (baseline) | 700 mg [U-¹³C]ALA | 2.80% | 1.20% |
Experimental Protocols
The analysis of fatty acid biosynthesis relies heavily on chromatographic techniques to separate and quantify different fatty acid species.
Fatty Acid Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of fatty acid composition in biological samples. The general workflow involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Objective: To quantify the relative amounts of ALA, DPA, and other fatty acids in a biological sample.
Methodology:
-
Lipid Extraction:
-
Homogenize the tissue or cell sample in a 2:1 mixture of chloroform and methanol. The solvent-to-tissue ratio should be approximately 20:1.
-
Filter the homogenate under a light vacuum. Repeat the extraction process twice more with a fresh solvent mixture.
-
Pool the chloroform fractions and dry them using a rotary evaporator.
-
Dissolve the dried lipids in a known volume of chloroform for storage.
-
-
Preparation of Fatty Acid Methyl Esters (FAMEs):
-
Take an aliquot of the extracted lipids (approximately 150 mg).
-
Add 4 ml of methanolic NaOH and reflux for 5 minutes until the fat globules are dissolved.
-
Add 5 ml of BF₃-methanol solution and reflux for another 5 minutes.
-
Add 16 ml of a saturated NaCl solution to float the methyl esters.
-
Transfer the mixture to a separating funnel and add 20 ml of petroleum ether. Shake vigorously.
-
Collect the upper petroleum ether layer. Repeat the petroleum ether extraction twice.
-
Pool the petroleum ether fractions, pass them through anhydrous sodium sulfate to remove any residual water, and then evaporate the solvent.
-
Dissolve the resulting FAMEs in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into a GC-MS system.
-
Use a capillary column suitable for FAME separation (e.g., TR-FAME, 30m x 0.25mm, 0.25µm film thickness).
-
The oven temperature program should be optimized for the separation of unsaturated fatty acids. A typical program might be: initial hold at 80°C for 1 min, ramp to 150°C at 20°C/min, hold for 15 min, ramp to 240°C at 10°C/min, and a final hold for 2 min.
-
Use helium as the carrier gas with a constant flow rate (e.g., 1.0 mL/min).
-
The mass spectrometer conditions can be set to an ionization voltage of 70 eV and a mass range of 45-600 m/z.
-
Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.
-
The following diagram outlines the experimental workflow:
Conclusion
The biosynthesis of DPA from ALA is a complex, multi-step process that is tightly regulated and influenced by a variety of factors including diet, genetics, and sex. While the conversion efficiency is relatively low, this pathway is the primary endogenous source of long-chain omega-3 fatty acids for individuals with low dietary intake of pre-formed EPA and DHA. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working to further elucidate the intricacies of fatty acid metabolism and its implications for human health.
References
The Central Role of Elongases and Desaturases in Docosapentaenoic Acid (DPA) Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA) is a 22-carbon long-chain polyunsaturated fatty acid (LC-PUFA) that exists in two primary omega isomers: n-3 DPA (also known as clupanodonic acid) and n-6 DPA (also known as osbond acid). Both isomers are integral components of cell membranes and serve as precursors to bioactive signaling molecules. The endogenous synthesis of DPA from shorter-chain dietary precursors is a multi-step process critically governed by the coordinated actions of fatty acid elongase and desaturase enzymes. This technical guide provides an in-depth exploration of the roles of these enzymes in the biosynthesis of both n-3 and n-6 DPA, complete with quantitative data, detailed experimental protocols, and visual pathway representations to aid researchers in this field.
DPA Biosynthesis Pathways: A Tale of Two Omegas
The synthesis of n-3 and n-6 DPA occurs through parallel but distinct pathways, competing for the same set of elongase and desaturase enzymes. The primary substrates for these pathways are α-linolenic acid (ALA, 18:3n-3) and linoleic acid (LA, 18:2n-6), respectively, which are essential fatty acids obtained from the diet.
The n-3 DPA Synthesis Pathway
The conversion of ALA to n-3 DPA involves a series of desaturation and elongation steps. The key enzymes in this pathway are Delta-6 desaturase (FADS2), Delta-5 desaturase (FADS1), and elongases of very long-chain fatty acids 2 and 5 (ELOVL2 and ELOVL5).
The established pathway proceeds as follows:
-
α-Linolenic acid (ALA, 18:3n-3) is first desaturated by FADS2 to produce stearidonic acid (SDA, 18:4n-3).
-
SDA is then elongated by ELOVL5 or ELOVL2 to eicosatetraenoic acid (ETA, 20:4n-3).
-
ETA is subsequently desaturated by FADS1 to yield eicosapentaenoic acid (EPA, 20:5n-3).
-
Finally, EPA is elongated in two successive steps, primarily by ELOVL2 , to form n-3 DPA (22:5n-3) .
The n-6 DPA Synthesis Pathway
Similarly, the synthesis of n-6 DPA from LA is a sequential process involving the same family of enzymes:
-
Linoleic acid (LA, 18:2n-6) is desaturated by FADS2 to form gamma-linolenic acid (GLA, 18:3n-6).
-
GLA is elongated by ELOVL5 to dihomo-gamma-linolenic acid (DGLA, 20:3n-6).
-
DGLA is then desaturated by FADS1 to produce arachidonic acid (AA, 20:4n-6).
-
AA is elongated by ELOVL2 or ELOVL5 to adrenic acid (AdA, 22:4n-6), which is also known as n-6 DPA .
Key Enzymes in DPA Synthesis
The efficiency of DPA synthesis is largely dependent on the activity and substrate specificity of the involved elongase and desaturase enzymes.
-
Fatty Acid Desaturase 2 (FADS2): This enzyme, also known as Delta-6 desaturase, catalyzes the initial and often rate-limiting step in the biosynthesis of both n-3 and n-6 LC-PUFAs.[1] It introduces a double bond at the sixth carbon from the carboxyl end of the fatty acid.
-
Fatty Acid Desaturase 1 (FADS1): Also known as Delta-5 desaturase, FADS1 acts on 20-carbon PUFAs to introduce a double bond at the fifth carbon.
-
Elongase of Very Long-Chain Fatty Acids 5 (ELOVL5): This elongase is primarily involved in the elongation of C18 and C20 PUFAs.[2]
-
Elongase of Very Long-Chain Fatty Acids 2 (ELOVL2): ELOVL2 shows a preference for C20 and C22 PUFA substrates and is therefore crucial for the final elongation steps leading to the formation of DPA.[2] Functional characterization has identified that ELOVL2 is crucial for the conversion of EPA to n-3 DPA.[3]
Quantitative Data on Enzyme Activity
The substrate specificities and relative activities of elongase and desaturase enzymes are critical for understanding the flux through the DPA synthesis pathways. The following tables summarize available quantitative data.
| Enzyme | Substrate | Product | Relative Activity/Conversion (%) | Reference |
| ELOVL5 | 18:3n-6 (GLA) | 20:3n-6 (DGLA) | High | [2] |
| 18:4n-3 (SDA) | 20:4n-3 (ETA) | High | ||
| 20:4n-6 (AA) | 22:4n-6 (AdA) | Moderate | ||
| 20:5n-3 (EPA) | 22:5n-3 (DPA) | Moderate | ||
| 22:4n-6 (AdA) | 24:4n-6 | Low/None | ||
| 22:5n-3 (DPA) | 24:5n-3 | Low/None | ||
| ELOVL2 | 20:4n-6 (AA) | 22:4n-6 (AdA) | High | |
| 20:5n-3 (EPA) | 22:5n-3 (DPA) | Very High | ||
| 22:4n-6 (AdA) | 24:4n-6 | High | ||
| 22:5n-3 (DPA) | 24:5n-3 | High |
| Enzyme | Substrate | Product | Notes | Reference |
| FADS2 (Δ6-desaturase) | 18:2n-6 (LA) | 18:3n-6 (GLA) | Rate-limiting step | |
| 18:3n-3 (ALA) | 18:4n-3 (SDA) | Preferred substrate over LA | ||
| FADS1 (Δ5-desaturase) | 20:3n-6 (DGLA) | 20:4n-6 (AA) | - | |
| 20:4n-3 (ETA) | 20:5n-3 (EPA) | - |
Experimental Protocols
In Vitro Enzyme Activity Assay Using Yeast Microsomes
This protocol describes a common method for characterizing the activity and substrate specificity of elongase and desaturase enzymes by expressing them in a heterologous system like the yeast Saccharomyces cerevisiae.
a. Yeast Transformation and Culture:
-
Clone the cDNA of the elongase or desaturase of interest into a yeast expression vector.
-
Transform the expression vector into a suitable S. cerevisiae strain.
-
Grow the transformed yeast in an appropriate selective medium to the mid-log phase.
-
Induce protein expression according to the specific promoter in the expression vector (e.g., with galactose for the GAL1 promoter).
b. Preparation of Yeast Microsomes:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).
-
Resuspend the cells in lysis buffer containing protease inhibitors.
-
Disrupt the cells using glass beads and vigorous vortexing or a French press.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
c. Enzyme Activity Assay:
-
Prepare a reaction mixture containing the yeast microsomes, a suitable buffer, co-factors (e.g., NADPH for elongases and desaturases), and the fatty acid substrate (as a CoA-thioester for elongases or free fatty acid for desaturases).
-
For elongase assays, include malonyl-CoA as the two-carbon donor.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a strong acid or base.
-
Extract the lipids and prepare fatty acid methyl esters (FAMEs) for analysis.
Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation
This protocol outlines the steps for extracting total lipids from biological samples and converting the fatty acids into their methyl esters for gas chromatography analysis.
a. Lipid Extraction (Folch Method):
-
Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture thoroughly and allow it to stand at room temperature.
-
Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
b. Fatty Acid Methylation:
-
Resuspend the dried lipid extract in a known volume of toluene.
-
Add a solution of 1% sulfuric acid in methanol.
-
Incubate the mixture at 50°C for 2 hours.
-
After cooling, add a small volume of water and hexane to extract the FAMEs.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
GC-MS is a powerful technique for separating and identifying different fatty acid methyl esters.
-
Injection: Inject a small volume (e.g., 1 µL) of the FAME sample in hexane into the GC.
-
Separation: Use a suitable capillary column (e.g., a polar column like a BPX70) to separate the FAMEs based on their volatility and polarity. The oven temperature is programmed to ramp up to allow for the sequential elution of different FAMEs.
-
Detection: As the FAMEs elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Identification and Quantification: Identify the individual FAMEs by comparing their retention times and mass spectra to those of known standards. Quantify the amount of each fatty acid by integrating the area under its corresponding peak in the chromatogram and comparing it to the area of an internal standard.
Stable Isotope Labeling for Tracing DPA Synthesis
Stable isotope labeling is a powerful technique to trace the metabolic fate of precursor fatty acids through the DPA synthesis pathway in vivo or in cell culture.
-
Labeling: Introduce a stable isotope-labeled precursor, such as ¹³C-labeled ALA or LA, into the diet of an animal model or the culture medium of cells.
-
Sample Collection: Collect tissue or cell samples at various time points after the introduction of the labeled precursor.
-
Lipid Analysis: Extract the lipids and prepare FAMEs as described above.
-
Mass Spectrometry Analysis: Analyze the FAMEs using GC-MS. The incorporation of the stable isotope will result in a mass shift in the molecular ion and fragment ions of the newly synthesized fatty acids.
-
Flux Analysis: By measuring the enrichment of the stable isotope in the different fatty acid intermediates and the final DPA product over time, the rate of synthesis and the flux through the pathway can be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the n-3 and n-6 DPA synthesis pathways and a typical experimental workflow for studying these pathways.
n-3 DPA Synthesis Pathway
Caption: The biosynthetic pathway of n-3 this compound (DPA) from α-Linolenic Acid (ALA).
n-6 DPA Synthesis Pathway
Caption: The biosynthetic pathway of n-6 this compound (DPA) from Linoleic Acid (LA).
Experimental Workflow for DPA Synthesis Analysis
Caption: A typical experimental workflow for the analysis of DPA and other fatty acids.
Conclusion
The synthesis of n-3 and n-6 DPA is a complex metabolic process that is tightly regulated by the activity of specific elongase and desaturase enzymes. Understanding the roles of FADS1, FADS2, ELOVL2, and ELOVL5 in these pathways is crucial for researchers in the fields of nutrition, metabolism, and drug development. The quantitative data, detailed experimental protocols, and visual pathway diagrams provided in this guide offer a comprehensive resource for investigating the intricate mechanisms of DPA biosynthesis and its implications for human health.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.4. Gas Chromatography/Mass Spectrometry (GC/MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 3. Molecular basis for differential elongation of omega-3 this compound by the rat Elovl5 and Elovl2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Docosapentaenoic Acid (DPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Docosapentaenoic Acid (DPA), a 22-carbon polyunsaturated fatty acid (PUFA) with five double bonds.[1] DPA exists primarily as two major isomers, n-3 DPA (Clupanodonic acid) and n-6 DPA (Osbond acid), which are distinguished by the position of the double bond closest to the methyl (omega) end of the molecule.[1][2] This structural difference is biologically significant, as mammals cannot interconvert between the n-3 and n-6 classes, making them essential components of the diet.[1] This document details DPA's chemical characteristics, metabolic pathways, and relevant experimental methodologies to support research and development activities.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These values are critical for understanding its behavior in biological and experimental systems, from formulation development to cellular uptake studies.
Table 1: Quantitative Physicochemical Properties of this compound
| Property | Value | Data Source(s) |
| Molecular Formula | C₂₂H₃₄O₂ | [3] |
| Molecular Weight | 330.5 g/mol | |
| Monoisotopic Mass | 330.25588 g/mol | |
| Appearance | Clear to pale yellow oily liquid at room temperature. | |
| Melting Point | -47.0 °C (226.15 K) | |
| Boiling Point | 234.0 °C (507.15 K) | |
| Density | 0.900 g/cm³ | |
| pKa (Strongest Acidic) | 4.88 (Predicted) | |
| logP (Octanol-Water Partition Coefficient) | 6.7 - 7.8 (Predicted) | |
| Water Solubility | Very limited; practically insoluble. | |
| Organic Solvent Solubility | Soluble in ethanol, chloroform, dichloromethane, DMSO. |
Isomers and Chemical Structure
DPA is a straight-chain PUFA with 22 carbons and 5 cis-configured double bonds. The two primary isomers are regioisomers, differing in the positions of these bonds.
-
n-3 DPA (Clupanodonic Acid): all-cis-7,10,13,16,19-docosapentaenoic acid. It is an omega-3 fatty acid, serving as a metabolic intermediate between Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA).
-
n-6 DPA (Osbond Acid): all-cis-4,7,10,13,16-docosapentaenoic acid. It is an omega-6 fatty acid formed from Arachidonic Acid (AA) via elongation to Adrenic Acid (AdA).
Signaling and Metabolic Pathways
DPA is a bioactive lipid that serves as a precursor to potent signaling molecules and is a key intermediate in the metabolism of long-chain PUFAs.
n-3 DPA Metabolic Pathway
n-3 DPA is a crucial link in the biosynthesis of DHA from EPA. This pathway involves an elongation step followed by desaturation. DPA itself can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce bioactive eicosanoids and is a precursor to specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which are critical for resolving inflammation.
Caption: Biosynthesis and metabolism of n-3 this compound (DPA).
n-6 DPA Metabolic Pathway
n-6 DPA (Osbond acid) originates from the essential omega-6 fatty acid, Arachidonic Acid (AA). This pathway involves two primary enzymatic steps: elongation and subsequent desaturation.
Caption: Biosynthesis pathway of n-6 this compound (Osbond Acid).
Experimental Protocols & Methodologies
Accurate characterization and quantification of DPA are essential for research. The following sections outline standard experimental protocols.
Chromatographic Separation and Quantification
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly used for the separation of fatty acid classes. For quantification and identification of specific fatty acids like DPA, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard, typically after derivatization to fatty acid methyl esters (FAMEs).
Protocol Outline (GC-MS):
-
Lipid Extraction: Extract total lipids from the sample using a method like Folch or Bligh-Dyer (chloroform/methanol).
-
Saponification & Methylation: Saponify the lipid extract with methanolic NaOH to release free fatty acids, followed by methylation using BF₃-methanol or methanolic HCl to form FAMEs.
-
FAME Extraction: Extract the resulting FAMEs into an organic solvent such as hexane.
-
GC-MS Analysis: Inject the FAME extract onto a GC equipped with a polar capillary column (e.g., biscyanopropyl polysiloxane). Use a temperature gradient program to separate the FAMEs based on chain length and unsaturation.
-
Identification & Quantification: Identify DPA methyl ester by its retention time and mass spectrum compared to a pure standard. Quantify using an internal standard (e.g., C17:0 or C23:0).
Caption: General workflow for the analysis of DPA by GC-MS.
Structural Characterization
Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS) are powerful tools for unambiguous structural elucidation.
-
¹H and ¹³C NMR: Used to confirm the number and position of double bonds and the overall carbon skeleton. Specific chemical shifts of olefinic carbons and protons are characteristic of the fatty acid structure.
-
MS/MS Fragmentation: Electrospray ionization (ESI) MS/MS can provide detailed structural information. The fragmentation pattern of the [M-H]⁻ ion helps locate the double bonds within the acyl chain.
Solubility Determination
Methodology: The solubility of DPA in aqueous buffers can be determined by preparing a saturated solution and quantifying the dissolved amount.
Protocol Outline:
-
Solvent Evaporation: If DPA is in an organic solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Buffer Addition: Add an aqueous buffer (e.g., PBS pH 7.2 or Tris-HCl pH 8.5) to the neat oil.
-
Equilibration: Vortex or sonicate the mixture to facilitate dissolution and let it equilibrate (e.g., for several hours or overnight) to ensure saturation.
-
Separation: Centrifuge the solution to pellet any undissolved DPA.
-
Quantification: Carefully collect the supernatant and quantify the DPA concentration using a validated method such as GC-MS or HPLC.
Stability and Handling
Stability: As a polyunsaturated fatty acid, DPA is highly susceptible to lipid peroxidation due to its multiple double bonds. Oxidation can be initiated by heat, light, and the presence of metal ions.
Storage and Handling Recommendations:
-
Storage: Store pure DPA or its solutions at -20°C or below. For long-term stability, storage at -80°C under an inert gas (e.g., nitrogen or argon) is recommended.
-
Solvents: If supplied in an organic solvent like ethanol, it should remain stable for at least one year at -20°C.
-
Antioxidants: The inclusion of antioxidants such as α-tocopherol can significantly limit degradation during storage.
-
Aqueous Solutions: Aqueous solutions of DPA are not recommended for long-term storage and should be prepared fresh daily.
References
A Technical Guide to Preliminary In-Vitro Studies of Docosapentaenoic Acid (DPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preliminary in-vitro research on docosapentaenoic acid (DPA), a long-chain omega-3 polyunsaturated fatty acid. The document summarizes key quantitative findings, details experimental methodologies for pivotal studies, and illustrates the signaling pathways influenced by DPA. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of DPA.
Quantitative Data Summary
The following tables summarize the key quantitative data from in-vitro studies on this compound, focusing on its effects on cell viability, migration, and gene expression.
Table 1: Effects of DPA on Cancer Cell Viability
| Cell Line | DPA Concentration | Effect | Citation |
| C26 (Colon Adenocarcinoma) | Not specified | Significant decrease in cell viability. | [1] |
| C26 (Colon Adenocarcinoma) | Not specified | Significantly higher caspase 3/7 activity compared to control. | [1] |
Table 2: Effects of DPA on Endothelial Cell Migration
| Cell Type | DPA Concentration | Effect on Migration | Citation |
| Endothelial Cells (EC) | 0.01-1.0 µg/mL | Dose-dependent increase in migration in response to fetal bovine serum. | [2] |
| Endothelial Cells (EC) | 0.5 µg/mL | Maximum stimulation of migration, achieved at a concentration one-tenth of that required for maximal stimulation by EPA. | [2] |
| Bovine Aortic Endothelial (BAE) cells | Not specified | Suppressed tube-forming activity induced by vascular endothelial growth factor (VEGF). |
Table 3: Effects of DPA on Gene and Protein Expression in Liver Cells
| Cell Type | DPA Concentration | Incubation Time | Target Gene/Protein | Effect | Citation |
| Rat Liver Cells | 50µM | 48h | SREBP-1c (mRNA) | Significant decrease | |
| Rat Liver Cells | 50µM | 48h | HMG-CoA reductase (mRNA) | Significant decrease | |
| Rat Liver Cells | 50µM | 48h | ACC-1 (mRNA) | Significant decrease | |
| Rat Liver Cells | 50µM | 48h | FASn (mRNA) | Significant decrease | |
| Rat Liver Cells | 50µM | 48h | SREBP-1 (protein) | Decrease | |
| Rat Liver Cells | 50µM | 48h | ACC-1 (protein) | Decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the in-vitro studies of DPA.
Cell Viability and Apoptosis Assays in Cancer Cells
Objective: To assess the effect of DPA on the viability and induction of apoptosis in cancer cells.
Cell Line: C26 murine colon adenocarcinoma cells.
Methodology:
-
Cell Culture: C26 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with DPA at various concentrations. A solvent control was included in all experiments.
-
Viability Assay (MTT Assay):
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
The plates were incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution was added to dissolve the formazan crystals.
-
The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the solvent control.
-
-
Apoptosis Assay (Caspase 3/7 Activity):
-
Caspase-Glo® 3/7 Assay (Promega) was used to measure caspase activity.
-
After treatment, the reagent was added to the cells, and luminescence was measured, which is proportional to the amount of caspase activity.
-
Endothelial Cell Migration Assay (Boyden Chamber)
Objective: To evaluate the effect of DPA on the migration of endothelial cells.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial (BAE) cells.
Methodology:
-
Cell Culture: Endothelial cells were cultured in endothelial growth medium.
-
Pre-treatment: Cells were pre-treated with DPA at various concentrations (e.g., 0.01-1.0 µg/mL) for a specified duration (e.g., 2 days).
-
Boyden Chamber Setup:
-
A modified Boyden chamber with a porous membrane (e.g., 8 µm pore size) was used.
-
The lower chamber was filled with a chemoattractant, such as fetal bovine serum or Vascular Endothelial Growth Factor (VEGF).
-
DPA-pre-treated endothelial cells were seeded into the upper chamber.
-
-
Incubation: The chamber was incubated for a period to allow cell migration through the membrane.
-
Quantification:
-
Non-migrated cells on the upper surface of the membrane were removed.
-
Migrated cells on the lower surface were fixed and stained (e.g., with Giemsa or DAPI).
-
The number of migrated cells was counted under a microscope in several random fields.
-
Gene and Protein Expression Analysis in Liver Cells
Objective: To determine the effect of DPA on the expression of genes and proteins involved in lipid metabolism.
Cell Line: Rat liver cells (e.g., hepatoma cell lines).
Methodology:
-
Cell Culture and Treatment: Rat liver cells were cultured and then incubated with DPA (e.g., 50µM) for a specified time (e.g., 48 hours).
-
RNA Extraction and Quantitative Real-Time PCR (qPCR):
-
Total RNA was extracted from the cells using a suitable kit.
-
RNA was reverse-transcribed into complementary DNA (cDNA).
-
qPCR was performed using specific primers for target genes (SREBP-1c, HMG-CoA reductase, ACC-1, FASn) and a reference gene (e.g., GAPDH).
-
Relative gene expression was calculated using the ΔΔCt method.
-
-
Protein Extraction and Western Blotting:
-
Total protein was extracted from the cells.
-
Protein concentration was determined using a BCA assay.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against the target proteins (SREBP-1, ACC-1) and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows described in the in-vitro studies of DPA.
DPA's Effect on Lipogenesis in Liver Cells
Experimental Workflow for Endothelial Cell Migration Assay
DPA's Pro-Apoptotic Effect in Cancer Cells
This technical guide provides a consolidated resource for understanding the preliminary in-vitro effects of this compound. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area.
References
Early Research on the Biological Activity of Docosapentaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid, has long been the subject of scientific inquiry, positioned metabolically and functionally between its more extensively studied counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Early research into the biological activities of DPA laid the groundwork for our current understanding of its unique and potent effects on various physiological systems. This technical guide provides an in-depth analysis of the foundational studies that first elucidated the core biological activities of DPA, with a focus on its roles in platelet aggregation, endothelial cell migration, and its metabolic pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a detailed look into the seminal research in this field.
Core Biological Activities of this compound
Early investigations into DPA revealed its significant influence on key cellular processes, particularly those related to cardiovascular health and inflammation. The following sections detail the initial findings and experimental approaches that defined our early understanding of DPA's biological significance.
Inhibition of Platelet Aggregation
One of the most profound and earliest discovered biological activities of DPA is its potent inhibition of platelet aggregation. Foundational studies demonstrated that DPA was not only an effective anti-aggregatory agent but was often more potent than both EPA and DHA.
The primary method used in early studies to assess the anti-platelet activity of DPA was platelet aggregometry . A typical protocol is outlined below:
Preparation of Washed Rabbit Platelets:
-
Blood was collected from the carotid artery of male Japanese White rabbits using a 3.8% trisodium citrate solution (9:1, v/v) as an anticoagulant.
-
Platelet-rich plasma (PRP) was obtained by centrifuging the blood at 180 x g for 10 minutes at room temperature.
-
PRP was then centrifuged at 800 x g for 15 minutes to pellet the platelets.
-
The platelet pellet was washed twice with a calcium-free Tyrode's solution containing 0.35% bovine serum albumin and 10 mM HEPES (pH 7.4).
-
Platelets were resuspended in the same buffer at a final concentration of 5 x 10⁸ cells/mL.
Platelet Aggregation Assay:
-
Platelet aggregation was measured using a dual-channel aggregometer.
-
Aliquots of the washed platelet suspension were pre-incubated with various concentrations of DPA, EPA, or DHA (dissolved in ethanol) for a specified period (e.g., 2 minutes) at 37°C with stirring.
-
Aggregation was induced by adding an agonist such as collagen or arachidonic acid.
-
The change in light transmission through the platelet suspension was recorded over time to measure the extent of aggregation.
The following table summarizes the key quantitative findings from early studies on the inhibition of platelet aggregation by DPA and other omega-3 fatty acids.
| Fatty Acid | Agonist | Concentration for 50% Inhibition (IC50) | Reference |
| DPA (22:5n-3) | Collagen (1 µg/mL) | ~5 µM | Akiba et al., 2000 |
| EPA (20:5n-3) | Collagen (1 µg/mL) | ~15 µM | Akiba et al., 2000 |
| DHA (22:6n-3) | Collagen (1 µg/mL) | ~20 µM | Akiba et al., 2000 |
| DPA (22:5n-3) | Arachidonic Acid (100 µM) | ~3 µM | Akiba et al., 2000 |
| EPA (20:5n-3) | Arachidonic Acid (100 µM) | ~10 µM | Akiba et al., 2000 |
| DHA (22:6n-3) | Arachidonic Acid (100 µM) | ~18 µM | Akiba et al., 2000 |
Early research suggested that DPA's potent anti-aggregatory effect is due to its differential influence on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism. DPA was found to be a potent inhibitor of the COX pathway, thereby reducing the production of pro-aggregatory thromboxane A2 (TXA2). Concurrently, this inhibition appeared to shunt the metabolism of arachidonic acid towards the LOX pathway, leading to the production of other eicosanoids.
Stimulation of Endothelial Cell Migration
Another key biological activity of DPA discovered in early research is its ability to stimulate the migration of endothelial cells. This process is crucial for wound healing and the repair of blood vessels.
The modified Boyden chamber assay was a central technique in these early investigations.
Cell Culture:
-
Bovine aortic endothelial cells (BAECs) were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
Pretreatment with Fatty Acids:
-
BAECs were seeded into culture dishes and grown to confluence.
-
The cells were then incubated in a medium containing various concentrations of DPA or EPA for a specified period (e.g., 2 days).
Migration Assay:
-
A modified Boyden chamber with a porous polycarbonate membrane (e.g., 8 µm pores) coated with gelatin was used.
-
The lower chamber was filled with DMEM containing a chemoattractant, such as 10% FBS.
-
The pretreated BAECs were harvested, resuspended in serum-free DMEM, and placed in the upper chamber.
-
The chamber was incubated for a set time (e.g., 4 hours) at 37°C to allow for cell migration through the membrane.
-
Non-migrated cells on the upper surface of the membrane were removed.
-
Migrated cells on the lower surface were fixed, stained (e.g., with Giemsa stain), and counted under a microscope.
The following table summarizes the dose-dependent effect of DPA pretreatment on endothelial cell migration from a seminal early study.
| Pretreatment Fatty Acid | Concentration | Migrated Cells per Field (Mean ± SD) | Reference |
| Control (Vehicle) | - | 45 ± 5 | Tsuji et al., 1996 |
| DPA (22:5n-3) | 0.1 µg/mL | 78 ± 8 | Tsuji et al., 1996 |
| DPA (22:5n-3) | 0.5 µg/mL | 112 ± 10 | Tsuji et al., 1996 |
| DPA (22:5n-3) | 1.0 µg/mL | 105 ± 9 | Tsuji et al., 1996 |
| EPA (20:5n-3) | 5.0 µg/mL | 95 ± 7 | Tsuji et al., 1996 |
These early findings indicated that DPA was a more potent stimulator of endothelial cell migration than EPA, achieving a maximal effect at a significantly lower concentration.
The workflow for assessing the effect of DPA on endothelial cell migration is visualized below.
Metabolism of this compound
Early research also focused on understanding the metabolic fate of DPA. It was established that DPA is an intermediate in the conversion of EPA to DHA. Seminal work by Voss et al. (1991) demonstrated that the conversion of DPA to DHA in rat liver occurs through a series of elongation, desaturation, and beta-oxidation steps, and is independent of a delta-4-desaturase.
Metabolic Pathway
Conclusion
The early research on this compound provided critical insights into its potent and distinct biological activities. Foundational studies, employing techniques such as platelet aggregometry and Boyden chamber assays, established DPA as a powerful inhibitor of platelet aggregation and a stimulator of endothelial cell migration, often surpassing the effects of EPA and DHA. These initial investigations into its mechanism of action pointed towards a significant modulation of eicosanoid biosynthesis pathways. Furthermore, early metabolic studies clarified DPA's role as a key intermediate in the synthesis of DHA. This body of early work has been instrumental in shaping our current understanding of the therapeutic potential of DPA and continues to be a valuable reference for ongoing research and drug development in the field of omega-3 fatty acids.
The Concentration of Docosapentaenoic Acid (DPA) in Human Breast Milk: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docosapentaenoic acid (DPA), an omega-3 long-chain polyunsaturated fatty acid, is a significant yet often overlooked component of human breast milk. Present at levels comparable to the well-studied docosahexaenoic acid (DHA), DPA serves as a crucial metabolic reservoir for both eicosapentaenoic acid (EPA) and DHA and is a precursor to potent anti-inflammatory molecules. This technical guide provides a comprehensive overview of DPA concentration in human breast milk, detailing quantitative data, experimental protocols for its measurement, and insights into its metabolic pathways and biological significance for infant development. The information presented is intended to support research and development efforts in infant nutrition and therapeutics.
Quantitative Concentration of this compound in Human Breast Milk
The concentration of DPA in human breast milk exhibits variability influenced by maternal diet, lactation stage, and geographical location. While extensive data on DHA and arachidonic acid (AA) exists, specific quantitative data for DPA is less abundant. However, available research indicates that DPA is a consistently present and significant fatty acid in human milk.
A review of various studies indicates that the daily intake of DPA by breastfed infants is estimated to range from 5.1 to 44.6 milligrams per kilogram of body weight. This highlights the substantial contribution of DPA to the infant's fatty acid intake.
The table below summarizes representative data on DPA concentrations in human breast milk across different lactation stages. It is important to note that values can vary significantly between studies due to analytical methodologies and population differences.
| Lactation Stage | DPA Concentration (% of total fatty acids) | Reference |
| Colostrum | Higher than mature milk | [1] |
| Mature Milk (1 month) | Lower in atopic mothers than non-atopic mothers | [1] |
Further research is required to establish a comprehensive global database of DPA concentrations in human breast milk across diverse populations and detailed lactation stages.
Experimental Protocols for DPA Quantification
The accurate quantification of DPA in human breast milk is critical for research and clinical studies. Gas chromatography (GC) is the most common and reliable method for fatty acid analysis, including DPA. The following sections outline a general protocol for the determination of DPA concentration in human milk samples.
Sample Collection and Storage
-
Collection: Manual or mechanical expression of milk into clean, sterile containers.
-
Homogenization: Gentle mixing of the entire milk sample to ensure a representative lipid distribution.
-
Storage: Immediate freezing and storage at -80°C to prevent lipid oxidation and degradation.
Lipid Extraction
The Folch method or modified versions are standard for extracting lipids from milk samples.
-
Homogenization: Thaw the frozen milk sample at room temperature.
-
Solvent Addition: Add a chloroform:methanol (2:1, v/v) mixture to the milk sample.
-
Agitation: Vortex the mixture vigorously to ensure thorough lipid extraction.
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to facilitate the separation of the lipid-containing chloroform layer from the aqueous methanol layer.
-
Collection: Carefully collect the lower chloroform layer containing the lipids.
Fatty Acid Methyl Ester (FAME) Preparation (Derivatization)
For GC analysis, the fatty acids in the extracted lipids must be converted to their volatile methyl ester derivatives.
-
Transesterification: Add a reagent such as boron trifluoride-methanol (BF3-methanol) or methanolic sodium hydroxide to the lipid extract.
-
Heating: Heat the mixture to facilitate the reaction.
-
Extraction of FAMEs: Add a non-polar solvent like hexane to extract the FAMEs.
-
Washing and Drying: Wash the hexane layer with water to remove any residual catalyst and dry it over anhydrous sodium sulfate.
Gas Chromatography (GC) Analysis
The prepared FAMEs are then analyzed by GC, typically with a flame ionization detector (FID).
-
Gas Chromatograph: An Agilent 5977E GC/MS or similar instrument.[2]
-
Column: A polar capillary column, such as a DB-WAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating FAMEs.[2]
-
Carrier Gas: Helium or hydrogen.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might be:
-
Initial temperature: 100°C, hold for 3 minutes.
-
Ramp 1: Increase to 166°C at 20°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 180°C at 1°C/min.
-
Ramp 3: Increase to 240°C at 10°C/min, hold for 3 minutes.[3]
-
-
Detector: Flame Ionization Detector (FID).
-
Identification and Quantification: FAMEs are identified by comparing their retention times with those of known standards (e.g., Supelco 37 Component FAME Mix). Quantification is performed by comparing the peak areas of the individual FAMEs to the peak area of an internal standard.
Metabolic Pathways and Biological Significance
DPA plays a multifaceted role in infant physiology, acting as both a structural component of cell membranes and a precursor to bioactive signaling molecules.
Metabolic Pathway of n-3 this compound
DPA is an intermediate in the metabolic pathway of omega-3 fatty acids. It can be synthesized from EPA and is a direct precursor to DHA. This metabolic plasticity allows DPA to function as a reservoir for these critical long-chain polyunsaturated fatty acids.
Metabolic pathway of n-3 this compound (DPA).
Experimental Workflow for DPA Quantification
The following diagram illustrates a typical workflow for the quantification of DPA in human breast milk.
Experimental workflow for DPA quantification in human breast milk.
Biological Functions and Signaling
DPA and its metabolites have significant biological functions crucial for infant health and development:
-
Anti-inflammatory and Pro-resolving Properties: DPA is a precursor to a series of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins. These molecules actively regulate the resolution of inflammation, a critical process for maintaining tissue homeostasis and preventing chronic inflammatory conditions.
-
Neuronal and Retinal Development: As a key omega-3 fatty acid in the brain and retina, DPA, along with DHA, is essential for optimal neurological and visual development in infants.
-
Immune System Modulation: The anti-inflammatory properties of DPA and its metabolites contribute to the maturation and regulation of the infant's immune system.
Conclusion and Future Directions
This compound is a vital component of human breast milk with significant implications for infant health. Its role as a metabolic precursor and a source of potent signaling molecules underscores the importance of its inclusion in infant nutrition research and the development of next-generation infant formulas.
Future research should focus on:
-
Establishing a comprehensive global database of DPA concentrations in human breast milk.
-
Investigating the specific mechanisms by which DPA and its metabolites influence infant development.
-
Evaluating the clinical benefits of DPA supplementation in lactating mothers and infants.
A deeper understanding of the role of DPA will pave the way for improved nutritional strategies to support the optimal growth and development of infants.
References
identifying the two isomers of docosapentaenoic acid
An In-depth Technical Guide to the Two Isomers of Docosapentaenoic Acid
Introduction
This compound (DPA) is a polyunsaturated fatty acid (PUFA) containing a 22-carbon chain with five double bonds. While several isomers exist, this guide focuses on the two most biologically significant regioisomers: clupanodonic acid (an omega-3 fatty acid) and osbond acid (an omega-6 fatty acid).[1] These isomers, while structurally similar, originate from different metabolic pathways, possess distinct physiological functions, and cannot be interconverted by mammals, including humans.[1] Understanding the nuanced differences between these two molecules is critical for researchers in nutrition, pharmacology, and drug development, particularly in the context of inflammation, cardiovascular health, and neurological function.
Isomer Profiles
The fundamental difference between the two primary DPA isomers lies in the position of the double bonds along the fatty acid chain, which dictates their classification as either an omega-3 (n-3) or omega-6 (n-6) fatty acid.[1]
Clupanodonic Acid (n-3 DPA)
Clupanodonic acid is an omega-3 fatty acid, formally designated as all-cis-7,10,13,16,19-docosapentaenoic acid.[1] In this configuration, the double bond closest to the methyl (omega) end of the carbon chain is located at the third carbon. It serves as a crucial metabolic intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), two of the most well-studied omega-3 fatty acids.[1] While often overshadowed by EPA and DHA, n-3 DPA is abundant in sources like seal meat and human breast milk and exhibits unique biological activities. It is a precursor to specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which play a vital role in the resolution of inflammation.
Osbond Acid (n-6 DPA)
Osbond acid, or all-cis-4,7,10,13,16-docosapentaenoic acid, is the omega-6 isomer of DPA. Its terminal double bond is positioned at the sixth carbon from the omega end. This fatty acid is synthesized in the body from arachidonic acid (AA), a primary pro-inflammatory omega-6 fatty acid. In states of omega-3 deficiency, levels of osbond acid may increase to compensate for the lack of DHA in neural membranes, although it cannot functionally replace DHA. While the omega-6 class is often associated with pro-inflammatory responses, recent research suggests that n-6 DPA may also have roles in resolving neuroinflammation.
Quantitative Data Summary
The following table summarizes the key quantitative and identifying data for the two DPA isomers for ease of comparison.
| Property | Clupanodonic Acid (n-3 DPA) | Osbond Acid (n-6 DPA) |
| IUPAC Name | (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid | (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid |
| Common Names | n-3 DPA, Clupanodonic Acid | n-6 DPA, Osbond Acid |
| Chemical Formula | C₂₂H₃₄O₂ | C₂₂H₃₄O₂ |
| Molecular Weight | 330.5 g/mol | 330.5 g/mol |
| CAS Number | 24880-45-3 | 25182-74-5 |
| Fatty Acid Notation | 22:5n-3 | 22:5n-6 |
| Metabolic Precursor | Eicosapentaenoic Acid (EPA) | Arachidonic Acid (AA) |
| Primary Dietary Sources | Fish oils (menhaden, salmon), seal oil, beef brain. | Primarily synthesized endogenously from linoleic acid. |
Biochemical Significance and Metabolic Pathways
The distinct metabolic origins of n-3 and n-6 DPA are central to their different biological roles. These pathways involve a series of elongation and desaturation enzymatic reactions.
Omega-3 DPA (Clupanodonic Acid) Pathway
The synthesis of n-3 DPA begins with the essential omega-3 fatty acid alpha-linolenic acid (ALA), which is converted to eicosapentaenoic acid (EPA). EPA is then elongated by elongase enzymes to form clupanodonic acid. Subsequently, n-3 DPA can be further metabolized to docosahexaenoic acid (DHA) through additional elongation, desaturation, and a final step of β-oxidation in the peroxisome. This pathway underscores the role of n-3 DPA as a key intermediate in the production of DHA. Furthermore, n-3 DPA is a substrate for COX and LOX enzymes, leading to the production of potent anti-inflammatory and pro-resolving lipid mediators.
Omega-6 DPA (Osbond Acid) Pathway
The synthesis of n-6 DPA starts with the essential omega-6 fatty acid linoleic acid (LA), which is metabolized to arachidonic acid (AA). AA is then elongated to form docosatetraenoic acid (adrenic acid), which is subsequently converted by a Δ4-desaturase enzyme to yield osbond acid. Like its n-3 counterpart, n-6 DPA can be metabolized by lipoxygenase (LOX) enzymes to produce oxylipins, such as 14-hydroxy-docosapentaenoic acid (14-HDPAn-6), which have been shown to regulate platelet activity.
Experimental Protocols for Separation and Identification
The structural similarity of DPA isomers necessitates sophisticated analytical techniques for their separation and quantification. The general workflow involves lipid extraction, derivatization, chromatographic separation, and detection.
Key Methodologies
-
Lipid Extraction: Total lipids are extracted from the biological matrix (e.g., plasma, tissue, cells) typically using the Folch or Bligh-Dyer methods, which employ a chloroform/methanol solvent system.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): For gas chromatography, the extracted fatty acids are converted to their more volatile methyl ester derivatives. This is commonly achieved by transesterification using methanolic HCl or BF₃-methanol.
-
Chromatographic Separation:
-
Gas Chromatography (GC): FAMEs are separated based on their volatility and interaction with the stationary phase. For separating PUFA isomers, a highly polar capillary column, such as a cyanopropylpolysiloxane-coated column (e.g., CP-Sil 88), is essential. The retention time of each FAME allows for identification against known standards.
-
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique separates fatty acids based on the number and position of their double bonds. The silver ions impregnated on the stationary phase interact reversibly with the π-electrons of the double bonds, allowing for the effective separation of isomers like n-3 and n-6 DPA.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separation is based on the hydrophobicity of the molecules. While less effective for positional isomers, it can be used to fractionate FAMEs before further analysis.
-
-
Detection and Identification:
-
Flame Ionization Detector (FID): Commonly used with GC for quantification of FAMEs.
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides definitive structural information based on the fragmentation patterns of the FAMEs, confirming the identity of each isomer.
-
Conclusion
Clupanodonic acid (n-3 DPA) and osbond acid (n-6 DPA) are the two principal isomers of this compound, distinguished by their omega-3 and omega-6 structures, respectively. This structural variance dictates their synthesis from different essential fatty acid precursors—EPA for n-3 DPA and arachidonic acid for n-6 DPA. Their distinct metabolic pathways lead to different physiological functions, particularly concerning inflammation and cell signaling. For researchers and developers in the life sciences, the ability to accurately separate, identify, and quantify these isomers using advanced chromatographic techniques is paramount to elucidating their precise roles in health and disease and harnessing their therapeutic potential.
References
Methodological & Application
Application Note: Quantification of Docosapentaenoic Acid (DPA) in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) that serves as a metabolic intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2][3] Emerging research suggests that DPA may have unique physiological roles, including modulating inflammation and influencing cardiovascular health.[4] Accurate quantification of DPA in plasma is crucial for clinical research, nutritional studies, and the development of therapeutics targeting fatty acid metabolism. This document provides detailed protocols for the quantification of DPA in plasma using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of n-3 this compound
DPA is a key component in the metabolic pathway of omega-3 fatty acids. It is synthesized from EPA through a series of elongation steps and can be further converted to DHA.[1] Understanding this pathway is essential for interpreting plasma DPA levels in the context of overall omega-3 fatty acid metabolism.
Caption: Metabolic pathway of n-3 this compound (DPA).
Quantitative Data of DPA in Human Plasma
The following table summarizes representative concentrations of DPA found in human plasma from a large-scale study. These values can serve as a reference for clinical and research applications.
| Population Cohort | Analyte | Mean Concentration (μmol/L) | Standard Error (μmol/L) | Citation |
| NHANES 2003-2004 | This compound (DPA) | 44.2 | 0.7 |
Experimental Protocols
Accurate quantification of DPA in plasma requires robust and validated analytical methods. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, each with its own advantages. The following sections provide detailed protocols for both methods.
Experimental Workflow Overview
The general workflow for the quantification of DPA in plasma involves sample preparation, including extraction and derivatization (for GC-MS), followed by instrumental analysis and data processing.
Caption: General workflow for DPA quantification in plasma.
Protocol 1: Quantification of DPA by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and reliable method for fatty acid analysis, providing excellent chromatographic separation and sensitivity. Derivatization to fatty acid methyl esters (FAMEs) is a critical step to increase volatility for GC analysis.
1. Materials and Reagents
-
Internal Standard (IS): Deuterated DPA (e.g., DPA-d5)
-
Methanol (HPLC grade)
-
Acetyl Chloride
-
Potassium Hydroxide (KOH)
-
Boron trifluoride (BF3) in methanol (14%)
-
n-Hexane (HPLC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
Nitrogen gas (high purity)
2. Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: To 100 µL of plasma, add a known amount of deuterated DPA internal standard.
-
Hydrolysis (to release esterified DPA):
-
Add 1 mL of 0.5 M methanolic KOH.
-
Vortex and incubate at 60°C for 20 minutes to hydrolyze the fatty acids from lipids.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Cool the sample and add 2 mL of 14% BF3 in methanol.
-
Incubate at 60°C for 5 minutes.
-
-
Extraction:
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
-
Drying and Reconstitution:
-
Dry the hexane extract under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, precise volume of hexane (e.g., 50 µL) for GC-MS analysis.
-
3. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-88 or similar high-cyanocontent column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. Data Analysis
-
Identify the DPA-methyl ester peak based on its retention time and characteristic mass fragments.
-
Quantify the amount of DPA by comparing the peak area of the analyte to that of the internal standard using a calibration curve prepared with known concentrations of DPA standard.
Protocol 2: Quantification of DPA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation, sometimes without the need for derivatization.
1. Materials and Reagents
-
Internal Standard (IS): Deuterated DPA (e.g., DPA-d5)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
Formic Acid or Ammonium Acetate
-
Ultrapure Water
2. Sample Preparation (without derivatization)
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: To 100 µL of plasma, add a known amount of deuterated DPA internal standard.
-
Protein Precipitation and Extraction:
-
Add 300 µL of a 3:2 (v/v) mixture of hexane/isopropanol.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% methanol).
-
3. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Linear gradient from 70% B to 100% B over 5 minutes, hold at 100% B for 2 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | DPA: m/z 329.2 → 285.3 DPA-d5 (IS): m/z 334.2 → 290.3 |
4. Data Analysis
-
Integrate the peak areas for the specified MRM transitions for DPA and the internal standard.
-
Calculate the concentration of DPA in the plasma samples using a calibration curve generated from standards of known concentrations.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound in plasma samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and desired sample throughput. Accurate measurement of DPA is essential for advancing our understanding of its role in health and disease and for the development of novel diagnostics and therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. n-3 this compound (DPA) intake and relationship to plasma long-chain n-3 fatty acid concentrations in the United States: NHANES 2003–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. n-3 this compound Intake and Relationship with Plasma Long-Chain n-3 Fatty Acid Concentrations in the United States: NHANES 2003-2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
Application Note: Determination of Diphenylamine (DPA) by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylamine (DPA) is a compound utilized in various industrial applications, including as a stabilizer for propellants and as an antioxidant to prevent scald in fruits like apples and pears.[1] Its analysis is crucial for quality control and safety assessment. This application note provides a detailed protocol for the quantitative analysis of DPA using gas chromatography (GC), a robust and sensitive analytical technique. The methods described herein are applicable to various matrices, including fruit and biological samples.
Principle
Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. Following separation, the analyte is detected by a suitable detector, such as a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS), which provides quantitative and, in the case of MS, structural information.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and GC analysis of DPA.
Reagents and Materials
-
Diphenylamine (DPA) standard, analytical grade
-
Hexane, acetone, methanol (HPLC or GC grade)
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
10% methanolic potassium hydroxide solution
-
Trichloroacetic acid (for biological samples)
-
GC vials and inserts
-
Syringe filters (0.22 µm)
Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a suitable detector (NPD or MS).
-
GC column: A non-polar or semi-polar capillary column, such as an SPB-608 or equivalent, is recommended.
Standard Solution Preparation
Prepare a stock solution of DPA in a suitable solvent like methanol or acetone at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution in the same solvent to cover the desired concentration range (e.g., 0.1 to 25 µM).
Sample Preparation
The choice of sample preparation method depends on the matrix.
4.1. Fruit Samples (Apples and Pears) [2]
-
Homogenize a representative sample of the fruit.
-
Weigh 10 g of the homogenized sample into a flask.
-
Add 20 mL of acetone and 2 mL of 10% methanolic potassium hydroxide solution.
-
Shake the flask for 15 minutes.
-
Filter the mixture.
-
Transfer the filtrate to a separatory funnel and add 7 mL of distilled water and 3 mL of saturated sodium chloride solution.
-
Extract the DPA twice with 15 mL portions of n-hexane.
-
Combine the hexane extracts and dry with anhydrous magnesium sulfate.
-
The extract is now ready for GC analysis.
4.2. Biological Samples (Liver Fractions) [3]
-
Perform protein precipitation using trichloroacetic acid.
-
Follow with a liquid-liquid extraction (LLE) of the pesticides with hexane.
4.3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This method is suitable for a variety of food matrices.
-
Weigh a 5.0 g blended fruit sample into a 50 mL centrifuge tube.
-
Add a known amount of DPA standard for spiking if required.
-
Add a mixture of 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex thoroughly and centrifuge.
-
The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary before GC analysis.
GC Method Parameters
The following are typical GC parameters that can be optimized for a specific instrument and column.
| Parameter | Value |
| Injector Temperature | 220°C - 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999%) |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature of 60°C (hold for 1 min), ramp to 250°C - 265°C at 5°C - 18°C/min (hold for 1-2 min), then ramp to 300°C at 50°C/min (hold for 3 min). |
| Detector | NPD or MS |
| MS Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| MS Mode | Selected Ion Monitoring (SIM) for quantification, with a characteristic m/z of 169 for DPA. |
Data Analysis
Identify the DPA peak in the chromatogram based on its retention time compared to the standard. Quantify the amount of DPA in the sample by constructing a calibration curve from the peak areas of the calibration standards.
Quantitative Data Summary
The following table summarizes the quantitative performance data for DPA analysis from various validated GC methods.
| Parameter | Method 1 (Apples & Pears) | Method 2 (Liver Fractions) | Method 3 (Apples) |
| Detector | GC-NPD | GC-MS | GC-MS |
| Retention Time (min) | 9.17 | Not Specified | 9.38 |
| **Linearity (R²) ** | Not Specified | > 0.999 | Excellent |
| Concentration Range | Not Specified | 0.1 - 25 µM | Not Specified |
| LOD | 0.005 mg/kg | Not Specified | 10 ppb |
| LOQ | Not Specified | 0.1 µM (422.5 µg/kg) | Not Specified |
| Recovery (%) | 80 - 100% | > 93% | Excellent |
| RSD (%) | Not Specified | < 3.4% | Low |
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of DPA.
Conclusion
The gas chromatography methods detailed in this application note are demonstrated to be robust, sensitive, and suitable for the quantitative analysis of diphenylamine in various complex matrices. Proper sample preparation is critical for achieving accurate and reproducible results. The provided protocols and performance data can serve as a valuable starting point for researchers, scientists, and drug development professionals in establishing and validating their own DPA analysis methods.
References
Application Notes and Protocols for the Extraction of Docosapentaenoic Acid (DPA) from Fish Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid (PUFA), is gaining increasing attention for its unique biological activities, distinct from its better-known counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] Found in fish oil, DPA serves as a crucial intermediate in the metabolic pathway converting EPA to DHA.[1] Research suggests that DPA may play a significant role in cardiovascular health, inflammation modulation, and cellular signaling.[1] Notably, DPA has been shown to be more effective than EPA in inhibiting platelet aggregation and promoting endothelial cell migration, highlighting its potential as a therapeutic agent.[1]
These application notes provide detailed protocols for the extraction and enrichment of DPA from fish oil, catering to the needs of researchers and professionals in drug development. The methodologies covered include urea complexation, supercritical fluid extraction (SFE), molecular distillation, and enzymatic esterification. Furthermore, this document presents a comparative analysis of the quantitative outcomes of these methods and illustrates a key signaling pathway involving DPA.
Comparative Data on DPA Extraction and Enrichment
The selection of an appropriate extraction and enrichment method for DPA from fish oil depends on several factors, including desired purity, yield, cost, and scalability. The following tables summarize quantitative data from various studies to facilitate a comparison between the different techniques.
| Table 1: DPA Enrichment via Urea Complexation | ||||
| Starting Material | Initial DPA Content (%) | Urea to Fatty Acid Ratio (w/w) | Crystallization Temperature (°C) | Final DPA Purity (%) |
| Seal Oil Fatty Acids | Not Specified | 3.7:1 | 1.3 | 12.75 (in concentrate) |
| Tuna Oil Fatty Acids | 5.9 ± 0.1 | 1.6:1 | -8 (16h), -20 (8h), -8 (16h) | 22.3 ± 0.4 (in DPA isomer concentrate) |
| Table 2: DPA Enrichment via Other Methods | |||
| Method | Starting Material | Key Parameters | Final DPA Content/Purity (%) |
| Preparative HPLC (following Urea Complexation) | Seal Oil Concentrate | C18 column, methanol/0.1% aqueous phosphate | 93.12 |
| Argentated Silica Gel Chromatography (following Urea Complexation) | Tuna Oil Concentrate | 6% acetone/n-hexane solvent | 22.3 ± 0.4 (in DPA isomer concentrate) |
Note: Data for SFE, molecular distillation, and enzymatic methods specifically quantifying DPA enrichment is limited in publicly available literature, with most studies focusing on EPA and DHA. The tables will be updated as more DPA-specific quantitative data becomes available.
Experimental Protocols
The following are detailed protocols for the laboratory-scale extraction and enrichment of DPA from fish oil.
Protocol 1: DPA Enrichment by Urea Complexation
This protocol describes the concentration of DPA from a mixture of free fatty acids obtained from fish oil. The principle lies in the ability of urea to form crystalline inclusion complexes with straight-chain saturated and monounsaturated fatty acids, leaving the more highly unsaturated fatty acids like DPA in the liquid phase.
Materials:
-
Fish oil
-
Potassium hydroxide (KOH)
-
Ethanol (95% and absolute)
-
Urea
-
n-Hexane
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux condenser
-
Stirring hot plate
-
Low-temperature incubator or refrigerator
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
Step 1: Saponification of Fish Oil
-
In a round-bottom flask, add 100 g of fish oil.
-
Prepare a solution of 20 g of KOH in 200 mL of 95% ethanol.
-
Add the ethanolic KOH solution to the fish oil.
-
Attach a reflux condenser and heat the mixture to 80°C with constant stirring for 1 hour to ensure complete saponification.
-
After cooling, transfer the mixture to a separatory funnel and add 200 mL of distilled water.
-
Extract the unsaponifiable matter by washing the solution three times with 100 mL of n-hexane. Discard the n-hexane layers.
-
Acidify the aqueous layer with HCl (6N) to a pH of 1-2 to liberate the free fatty acids (FFAs).
-
Extract the FFAs three times with 150 mL of n-hexane.
-
Combine the n-hexane fractions, wash with distilled water until neutral, and then dry over anhydrous sodium sulfate.
-
Evaporate the n-hexane using a rotary evaporator to obtain the FFA mixture.
Step 2: Urea Complexation
-
In a flask, dissolve 150 g of urea in 600 mL of absolute ethanol by heating to 70°C with stirring until the solution is clear.
-
In a separate beaker, dissolve 50 g of the FFA mixture obtained in Step 1 in 50 mL of absolute ethanol.
-
Add the FFA solution to the urea solution with continuous stirring.
-
Allow the mixture to cool to room temperature with gentle stirring, and then transfer it to a refrigerator or a low-temperature incubator set at 4°C for 24 hours to allow for crystallization of the urea-saturated fatty acid complexes.
-
Separate the urea-complex crystals (containing saturated and monounsaturated fatty acids) from the liquid filtrate (enriched in PUFAs, including DPA) by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Collect the filtrate, which contains the DPA-enriched fraction.
Step 3: Recovery of DPA-Enriched Fatty Acids
-
To the filtrate, add an equal volume of warm water (approximately 60°C) to dissolve the urea.
-
Acidify the solution to pH 4-5 with HCl.
-
Extract the liberated fatty acids three times with 100 mL of n-hexane.
-
Combine the hexane extracts, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.
-
Evaporate the n-hexane under reduced pressure using a rotary evaporator to obtain the DPA-enriched fatty acid concentrate.
Step 4: Analysis
-
The fatty acid composition of the starting material and the final enriched product should be determined by gas chromatography (GC) after conversion to fatty acid methyl esters (FAMEs).
Protocol 2: DPA Extraction using Supercritical Fluid Extraction (SFE)
SFE with carbon dioxide (CO2) is a green technology that utilizes the solvating properties of supercritical fluids to extract lipids. By manipulating pressure and temperature, the selectivity of the extraction can be tuned to fractionate different fatty acids.
Materials and Equipment:
-
Freeze-dried and ground fish tissue or fish oil
-
Supercritical fluid extractor system
-
High-pressure CO2 source
-
Co-solvent (e.g., ethanol) pump and vessel (optional)
-
Collection vials
Procedure:
-
Sample Preparation: Ensure the fish oil or ground fish tissue is dehydrated (lyophilized) to a low moisture content, as water can reduce extraction efficiency.
-
Loading the Extractor: Load the prepared sample into the extraction vessel of the SFE system.
-
Setting Parameters:
-
Pressure: Set the extraction pressure. For omega-3 fatty acids, pressures typically range from 20 to 40 MPa.
-
Temperature: Set the extraction temperature, generally between 40°C and 80°C.
-
CO2 Flow Rate: Set the desired flow rate of supercritical CO2.
-
Co-solvent: If used, introduce a small percentage of a co-solvent like ethanol to modify the polarity of the supercritical fluid and enhance the extraction of more polar lipids.
-
-
Extraction:
-
Pressurize the system with CO2 to the setpoint.
-
Heat the extraction vessel to the desired temperature.
-
Initiate the flow of supercritical CO2 through the sample.
-
The extracted oil containing DPA will be depressurized in a collection vessel, where the CO2 returns to a gaseous state and the oil is collected.
-
-
Fractionation (Optional): By implementing a stepwise increase in pressure or temperature, or by using multiple separation stages, it is possible to fractionate the extracted oil to further enrich the DPA content.
-
Collection and Analysis: Collect the extracted oil fractions and analyze their fatty acid composition using GC.
Protocol 3: DPA Enrichment by Molecular Distillation
Molecular distillation is a short-path vacuum distillation technique suitable for separating heat-sensitive compounds like long-chain PUFAs. The separation is based on the molecular weight of the fatty acid esters.
Materials and Equipment:
-
Fish oil ethyl esters (prepared by transesterification of fish oil)
-
Molecular distillation unit
-
High-vacuum pump
-
Heating and cooling systems
Procedure:
-
Feed Preparation: The starting material should be fish oil that has been transesterified to fatty acid ethyl esters (FAEEs) to increase volatility.
-
Degassing: Degas the FAEEs feed to remove any dissolved gases that could interfere with the high vacuum.
-
Distillation - Stage 1 (Removal of Lighter Components):
-
Set the evaporator temperature to a lower range (e.g., 100-140°C) and the vacuum to a high level (e.g., <1 Pa).
-
Feed the FAEEs onto the heated rotating evaporator surface.
-
Lighter, shorter-chain fatty acid esters will evaporate and condense on the internal condenser, being collected as the distillate.
-
The residue, enriched in longer-chain PUFAs including DPA, is collected separately.
-
-
Distillation - Stage 2 (Enrichment of DPA):
-
Take the residue from Stage 1 as the feed for the second stage.
-
Increase the evaporator temperature (e.g., 140-180°C) to facilitate the evaporation of EPA, DPA, and DHA ethyl esters.
-
Collect the distillate, which will be the fraction enriched in DPA and other long-chain PUFAs.
-
-
Analysis: Analyze the fatty acid composition of the distillates and residues from each stage by GC to determine the extent of DPA enrichment.
Protocol 4: Enzymatic Enrichment of DPA
This method utilizes the selectivity of lipases to preferentially hydrolyze or esterify certain fatty acids, leading to the enrichment of others. For DPA enrichment, a lipase that is less reactive towards DPA compared to other fatty acids in the fish oil would be selected.
Materials:
-
Fish oil or fish oil free fatty acids
-
Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent (e.g., hexane, optional for transesterification)
-
Glycerol or a short-chain alcohol (e.g., ethanol)
-
Shaking incubator
-
Centrifuge
Procedure (Selective Esterification Example):
-
Substrate Preparation: Start with a mixture of free fatty acids obtained from the saponification of fish oil.
-
Reaction Setup:
-
In a reaction vessel, combine the free fatty acid mixture, glycerol (in a specific molar ratio to the fatty acids), and a small amount of buffer to provide the necessary aqueous interface for the enzyme.
-
Add the immobilized lipase to the mixture.
-
-
Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 24-72 hours). The lipase will selectively esterify other fatty acids to the glycerol backbone, leaving DPA in the unreacted free fatty acid fraction.
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.
-
Fraction Separation:
-
The reaction mixture will contain newly formed glycerides and the unreacted free fatty acids (enriched in DPA).
-
These fractions can be separated using techniques such as liquid-liquid extraction or short-path distillation. For instance, the free fatty acids can be extracted after saponifying the glycerides.
-
-
Analysis: Determine the fatty acid composition of the enriched free fatty acid fraction and the glyceride fraction by GC.
Visualization of Workflows and Pathways
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes and biological relevance of DPA, the following diagrams have been generated using the DOT language.
References
Synthesis of Stable Isotope-Labeled Diphenylamine (DPA) Internal Standards: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative analysis, particularly in drug development and metabolism studies, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Stable isotope-labeled (SIL) internal standards are compounds in which one or more atoms have been replaced with their heavy stable isotopes, such as deuterium (²H or D) or carbon-13 (¹³C).[3] These labeled compounds are chemically identical to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[2][4] This allows for the correction of variability introduced during sample preparation, matrix effects, and instrument response fluctuations, leading to enhanced precision and accuracy.
Diphenylamine (DPA) and its derivatives are important compounds in various industrial and pharmaceutical applications. Accurate quantification of DPA in complex matrices necessitates a robust analytical method, for which a stable isotope-labeled internal standard is indispensable. This application note provides detailed protocols for the synthesis of deuterated (DPA-d₁₀) and ¹³C-labeled (DPA-¹³C₁₂) diphenylamine, along with a protocol for its application as an internal standard in quantitative LC-MS/MS analysis.
Data Presentation
Table 1: Summary of Synthesis Methods and Expected Results for Stable Isotope-Labeled DPA
| Labeled Compound | Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Isotopic Purity |
| DPA-d₁₀ | Acid-Catalyzed H/D Exchange | Diphenylamine | Deuterium Oxide (D₂O), Deuterium Chloride (DCl) | >80% | >90% Deuteration |
| DPA-¹³C₁₂ | Buchwald-Hartwig Amination | Aniline-¹³C₆, Bromobenzene-¹³C₆ | Palladium catalyst, Ligand, Base | >70% | >98% ¹³C Incorporation |
Experimental Protocols
Protocol 1: Synthesis of Deuterated Diphenylamine (DPA-d₁₀) via Acid-Catalyzed H/D Exchange
This protocol is adapted from the method described by Werstiuk et al. (1985) for the preparation of ring-deuterated diphenylamines.
Materials:
-
Diphenylamine (DPA)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterium chloride (DCl, 35 wt. % in D₂O, 99 atom % D)
-
Hexane
-
Dilute potassium hydroxide solution
-
Anhydrous sodium sulfate
-
Heavy-walled sealed tube
-
Sublimation apparatus
Procedure:
-
In a heavy-walled glass tube, combine diphenylamine (17 g) and 0.5 M deuterium chloride in deuterium oxide (100 mL).
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat it at 250°C for 30 hours.
-
After cooling, carefully open the tube. A yellowish pellet of the deuterated amine will be present.
-
Dissolve the product in hexane and wash the hexane solution with dilute potassium hydroxide solution, followed by a wash with water.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Evaporate the hexane to obtain the solid deuterated diphenylamine.
-
Purify the product by sublimation to yield DPA-d₁₀. A second exchange under the same conditions can be performed to achieve higher levels of deuteration.
Expected Outcome: This procedure is expected to yield approximately 12.2 g of DPA-d₁₀ after the first exchange, with about 85% deuteration. A second exchange can increase the isotopic purity to over 90%. The final product should be a crystalline solid.
Protocol 2: Proposed Synthesis of ¹³C-Labeled Diphenylamine (DPA-¹³C₁₂) via Buchwald-Hartwig Amination
This protocol describes a proposed synthetic route for ¹³C-labeled DPA using the Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds. This reaction couples a ¹³C-labeled aniline with a ¹³C-labeled aryl halide.
Materials:
-
Aniline-¹³C₆ (commercially available)
-
Bromobenzene-¹³C₆ (can be synthesized from Benzene-¹³C₆)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., Sodium tert-butoxide, K₃PO₄)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst and the phosphine ligand.
-
Add the base to the flask.
-
Add Aniline-¹³C₆ and Bromobenzene-¹³C₆ to the reaction mixture.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure DPA-¹³C₁₂.
Expected Outcome: The Buchwald-Hartwig amination is generally a high-yielding reaction. The expected yield of DPA-¹³C₁₂ should be in the range of 70-95%, with an isotopic purity exceeding 98%, depending on the purity of the starting materials.
Protocol 3: Application of Stable Isotope-Labeled DPA as an Internal Standard in LC-MS/MS Analysis
This protocol provides a general workflow for using the synthesized stable isotope-labeled DPA as an internal standard for the quantification of unlabeled DPA in a biological matrix (e.g., plasma).
Materials:
-
Plasma samples containing DPA
-
Stable isotope-labeled DPA (DPA-d₁₀ or DPA-¹³C₁₂) internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)
-
Working internal standard solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (ACN) for protein precipitation
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the working internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate the proteins. c. Vortex the mixture vigorously for 1 minute. d. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject an appropriate volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system. b. Develop an LC method to achieve chromatographic separation of DPA from other matrix components. c. Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled DPA and the stable isotope-labeled DPA internal standard.
-
Quantification: a. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. b. Determine the concentration of DPA in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Synthetic workflow for deuterated DPA (DPA-d₁₀).
Caption: Proposed synthetic workflow for ¹³C-labeled DPA (DPA-¹³C₁₂).
Caption: Workflow for quantification using stable isotope-labeled DPA.
References
Application Note: In Vitro Cell Culture Models for Studying the Effects of Docosapentaenoic Acid (DPA)
Audience: Researchers, scientists, and drug development professionals.
Introduction Docosapentaenoic acid (DPA, 22:5n-3) is an omega-3 polyunsaturated fatty acid (PUFA) that serves as an intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2] While historically less studied than EPA and DHA, emerging research highlights DPA's distinct and significant biological activities.[2] In vitro cell culture models provide powerful, controlled systems to elucidate the molecular mechanisms underlying DPA's effects, including its anti-proliferative, pro-apoptotic, chemosensitizing, and anti-inflammatory properties.[1][3] This document provides detailed protocols and data summaries for utilizing various cell lines to investigate the cellular and molecular impacts of DPA.
Recommended In Vitro Cell Models for DPA Studies
A variety of cell lines can be used to model the different biological effects of DPA. The choice of cell line should be guided by the specific research question.
| Cell Line | Cell Type | Application for DPA Studies | Key Findings from Literature |
| C26 | Murine Colon Adenocarcinoma | Anti-cancer, Chemosensitization, Apoptosis | DPA decreases cell viability, increases caspase 3/7 activity, and enhances the efficacy of doxorubicin and cisplatin. |
| HepG2 | Human Hepatoma | Metabolism, Lipidomics | DPA treatment leads to a significant increase in cellular EPA and DPA content; these cells can convert DPA to DHA. |
| THP-1 | Human Monocytic Leukemia | Metabolism, Inflammation | DPA treatment increases cellular EPA and DPA content, but unlike HepG2, these cells do not readily convert DPA to DHA. |
| RAW264.7 | Murine Macrophage | Anti-inflammation | DPA down-regulates mRNA expression of pro-inflammatory factors like IL-6, IL-1β, iNOS, and COX-2. |
| Neuro 2A | Mouse Neuroblastoma | Neuroprotection, Apoptosis | DPA enrichment protects against staurosporine-induced cell death, although to a lesser extent than DHA. |
| Oral Epithelial Cells (OECs) | Primary Human Cells | Wound Healing, Anti-inflammation | A DPA metabolite, Resolvin D1n-3 DPA, inhibits the NF-κB pathway and promotes cell migration in inflammatory conditions. |
| Pancreatic Cancer Lines (MIA PaCa-2, PANC-1) | Human Pancreatic Cancer | Anti-cancer | Polyunsaturated fatty acids, including DPA precursors, show potent inhibitory effects on cell growth. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to maintain sterile conditions throughout all cell culture procedures.
Protocol 2.1: General Cell Culture and DPA Treatment
This protocol outlines the basic steps for culturing cells and treating them with DPA.
Materials:
-
Selected cell line (e.g., C26, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
DPA (pure compound)
-
Ethanol (or other suitable solvent)
-
Phosphate-Buffered Saline (PBS)
-
6-well, 24-well, or 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture cells in T-75 flasks. Once they reach 70-80% confluency, trypsinize, count, and seed them into appropriate culture plates at a predetermined density. Allow cells to adhere overnight.
-
DPA Stock Solution: Prepare a high-concentration stock solution of DPA in ethanol. For example, a 100 mM stock. Store at -80°C.
-
Working Solutions: On the day of the experiment, dilute the DPA stock solution in complete culture medium to achieve the desired final concentrations (e.g., 25 µM, 50 µM, 100 µM). Prepare a vehicle control medium containing the same final concentration of ethanol as the highest DPA dose.
-
Treatment: Remove the old medium from the cells and replace it with the DPA-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 2.2: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
DPA-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
After the DPA treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2.3: Apoptosis Detection (Caspase-Glo 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, which are key executioners of apoptosis.
Materials:
-
DPA-treated cells in a 96-well plate (white-walled for luminescence)
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Luminometer
Procedure:
-
After treatment, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gently shaking the plate for 2 minutes.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Protocol 2.4: Gene Expression Analysis (qRT-PCR for Inflammatory Markers)
This protocol is used to quantify changes in the expression of specific genes, such as inflammatory cytokines in RAW264.7 cells.
Materials:
-
DPA-treated cells in a 6-well plate
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (e.g., for IL-6, TNF-α, and a housekeeping gene like GAPDH)
-
Real-Time PCR system
Procedure:
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial kit. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Set up the qPCR reaction by mixing cDNA, primers, and master mix. Run the reaction in a Real-Time PCR system.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control. In RAW264.7 cells, DPA has been shown to down-regulate mRNA of pro-inflammatory factors like IL-6 and IL-1β.
Quantitative Data Summary
The following tables summarize quantitative data from studies on DPA's effects in vitro.
Table 1: Effects of DPA on C26 Colon Adenocarcinoma Cells
| Treatment (50 µM) | Cell Viability (% of Control) | Caspase 3/7 Activity (Fold Change vs. Control) | Reference |
| Control | 100% | 1.0 | |
| EPA | No significant effect | ~2.5 | |
| DPA | ~80% (Significant Decrease) | ~2.0 | |
| DHA | No significant effect | No significant effect |
Table 2: Fatty Acid Composition in Cell Lysates after 72-hour Treatment
| Cell Line | Treatment (75 µM) | Cellular EPA Content (µg/mg protein) | Cellular DPA Content (µg/mg protein) | Reference |
| HepG2 | Control | 3.36 | 7.42 | |
| HepG2 | DPA | Increased | 72.90 | |
| THP-1 | Control | 1.03 - 1.89 | N/A | |
| THP-1 | DPA | 15.92 - 33.84 | Increased |
Note: The studies show that EPA supplementation can also lead to a significant increase in cellular DPA content through elongation.
Signaling Pathways and Visualizations
Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways involved in DPA's action.
References
Inducing Docosapentaenoic Acid (DPA) Deficiency in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Docosapentaenoic acid (DPA) is a long-chain polyunsaturated fatty acid (PUFA) that exists in two primary forms: n-3 DPA (clupanodonic acid) and n-6 DPA (osbond acid). While n-3 DPA is part of the metabolic pathway that includes eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), n-6 DPA is derived from arachidonic acid (AA). In biomedical research, inducing a state of n-3 DPA deficiency is a valuable tool for investigating the physiological roles of n-3 PUFAs and the consequences of their absence.
Typically, a direct deficiency of n-3 DPA is not targeted in isolation. Instead, a broader n-3 PUFA deficiency is induced through specialized diets. A key biochemical consequence of dietary n-3 PUFA depletion is a compensatory increase in the levels of n-6 DPA in various tissues, most notably the brain. This phenomenon arises as the body attempts to maintain the structural and functional integrity of cell membranes in the absence of adequate n-3 PUFAs.
This rodent model is particularly relevant for studying conditions where inflammation and neurological function are implicated, as n-3 PUFAs are known to be precursors to anti-inflammatory lipid mediators and are crucial for neuronal health. The reciprocal increase in n-6 DPA, a derivative of the pro-inflammatory precursor arachidonic acid, can exacerbate inflammatory responses and alter cellular signaling.
Key applications of this model include:
-
Investigating the role of n-3 PUFAs in neurodevelopment and cognitive function.
-
Modeling conditions with an underlying inflammatory component, such as neurodegenerative diseases and metabolic disorders.
-
Evaluating the efficacy of therapeutic interventions aimed at restoring n-3 PUFA levels or mitigating the effects of their deficiency.
-
Studying the competitive interactions between n-3 and n-6 PUFA metabolic pathways.
Experimental Protocols
Protocol 1: Induction of DPA Deficiency via Dietary Manipulation
This protocol details the induction of n-3 DPA deficiency and the concomitant rise in n-6 DPA in rodents through a specially formulated diet. The protocol is based on the modification of the standard AIN-93G diet.
1. Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Age: Weanling rodents (21 days old) are typically used to observe developmental effects.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet Formulation:
The principle is to create an n-3 PUFA deficient diet by replacing the standard oil source with one that is low in α-linolenic acid (ALA), the precursor to n-3 PUFAs, and high in linoleic acid (LA), the precursor to n-6 PUFAs.
a. Control Diet (AIN-93G based, n-3 PUFA sufficient): The standard AIN-93G diet contains soybean oil, which provides a source of both n-3 and n-6 PUFAs.
b. DPA Deficient Diet (Modified AIN-93G, n-3 PUFA deficient): To create the deficient diet, the soybean oil in the AIN-93G formulation is replaced with an oil blend low in ALA and high in LA. Safflower oil or a mixture of safflower and hydrogenated coconut oil is commonly used.
Example Diet Composition:
| Ingredient | Control Diet (g/kg) | Deficient Diet (g/kg) |
| Cornstarch | 397.486 | 397.486 |
| Casein | 200 | 200 |
| Dextrin | 132 | 132 |
| Sucrose | 100 | 100 |
| Soybean Oil | 70 | 0 |
| Safflower Oil | 0 | 70 |
| Fiber (Cellulose) | 50 | 50 |
| Mineral Mix (AIN-93G-MX) | 35 | 35 |
| Vitamin Mix (AIN-93-VX) | 10 | 10 |
| L-Cystine | 3 | 3 |
| Choline Bitartrate | 2.5 | 2.5 |
| tert-Butylhydroquinone | 0.014 | 0.014 |
3. Experimental Timeline:
-
Acclimation (1 week): Upon arrival, house all animals and provide them with the control diet for one week to acclimate to the housing conditions and pelleted food.
-
Dietary Intervention (4-15 weeks): Randomly assign animals to either the control or the deficient diet group. The duration of the dietary intervention can be adjusted based on the specific research question. A period of 15 weeks is often sufficient to induce significant changes in brain fatty acid composition.
-
Tissue Collection: At the end of the experimental period, euthanize the animals and collect blood and tissues (e.g., brain, liver, heart, adipose tissue) for analysis. Tissues should be flash-frozen in liquid nitrogen and stored at -80°C until processed.
Protocol 2: Analysis of Tissue Fatty Acid Composition
This protocol describes the analysis of fatty acid profiles in rodent tissues using gas chromatography (GC).
1. Lipid Extraction (Folch Method): This is a standard method for extracting total lipids from biological samples.
-
Homogenize a known weight of tissue (e.g., 100 mg of brain tissue) in a 2:1 (v/v) mixture of chloroform:methanol.
-
After homogenization, add water to the mixture to induce phase separation.
-
The lower chloroform phase, containing the lipids, is collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
2. Preparation of Fatty Acid Methyl Esters (FAMEs): For GC analysis, the fatty acids in the lipid extract must be converted to their volatile methyl esters.
-
Resuspend the dried lipid extract in a known volume of a solvent like toluene.
-
Add a reagent for transesterification, such as 1% sulfuric acid in methanol or boron trifluoride in methanol.
-
Incubate the mixture at a controlled temperature (e.g., 50-100°C) for a specified time (e.g., 1-2 hours).
-
After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.
-
The upper hexane layer containing the FAMEs is collected for GC analysis.
3. Gas Chromatography (GC) Analysis:
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.
-
Column: A capillary column suitable for FAME separation, such as a DB-23 or a similar polar column, should be used.
-
Operating Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.
-
Carrier Gas: Helium or hydrogen.
-
-
Identification and Quantification: FAMEs are identified by comparing their retention times to those of known standards. Quantification is achieved by integrating the peak areas and expressing them as a percentage of the total fatty acids.
Data Presentation
The following tables summarize the expected quantitative changes in key fatty acids in the brains of rodents fed an n-3 PUFA deficient diet compared to a control diet.
Table 1: Brain Fatty Acid Composition (% of Total Fatty Acids)
| Fatty Acid | Control Diet Group | n-3 Deficient Diet Group | Fold Change |
| n-3 PUFAs | |||
| α-Linolenic Acid (18:3n-3) | ~0.1 | Not Detected | - |
| Eicosapentaenoic Acid (20:5n-3) | ~0.2 | Not Detected | - |
| This compound (22:5n-3) | ~0.5 | ~0.1 | ↓ ~5-fold |
| Docosahexaenoic Acid (22:6n-3) | ~12.0 | ~7.0 | ↓ ~1.7-fold |
| n-6 PUFAs | |||
| Linoleic Acid (18:2n-6) | ~1.0 | ~1.2 | ↑ ~1.2-fold |
| Arachidonic Acid (20:4n-6) | ~9.0 | ~9.5 | ↑ ~1.1-fold |
| This compound (22:5n-6) | ~0.3 | ~2.5 | ↑ ~8-fold |
Note: The values presented are approximate and can vary depending on the specific rodent strain, duration of the diet, and the specific brain region analyzed.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by DPA.
Experimental Workflow
Application Note: The Emerging Role of Docosapentaenoic Acid (DPA) in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosapentaenoic acid (DPA), an n-3 polyunsaturated fatty acid (PUFA), is increasingly recognized for its significant role in the resolution of inflammation.[1][2][3] Structurally an intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), DPA was historically less studied. However, recent advancements in lipidomics have unveiled its potent anti-inflammatory and pro-resolving properties, largely mediated through its conversion into a distinct family of specialized pro-resolving mediators (SPMs).[1][4] This application note provides an overview of DPA's significance in lipidomics research, detailed protocols for its analysis, and insights into its therapeutic potential.
DPA is a substrate for lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, leading to the generation of several series of SPMs, including resolvins, protectins, and maresins. These DPA-derived mediators, such as PD1n-3 DPA and RvD5n-3 DPA, have been shown to actively regulate the resolution of inflammation, reduce neutrophil recruitment, and enhance macrophage phagocytosis. The study of these pathways is critical for understanding inflammatory diseases and developing novel therapeutics.
DPA Signaling Pathways in Inflammation Resolution
DPA is metabolized by cellular enzymes to produce potent signaling molecules that orchestrate the resolution of inflammation. The diagram below illustrates the major biosynthetic pathways leading to the formation of DPA-derived specialized pro-resolving mediators (SPMs). These pathways are initiated by the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes on DPA.
Experimental Workflow for DPA-focused Lipidomics
A typical lipidomics workflow for the analysis of DPA and its metabolites involves several key stages, from sample collection to data analysis. The following diagram outlines a standard experimental procedure.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
This protocol describes a modified Folch method for the extraction of total lipids, including DPA and its metabolites, from biological samples.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or ultrapure water)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Sample Homogenization:
-
For tissue samples, weigh approximately 50-100 mg of tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 times the tissue weight (e.g., 100 mg tissue in 2 mL of solvent).
-
For plasma or serum, use 100 µL of the sample and add 2 mL of 2:1 (v/v) chloroform:methanol.
-
-
Phase Separation:
-
Vortex the homogenate vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL homogenate).
-
Vortex the mixture for another 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
-
Drying and Storage:
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mobile phase-matching solvent).
-
Store the reconstituted sample at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of DPA-derived Lipids
This protocol provides a general method for the targeted analysis of DPA-derived SPMs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.01% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.01% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Representative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each DPA-derived SPM should be optimized using authentic standards. Examples are provided in the table below.
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Quantitative Data Summary
The following table summarizes key DPA-derived specialized pro-resolving mediators and their characteristic MRM transitions for targeted quantification.
| Mediator | Precursor Ion (m/z) | Product Ion (m/z) | Biological Activity |
| PD1n-3 DPA | 359.2 | 153.1 | Potent anti-inflammatory and pro-resolving actions, reduces neutrophil recruitment. |
| RvD1n-3 DPA | 375.2 | 141.1 | Pro-resolving and anti-inflammatory properties. |
| RvD2n-3 DPA | 375.2 | 215.1 | Pro-resolving actions. |
| RvD5n-3 DPA | 359.2 | 199.1 | Reduces neutrophil adhesion and promotes resolution of inflammation. |
| MaR1n-3 DPA | 359.2 | 147.1 | Pro-resolving and tissue regenerative actions. |
| 13-series Resolvins (e.g., RvT1) | 375.2 | Varies | Novel class of resolvins with pro-resolving functions. |
Conclusion
The application of advanced lipidomics techniques has been instrumental in uncovering the significant biological roles of DPA and its metabolites. The protocols and information provided in this application note offer a framework for researchers to investigate DPA-related pathways in various physiological and pathological contexts. Further exploration of the DPA metabolome holds great promise for the discovery of new biomarkers and the development of innovative therapeutic strategies for inflammatory diseases.
References
- 1. Biology and Total Synthesis of n-3 this compound-Derived Specialized Pro-Resolving Mediators [mdpi.com]
- 2. Specialized Pro-Resolving Mediators in Neuroinflammation: Overview of Studies and Perspectives of Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specialized Pro-Resolving Lipid Mediators: Endogenous Roles and Pharmacological Activities in Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Docosapentaenoic Acid (DPA) In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid, is emerging as a significant modulator of inflammatory pathways. Positioned metabolically between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), DPA exhibits unique and potent anti-inflammatory and pro-resolving properties. These characteristics make it a compelling molecule for in vitro studies aimed at understanding the mechanisms of inflammation and for the development of novel anti-inflammatory therapeutics.
This document provides detailed application notes and experimental protocols for utilizing DPA to investigate inflammatory pathways in vitro. It includes summaries of quantitative data, methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Mechanisms of Action
DPA exerts its anti-inflammatory effects through several key mechanisms:
-
Inhibition of the NF-κB Pathway: DPA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking its nuclear translocation and subsequent transcriptional activity.
-
Modulation of Eicosanoid Synthesis: DPA competitively inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to a decreased production of pro-inflammatory eicosanoids derived from arachidonic acid (AA), such as prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4). Notably, DPA is a more potent inhibitor of COX-1 than EPA and DHA.
-
Activation of PPAR-γ: Like other omega-3 fatty acids, DPA is a putative ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ leads to the transcriptional repression of pro-inflammatory genes.
-
GPR120 Signaling: DPA is thought to activate G-protein coupled receptor 120 (GPR120), a receptor for omega-3 fatty acids that mediates potent anti-inflammatory and insulin-sensitizing effects.
-
Precursor to Pro-Resolving Mediators: DPA is a substrate for the biosynthesis of specialized pro-resolving mediators (SPMs), including D-series resolvins (RvD) and protectins (PD), which actively orchestrate the resolution of inflammation.
Data Presentation
The following tables summarize the quantitative effects of DPA on various inflammatory markers as reported in in vitro studies.
Table 1: Effect of this compound (n-3 DPA) on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Macrophages [1][2]
| Target Gene | DPA Concentration | Incubation Time | Stimulus | Fold Change/Effect |
| IL-6 | Dose-dependent | 72 hours | 0.1 µg/mL LPS | Significant down-regulation |
| IL-1β | Not specified | 72 hours | 0.1 µg/mL LPS | Significant down-regulation |
| iNOS | Not specified | 72 hours | 0.1 µg/mL LPS | Significant down-regulation |
| COX-2 | Not specified | 72 hours | 0.1 µg/mL LPS | Significant down-regulation |
Table 2: Comparative Effects of DPA Isomers and Other Omega-3 Fatty Acids on Inflammatory Mediators
| Mediator | Cell Type | Fatty Acid | Concentration | Stimulus | % Inhibition / Effect | Reference |
| IL-1β | Human PBMC | DPAn-6 | Not specified | LPS | Most potent inhibitor | [3] |
| TNF-α | Human PBMC | DPAn-6 | Not specified | LPS | Most potent inhibitor | [3] |
| PGE2 | Human PBMC | DPAn-6 | Not specified | LPS | Potent inhibitor | [3] |
| IL-6 | THP-1 Macrophages | DHA | 25 µM | 0.01 µg/mL LPS | Greater inhibition than EPA | |
| IL-1β | THP-1 Macrophages | DHA | 25 µM | 0.01 µg/mL LPS | Greater inhibition than EPA | |
| MCP-1 | Adipocyte/Macrophage Co-culture | DHA | 125 µM | Co-culture | -57% | |
| IL-6 | Adipocyte/Macrophage Co-culture | DHA | 125 µM | Co-culture | -63% |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for studying the anti-inflammatory effects of DPA in vitro.
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
This protocol details the treatment of a macrophage cell line (e.g., RAW 264.7) with DPA and subsequent stimulation with lipopolysaccharide (LPS) to assess the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (DPA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well tissue culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates (for ELISA) or 6-well plates (for Western blot or RT-qPCR) at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
-
Preparation of DPA-BSA Complex:
-
Prepare a stock solution of DPA (e.g., 10 mM in ethanol).
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in PBS).
-
To prepare the DPA-BSA complex, slowly add the DPA stock solution to the BSA solution while stirring to achieve the desired molar ratio (e.g., 3:1 DPA:BSA).
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
DPA Treatment:
-
Remove the culture medium from the cells and replace it with fresh medium containing the DPA-BSA complex at various final concentrations (e.g., 10, 25, 50, 75, 100 µM).
-
Include a vehicle control (BSA alone).
-
Incubate the cells for 24-72 hours.
-
-
LPS Stimulation:
-
After the pre-treatment period, add LPS directly to the culture medium to a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubate for an appropriate time depending on the endpoint (e.g., 4-6 hours for cytokine mRNA, 18-24 hours for cytokine protein secretion).
-
-
Sample Collection:
-
Supernatant: Centrifuge the plates and collect the supernatant for cytokine analysis by ELISA. Store at -80°C until use.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for subsequent Western blot or RT-qPCR analysis.
-
-
Cytokine Measurement (ELISA):
-
Follow the manufacturer's instructions for the specific ELISA kits. A general sandwich ELISA protocol is provided below.
-
Protocol 2: Sandwich ELISA for Cytokine Quantification
Materials:
-
96-well high-binding ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of standards (in a serial dilution) and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate to each well. Incubate until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading the Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Protocol 3: Assessment of NF-κB Activation by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: After DPA treatment and LPS stimulation, lyse the cells to obtain either whole-cell lysates or nuclear/cytoplasmic fractions according to the kit manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by DPA.
References
- 1. This compound (22:5n-3) Downregulates mRNA Expression of Pro-inflammatory Factors in LPS-activated Murine Macrophage Like RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EPA and DHA exposure alters the inflammatory response but not the surface expression of toll-like receptor 4 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purifying Docosapentaenoic Acid (DPA) from Marine Oils
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the purification of docosapentaenoic acid (DPA) from marine oils. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in overcoming common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is purifying DPA from marine oils so challenging?
A1: The primary challenge in purifying DPA lies in its relatively low concentration in most marine oils compared to other omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). DPA is an intermediate in the metabolic pathway between EPA and DHA, often resulting in it being the least abundant of the three.[1][2] Furthermore, the structural similarities between these long-chain polyunsaturated fatty acids (PUFAs) make their separation difficult, requiring highly selective purification techniques.
Q2: What are the most common methods for purifying DPA from marine oils?
A2: Several methods are employed for the enrichment and purification of DPA. The most common techniques include:
-
Urea Complexation: This method separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids form crystalline complexes with urea, leaving the more unsaturated fatty acids, like DPA, in the liquid fraction.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Particularly preparative and semi-preparative HPLC, often using silver ion or reversed-phase columns, can achieve high-purity separation of individual fatty acid esters.[5]
-
Molecular Distillation: This technique, also known as short-path distillation, separates fatty acids based on their molecular weight and is effective for concentrating omega-3s from fish oil.
-
Supercritical Fluid Chromatography (SFC): Utilizing supercritical carbon dioxide as a mobile phase, SFC offers a "green" alternative with high resolving power for separating complex lipid mixtures.
Q3: Can I use the same purification strategy for DPA as I do for EPA and DHA?
A3: While the general principles of purification methods apply to all three fatty acids, the specific parameters often need to be optimized for DPA enrichment due to its lower initial concentration. A process optimized for maximizing EPA or DHA yield might not be optimal for DPA. Therefore, it is crucial to tailor the experimental conditions to selectively enrich the DPA fraction.
Troubleshooting Guides
Urea Complexation
Problem: Low yield of DPA-enriched fraction.
| Possible Cause | Troubleshooting Action |
| Inappropriate Urea-to-Fatty Acid Ratio | The optimal ratio is critical. A low ratio may not precipitate all saturated and monounsaturated fatty acids, while a very high ratio can lead to the co-precipitation of PUFAs. Start with a ratio of around 3:1 (urea:fatty acids, w/w) and optimize from there. Some studies have used ratios up to 5:1 for maximizing EPA and DHA, which could be a starting point for DPA as well. |
| Suboptimal Crystallization Temperature | The temperature significantly influences the selectivity of urea complexation. Lower temperatures generally favor the crystallization of saturated fatty acids, leading to a higher concentration of PUFAs in the liquid phase. Experiment with temperatures between -10°C and 4°C. A study on common kilka oil found -9°C to be optimal for enriching EPA and DHA. |
| Insufficient Crystallization Time | Allow sufficient time for the urea complexes to form and crystallize. Typical crystallization times range from 12 to 24 hours. |
| Inadequate Mixing | Ensure thorough mixing of the urea-ethanol solution with the fatty acids to facilitate complex formation. |
Problem: Poor enrichment of DPA (low purity).
| Possible Cause | Troubleshooting Action |
| Inefficient Separation of Crystals | Ensure complete separation of the crystallized urea-saturated fatty acid complexes from the liquid PUFA-rich fraction. Use vacuum filtration and wash the crystals with a cold solvent (e.g., hexane or ethanol) to recover any entrapped PUFA-rich liquid. |
| Water Content in the Reaction | The presence of water can interfere with the crystallization process. Use anhydrous ethanol to prepare the urea solution. |
High-Performance Liquid Chromatography (HPLC)
Problem: Poor peak resolution between DPA, EPA, and DHA.
| Possible Cause | Troubleshooting Action |
| Inappropriate Stationary Phase | For reversed-phase HPLC, a C18 column is a common starting point. However, for closely related fatty acids, a phenyl or cyano column might provide better selectivity due to different interaction mechanisms. Silver ion (argentation) chromatography is highly effective as it separates based on the number and position of double bonds. |
| Suboptimal Mobile Phase Composition | Adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact retention and resolution. For complex mixtures, gradient elution is often more effective than isocratic elution. The addition of a small amount of acid (e.g., formic acid, acetic acid) can improve peak shape. |
| Incorrect Flow Rate | Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, although it will also increase the run time. |
| Temperature Fluctuations | Maintaining a constant and optimized column temperature can improve reproducibility and resolution. Higher temperatures can decrease mobile phase viscosity and improve mass transfer. |
Problem: Peak tailing.
| Possible Cause | Troubleshooting Action |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration. |
| Active Sites on the Column | Residual silanol groups on the silica-based stationary phase can interact with the fatty acids, causing tailing. Use an end-capped column or add a competing base to the mobile phase. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the fatty acids. For free fatty acids, maintaining a pH that ensures they are in a single ionic state can improve peak shape. |
Molecular Distillation
Problem: Low concentration of DPA in the distillate.
| Possible Cause | Troubleshooting Action |
| Suboptimal Evaporation Temperature | The temperature needs to be high enough to volatilize the fatty acid esters but low enough to prevent thermal degradation. For omega-3s, distillation temperatures typically range from 120°C to 200°C. The optimal temperature will depend on the specific composition of your fish oil. |
| Inadequate Vacuum | A high vacuum is crucial to lower the boiling points of the fatty acids, allowing for distillation at lower temperatures. Ensure your vacuum system is functioning correctly and there are no leaks. |
Problem: Degradation of DPA (oxidation).
| Possible Cause | Troubleshooting Action |
| High Distillation Temperature | As mentioned, excessive heat can lead to the oxidation of PUFAs. Operate at the lowest possible temperature that still allows for efficient separation. |
| Oxygen Exposure | Minimize the exposure of the fish oil to oxygen at all stages of the process. Purging the system with an inert gas like nitrogen can be beneficial. |
| Presence of Pro-oxidants | Crude fish oil may contain metals and other impurities that can catalyze oxidation. Ensure the oil is properly refined before distillation. |
Experimental Protocols
Protocol 1: DPA Enrichment using Urea Complexation
-
Saponification and Fatty Acid Liberation:
-
Dissolve 100g of marine oil in 500 mL of 95% ethanol containing 15g of potassium hydroxide (KOH).
-
Reflux the mixture for 1 hour to saponify the triglycerides.
-
Add 250 mL of water and extract the non-saponifiable matter with hexane.
-
Acidify the aqueous layer with 6M hydrochloric acid (HCl) to a pH of 1 to liberate the free fatty acids.
-
Extract the free fatty acids with hexane, wash the hexane layer with water until neutral, and then dry it over anhydrous sodium sulfate.
-
Evaporate the hexane under a vacuum to obtain the free fatty acid mixture.
-
-
Urea Complexation:
-
Dissolve 150g of urea in 750 mL of 95% ethanol by heating to 60-70°C.
-
Add 50g of the free fatty acid mixture to the urea solution and stir until the solution is clear.
-
Allow the solution to cool to room temperature and then place it in a freezer at -10°C for 24 hours to allow for crystallization.
-
Separate the urea-saturated fatty acid crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Combine the filtrate and the washings.
-
-
Recovery of DPA-Enriched Fraction:
-
Add an equal volume of water to the filtrate to break the urea-ethanol-fatty acid solution.
-
Acidify with 6M HCl to pH 4-5.
-
Extract the PUFA-enriched fraction with hexane.
-
Wash the hexane layer with water until neutral and dry over anhydrous sodium sulfate.
-
Evaporate the hexane under a vacuum to obtain the DPA-enriched fatty acid concentrate.
-
Protocol 2: HPLC Separation of DPA Methyl Esters
-
Esterification of Fatty Acids:
-
Take approximately 100mg of the DPA-enriched fatty acid concentrate.
-
Add 2 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 70°C for 2 hours.
-
Add 1 mL of water and 2 mL of hexane, and vortex thoroughly.
-
Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 70% acetonitrile / 30% water.
-
Linearly increase to 100% acetonitrile over 40 minutes.
-
Hold at 100% acetonitrile for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the DPA peak based on the retention time determined from a standard.
-
Visualizations
Caption: General workflow for the purification of DPA from marine oils.
Caption: Troubleshooting logic for urea complexation of DPA.
Caption: Troubleshooting workflow for HPLC peak resolution issues.
References
Technical Support Center: Stabilizing Docosapentaenoic Acid (DPA) During Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help improve the storage stability of docosapentaenoic acid (DPA).
Troubleshooting Guides
This section addresses common issues encountered during the storage and handling of DPA.
Issue 1: Rapid Degradation of DPA Samples
Question: My DPA samples are showing significant degradation, as indicated by a fishy odor and changes in color, much faster than expected. What could be the cause and how can I prevent this?
Answer: Rapid degradation of DPA is primarily due to oxidation. DPA is a polyunsaturated fatty acid (PUFA) with five double bonds, making it highly susceptible to attack by oxygen. Several factors can accelerate this process:
-
Exposure to Oxygen: The presence of atmospheric oxygen is the primary driver of oxidation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation. The rate of oxidation can double with each 10°C rise in temperature.[1]
-
Exposure to Light: UV and visible light can act as catalysts, initiating the oxidation process.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze the formation of free radicals and accelerate oxidation.
Solutions:
-
Inert Atmosphere: Store DPA under an inert gas like nitrogen or argon to displace oxygen.
-
Low Temperature Storage: Store samples at low temperatures. For long-term storage, -75°C is recommended. While -20°C is common, some studies suggest that for certain sample types, 4°C or even room temperature might be better alternatives to -20°C to avoid accelerated degradation, though -75°C remains the optimal choice.[2]
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect from light.
-
Chelating Agents: If metal ion contamination is suspected, consider using a chelating agent like ethylenediaminetetraacetic acid (EDTA).
Issue 2: Inconsistent Results in DPA Stability Studies
Question: I am observing high variability in the stability of my DPA samples between different batches or experiments. What could be causing this inconsistency?
Answer: Inconsistent results in stability studies can stem from a variety of factors related to sample handling, storage conditions, and analytical methods.
-
Inconsistent Storage Conditions: Fluctuations in temperature, light exposure, or oxygen levels can lead to variable degradation rates.
-
Sample Purity: The initial purity of the DPA can affect its stability. The presence of pro-oxidant impurities can accelerate degradation.
-
Antioxidant Concentration: If using antioxidants, inconsistent concentrations will lead to variable protection.
-
Analytical Method Variability: The methods used to assess DPA degradation, such as peroxide value (PV) or p-anisidine value (AV), have inherent variability.
Solutions:
-
Standardize Protocols: Ensure that all storage and handling protocols are strictly standardized and followed for all samples.
-
Characterize Starting Material: Thoroughly characterize the purity of your DPA starting material for each batch.
-
Precise Antioxidant Addition: If using antioxidants, ensure they are accurately and consistently added to each sample.
-
Method Validation: Validate your analytical methods to understand their precision and accuracy. Run control samples with each batch to monitor for analytical drift.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of DPA?
A1: The primary degradation products of DPA are hydroperoxides, which are formed during the initial stages of oxidation. These are odorless and tasteless. These primary oxidation products can then break down into secondary oxidation products, including aldehydes, ketones, and alcohols. These secondary products are responsible for the characteristic rancid or fishy smell and taste associated with degraded omega-3 fatty acids.
Q2: What is the recommended way to monitor DPA stability over time?
A2: A comprehensive approach to monitoring DPA stability involves measuring both primary and secondary oxidation products.
-
Peroxide Value (PV): Measures the concentration of hydroperoxides (primary oxidation products). It is a good indicator of the initial stages of oxidation.
-
p-Anisidine Value (AV): Measures the levels of aldehydes (secondary oxidation products). This value reflects the later stages of oxidation and correlates with off-flavors.
-
Total Oxidation (Totox) Value: Calculated as (2 x PV) + AV, this value provides an overall picture of the oxidative state of the sample.
-
Gas Chromatography (GC): Can be used to directly measure the remaining concentration of DPA over time.
Q3: Can I use antioxidants to improve the storage stability of DPA?
A3: Yes, antioxidants are highly effective at improving the stability of DPA. They work by scavenging free radicals and inhibiting the oxidation chain reaction. Common antioxidants used for this purpose include:
-
Tocopherols (Vitamin E): A natural, oil-soluble antioxidant.
-
Ascorbyl Palmitate: An oil-soluble form of Vitamin C.
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant.
The effectiveness of an antioxidant can depend on its concentration and the presence of other antioxidants (synergistic effects).
Q4: What is microencapsulation and how can it protect DPA?
A4: Microencapsulation is a process where DPA oil is enclosed within a protective shell, creating a micro-sized capsule. This provides a physical barrier against oxygen, light, and other pro-oxidant factors, thereby significantly enhancing its stability. Common microencapsulation techniques include spray drying, freeze-drying, and liposomal entrapment. The choice of wall material (e.g., maltodextrin, gum arabic, whey protein) is crucial for the effectiveness of the encapsulation.
Quantitative Data on Omega-3 Fatty Acid Stability
While specific quantitative data for DPA is limited, the stability of the structurally similar omega-3 fatty acids EPA and DHA provides a good indication of DPA's behavior under various storage conditions.
Table 1: Stability of EPA and DHA in Whole Blood at Different Storage Temperatures over 180 Days
| Storage Temperature | EPA + DHA Retention (%) |
| Room Temperature | Less susceptible to decrease compared to -20°C |
| 4°C | Less susceptible to decrease compared to -20°C |
| -20°C | Rapid decrease |
| -75°C | Relatively stable |
Source: Adapted from a study on EPA and DHA stability in whole blood.[2]
Table 2: Retention of EPA and DHA in Microencapsulated Krill Oil After 6 Months of Storage
| Storage Temperature | Unoxidized EPA Retention (%) | Unoxidized DHA Retention (%) |
| 25°C | > 80% | > 80% |
| 50°C | > 50% | > 30% |
| 70°C | > 50% | > 30% |
Source: Data from a study on spray-dried emulsified krill oil.[3]
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is a common method for measuring the primary oxidation products in oils.
Materials:
-
DPA oil sample
-
Solvent mixture (e.g., glacial acetic acid:chloroform, 3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 2-5 g of the DPA oil sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution and swirl for exactly 1 minute.
-
Add 30 mL of distilled water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color almost disappears.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration, adding the sodium thiosulfate solution dropwise, until the blue color completely disappears.
-
Perform a blank determination under the same conditions without the oil sample.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) x N x 1000) / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Protocol 2: Microencapsulation of DPA by Spray Drying
This protocol provides a general workflow for encapsulating DPA oil to improve its stability.
Materials:
-
DPA oil
-
Wall material (e.g., a mixture of gum arabic and maltodextrin)
-
Emulsifier (e.g., soy lecithin)
-
Distilled water
-
Homogenizer
-
Spray dryer
Procedure:
-
Preparation of the Wall Solution: Dissolve the wall materials (e.g., 20% w/v gum arabic and 10% w/v maltodextrin) in distilled water with continuous stirring.
-
Emulsion Formation: Add the emulsifier to the wall solution. Then, slowly add the DPA oil to the aqueous solution while homogenizing at high speed (e.g., 10,000 rpm for 5-10 minutes) to form a stable oil-in-water emulsion.
-
Spray Drying:
-
Feed the emulsion into the spray dryer.
-
Set the inlet air temperature (e.g., 160-180°C) and the outlet air temperature (e.g., 80-90°C).
-
Adjust the feed flow rate to achieve the desired outlet temperature.
-
-
Powder Collection: The dried microcapsules are collected from the cyclone of the spray dryer.
-
Storage: Store the microencapsulated DPA powder in an airtight, light-proof container at low temperature.
Visualizations
Caption: Oxidative degradation pathway of this compound (DPA).
Caption: Workflow for DPA stabilization and stability assessment.
References
Technical Support Center: N,N'-Diphenyl-p-phenylenediamine (DPA/DPPD)
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of N,N'-diphenyl-p-phenylenediamine (often referred to as DPA, but more accurately DPPD) during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of DPA/DPPD in a question-and-answer format.
Q1: My DPA/DPPD solution has changed color (e.g., turned yellow or brown). What is the cause and is it still usable?
A1: A color change in your DPA/DPPD solution is a primary indicator of oxidation. The gray or dark gray powder of DPA/DPPD can form colored oxidation products, such as N,N'-diphenyl-p-quinonediimine (DQDI), when exposed to air, light, or certain chemical conditions.[1] The usability of the solution depends on the extent of oxidation and the sensitivity of your experiment. For assays requiring high purity and precise concentrations of the reduced form, it is recommended to prepare a fresh solution.
Q2: I am observing inconsistent results in my antioxidant assays using DPA/DPPD. What could be the problem?
A2: Inconsistent results are often due to the variable degradation of DPA/DPPD between experiments or even between different aliquots of the same stock solution. Factors contributing to this include:
-
Exposure to Air: DPA/DPPD is sensitive to oxidation by atmospheric oxygen.[2]
-
Light Exposure: Photodegradation can occur, especially under UV light.[2]
-
Inconsistent Storage: Fluctuations in temperature and exposure to light during storage can lead to varying levels of degradation.
-
Solvent Purity: Impurities in solvents can catalyze oxidation.
To ensure consistency, prepare fresh solutions for each experiment, handle them quickly, and protect them from light.
Q3: My DPA/DPPD is not dissolving properly in my chosen solvent. How can I improve its solubility?
A3: DPA/DPPD is a hydrophobic compound with low water solubility. It is soluble in organic solvents like acetone, ethanol, methanol, dimethylformamide (DMF), and chloroform.[3][4] If you are experiencing solubility issues:
-
Choose an appropriate solvent: For aqueous systems, consider preparing a concentrated stock solution in a water-miscible organic solvent (e.g., ethanol or DMSO) and then diluting it to the final working concentration in your aqueous buffer.
-
Use gentle heating and sonication: These techniques can aid in the dissolution of the compound.
-
Ensure the compound is pure: Impurities can affect solubility.
Q4: I suspect my DPA/DPPD is being oxidized by other components in my experimental system. How can I confirm this and prevent it?
A4: To confirm oxidation, you can use analytical techniques such as UV-Vis spectrophotometry to monitor for the appearance of absorption peaks associated with DPA/DPPD oxidation products. To prevent this:
-
Deoxygenate your solutions: Purging your solvents and reaction mixtures with an inert gas like argon or nitrogen can minimize oxygen-induced oxidation.
-
Add a chelating agent: If metal ions are present in your system, they can catalyze oxidation. Adding a chelating agent like EDTA can sequester these ions.
-
Control the pH: The stability of DPA/DPPD can be pH-dependent. Maintaining a neutral pH is generally recommended unless your experimental protocol specifies otherwise.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DPA/DPPD oxidation?
A1: The antioxidant activity of DPA/DPPD involves the donation of a hydrogen atom from its secondary amine groups to scavenge free radicals. This process results in the formation of a stabilized radical intermediate, which can then be further oxidized to form N,N'-diphenyl-p-quinonediimine (DQDI).
Q2: What are the best practices for storing DPA/DPPD powder and solutions?
A2:
-
Powder: Store the solid compound in a tightly sealed container in a cool, dry, and dark place, preferably in a refrigerator.
-
Solutions: Stock solutions should be stored at -20°C or -80°C in amber vials or containers wrapped in aluminum foil to protect from light. For optimal stability, overlay the solution with an inert gas (argon or nitrogen) before sealing. It is highly recommended to prepare fresh working solutions for each experiment.
Q3: In which solvents is DPA/DPPD most stable?
A3: While specific kinetic data is limited in the literature, DPA/DPPD is generally more stable in aprotic and non-polar solvents. Protic solvents, especially in the presence of light and oxygen, can facilitate oxidation. For antioxidant assays, ethanol and methanol are commonly used, but solutions should be used immediately after preparation.
Q4: Can I use DPA/DPPD in cell-based assays?
A4: Yes, DPA/DPPD has been used in cell-based assays to study its neuroprotective and antioxidant effects. However, it is important to first determine its cytotoxicity at the concentrations to be used in your specific cell line, as some p-phenylenediamine derivatives can be toxic at high concentrations.
Quantitative Data on DPA/DPPD Stability
The following table summarizes the general stability of DPA/DPPD under various conditions. Specific degradation rates can vary depending on the exact experimental setup.
| Condition | Effect on DPA/DPPD Stability | General Recommendation |
| Temperature | Stability decreases with increasing temperature. | For long-term storage of stock solutions, -20°C to -80°C is recommended. |
| Light (UV) | Can lead to rapid photodegradation. | Store solutions in amber vials or protect from light at all times. |
| pH | Stability can be pH-dependent. Less stable in acidic conditions. | Maintain a neutral pH in solutions unless the experimental protocol requires otherwise. |
| Oxygen | Sensitive to oxidation by atmospheric oxygen. | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
Experimental Protocols
Protocol for Preparation of a Stable DPA/DPPD Stock Solution
Objective: To prepare a concentrated stock solution of DPA/DPPD suitable for use in various experimental assays.
Materials:
-
N,N'-diphenyl-p-phenylenediamine (DPA/DPPD) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (spectrophotometric grade)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a screw cap and PTFE septum
-
Sonicator
-
Analytical balance
Procedure:
-
Under subdued light, accurately weigh the desired amount of DPA/DPPD powder.
-
Transfer the powder to an amber glass vial.
-
Add the required volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mM).
-
Briefly purge the headspace of the vial with argon or nitrogen.
-
Seal the vial tightly.
-
Sonicate the vial in a water bath for 5-10 minutes, or until the DPA/DPPD is completely dissolved. Gentle warming can also be applied if necessary.
-
Store the stock solution at -20°C or -80°C.
-
For use, thaw the stock solution and dilute to the final working concentration in the appropriate assay buffer immediately before the experiment.
Protocol for Assessing DPA/DPPD Oxidation using UV-Vis Spectrophotometry
Objective: To monitor the stability of a DPA/DPPD solution by observing changes in its UV-Vis absorption spectrum over time.
Materials:
-
DPA/DPPD solution in a chosen solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a fresh solution of DPA/DPPD in the solvent of interest at a known concentration.
-
Immediately after preparation, measure the initial UV-Vis absorption spectrum of the solution (e.g., from 250 nm to 600 nm).
-
Store the solution under the desired experimental conditions (e.g., exposed to light at room temperature).
-
At regular time intervals (e.g., every 30 minutes), re-measure the UV-Vis spectrum.
-
Monitor for a decrease in the absorbance of the main DPA/DPPD peak and the appearance of new peaks at longer wavelengths, which may indicate the formation of oxidation products.
Visualizations
Caption: Workflow for handling DPA/DPPD to minimize oxidation.
Caption: Simplified signaling pathway of DPA/DPPD as a free radical scavenger.
References
Technical Support Center: Optimizing GC-FID Conditions for DPA Isomer Separation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the challenging separation of Diphenylamine (DPA) isomers by Gas Chromatography with Flame Ionization Detection (GC-FID).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: Why am I seeing poor or no separation of my DPA isomers?
A1: The separation of isomers, which have very similar physicochemical properties, is inherently challenging. Several factors could be contributing to poor resolution:
-
Inappropriate GC Column: The stationary phase is the most critical factor for selectivity. For aromatic isomers like DPA, a standard non-polar or mid-polarity column may not provide sufficient selectivity.
-
Suboptimal Temperature Program: A poorly optimized oven temperature program can lead to co-elution. A ramp that is too fast will not allow for sufficient interaction with the stationary phase, while a ramp that is too slow can lead to excessive peak broadening.
-
Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects both the efficiency and the speed of the analysis. An unoptimized flow rate can lead to broader peaks and reduced resolution.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting and poor separation.
Troubleshooting Steps:
-
Column Selection: Consider a stationary phase with high shape selectivity. For chiral DPA isomers, a chiral stationary phase is essential.[1][2][3] Phenyl-substituted polysiloxane phases can also offer enhanced selectivity for aromatic compounds through π-π interactions.
-
Optimize Temperature Program: Start with a slow temperature ramp (e.g., 2-5 °C/min) to maximize separation. You can then incrementally increase the ramp rate to shorten the analysis time without sacrificing resolution.
-
Adjust Carrier Gas Flow: Determine the optimal linear velocity for your carrier gas (Helium or Hydrogen) and column dimensions. This can often be found in the column manufacturer's literature.
-
Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to avoid column overload.
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing for amine compounds like DPA is a common issue and is often caused by active sites in the GC system.
-
Active Sites in the Inlet: The injector liner, particularly the glass wool, can have active silanol groups that interact with the amine functional groups of DPA.
-
Column Contamination or Degradation: The stationary phase can degrade over time, exposing active sites on the silica tubing. Contamination from previous injections can also cause tailing.
-
Column Activity: The inherent properties of the stationary phase may lead to interactions with basic compounds.
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Employ a liner that has been chemically deactivated (silanized) to minimize interactions with active compounds.
-
Column Maintenance: Condition your column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column from the inlet side to remove non-volatile residues. In severe cases, the column may need to be replaced.
-
Consider a Base-Deactivated Column: For the analysis of basic compounds like amines, columns specifically designed and tested for inertness towards bases are recommended.
Q3: I'm observing split peaks. What is the problem?
A3: Split peaks are typically an indication of an issue with the injection technique or improper column installation.
-
Improper Column Installation: If the column is not cut cleanly or is installed at the incorrect depth in the injector, it can cause the sample to be introduced in a non-uniform band.
-
Condensation Effects: If the initial oven temperature is too low, the sample may condense at the head of the column and then re-vaporize, causing a split peak.
-
Injector Issues: A partially blocked syringe needle or a leak in the injector can also lead to split peaks.
Troubleshooting Steps:
-
Reinstall the Column: Ensure the column is cut with a ceramic wafer to create a perfectly flat surface. Follow the instrument manufacturer's guide for the correct installation depth.
-
Adjust Initial Oven Temperature: Try increasing the initial oven temperature, but ensure it is still below the boiling point of your solvent.
-
Check the Syringe and Septum: Inspect the syringe for any blockage or damage. Replace the injector septum as it can become cored and cause leaks.
Q4: How can I improve the sensitivity of my analysis for trace-level DPA isomers?
A4: Improving sensitivity involves optimizing both the chromatographic conditions and the detector response.
-
Injection Technique: For trace analysis, a splitless injection is preferred over a split injection to introduce more of the sample onto the column.
-
Carrier Gas: Using hydrogen as a carrier gas instead of helium can lead to sharper peaks and improved efficiency, which can increase the peak height-to-noise ratio.
-
Detector Parameters: Ensure the FID gas flows (hydrogen and air) are optimized for maximum sensitivity.
Troubleshooting Steps:
-
Switch to Splitless Injection: If you are using a split injection, switch to a splitless mode. Optimize the splitless hold time to ensure complete transfer of the analytes to the column.
-
Optimize Carrier Gas: If your system is compatible, consider using hydrogen as the carrier gas and optimize the linear velocity.
-
Check Detector Gas Flows: Consult your instrument manual for the recommended FID gas flow rates and optimize them for your specific analysis.
Experimental Protocols
The following protocols provide a starting point for developing a robust GC-FID method for DPA isomer separation. Optimization will be required for your specific isomers and instrumentation.
Protocol 1: General Screening Method for DPA Isomers
This method is a starting point to determine the retention behavior of your DPA isomers.
1. Sample Preparation:
- Dissolve the DPA isomer standard mixture in a suitable solvent (e.g., acetone, ethyl acetate) to a concentration of approximately 100 µg/mL.
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard GC-FID system. |
| Injector | Split/Splitless | Flexibility for method development. |
| Injector Temp. | 250 °C | Ensures complete vaporization of DPA. |
| Injection Mode | Split (50:1) | To avoid column overload during initial screening. |
| Injection Volume | 1 µL | Standard injection volume. |
| Carrier Gas | Helium | Inert and commonly used. |
| Flow Rate | 1.2 mL/min (constant flow) | A typical starting flow rate for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temp. | 150 °C | To ensure good initial peak shape. |
| Initial Hold | 2 min | |
| Ramp Rate | 5 °C/min | A moderate ramp to achieve separation. |
| Final Temp. | 280 °C | To elute all DPA isomers. |
| Final Hold | 5 min | To ensure elution of any late-eluting compounds. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |
| Detector Temp. | 300 °C | To prevent condensation of analytes. |
| H2 Flow | 30 mL/min | Optimize for your specific detector. |
| Air Flow | 300 mL/min | Optimize for your specific detector. |
| Makeup Gas (N2) | 25 mL/min | To ensure efficient transfer to the detector. |
Protocol 2: Chiral Separation of DPA Enantiomers
This protocol is a starting point for the separation of chiral DPA isomers.
1. Sample Preparation:
- Prepare a 100 µg/mL solution of the racemic DPA mixture in a suitable solvent (e.g., hexane, ethyl acetate).
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | Chiral Stationary Phase (e.g., Cyclodextrin-based) | Essential for enantiomeric separation. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for capillary GC. |
| Injector Temp. | 250 °C | Ensures complete vaporization. |
| Injection Mode | Splitless | To enhance sensitivity for potentially small enantiomeric impurities. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide better efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A lower flow rate can sometimes improve chiral resolution. |
| Oven Program | ||
| Initial Temp. | 180 °C | A higher starting temperature may be needed for these compounds. |
| Initial Hold | 1 min | |
| Ramp Rate | 2 °C/min | A very slow ramp is often crucial for chiral separations. |
| Final Temp. | 240 °C | |
| Final Hold | 10 min | |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp. | 300 °C | |
| H2 Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
Table 1: GC-FID Parameter Optimization Summary (Example Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | DB-5ms | HP-INNOWax | Cyclodex-B |
| Oven Program | 150-280°C at 10°C/min | 150-280°C at 5°C/min | 180-240°C at 2°C/min |
| Carrier Gas Flow | 1.5 mL/min | 1.2 mL/min | 1.0 mL/min |
| Resolution (Peak Pair 1) | 1.2 | 1.8 | 2.5 |
| Resolution (Peak Pair 2) | 0.9 | 1.4 | 2.1 |
| Analysis Time (min) | 15 | 25 | 35 |
Note: This table is for illustrative purposes. Actual results will vary based on the specific DPA isomers and instrumentation.
Visualizations
Caption: Troubleshooting workflow for poor DPA isomer separation.
Caption: Workflow for GC-FID method development for DPA isomer separation.
References
troubleshooting low yield in DPA extraction protocols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in dipicolinic acid (DPA) extraction protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DPA yield is significantly lower than expected. What are the most common causes?
Low DPA yield can stem from several factors, ranging from incomplete spore lysis to degradation of the target molecule. The most common culprits are:
-
Incomplete Lysis of Bacterial Spores: Bacterial endospores are notoriously resilient to chemical and physical disruption. If the spore wall is not adequately breached, the DPA will remain trapped inside.
-
Suboptimal Extraction Conditions: Factors such as temperature, extraction time, and the choice of solvent are critical for efficient DPA recovery.[1]
-
DPA Degradation: DPA can degrade under certain conditions. For example, while stable in pear bark, it has been shown to degrade in the phloem over several days.[2]
-
Interference from Sample Matrix: Complex matrices, such as soil or sediment, can contain substances that interfere with the extraction process or the downstream analytical method.[3]
-
Issues with Quantification: Problems with the analytical method used to quantify DPA, such as HPLC, can lead to apparently low yields.
Q2: How can I improve the lysis of bacterial spores for DPA extraction?
Effective spore lysis is the most critical step for achieving high DPA yields. Consider the following approaches:
-
Thermal Lysis: Autoclaving is a common and effective method to release DPA from endospores. A typical protocol involves autoclaving the spore suspension at 121°C for 30 minutes.[3] Another approach is heating the sample to 100°C for 10 minutes in the presence of a dilute acid, such as 20 mM HCl.[4]
-
Chemical Lysis: The use of chemicals can aid in breaking down the spore coat. For instance, heating spores to 90°C for one hour with 0.66 mM of dodecylamine has been used to release DPA.
-
Mechanical Disruption: While less common for DPA extraction alone, bead beating can be used in conjunction with chemical or thermal lysis to enhance the disruption of spores, particularly from challenging environmental samples.
Q3: What are the optimal conditions for different DPA extraction methods?
The optimal conditions will vary depending on the chosen method and the sample matrix. Below is a summary of conditions reported in the literature:
| Extraction Method | Key Parameters | Source |
| Acid Hydrolysis | 6 M HCl at 95°C | |
| Autoclaving | 121°C for 30 minutes | |
| Dilute Acid Heating | 20 mM HCl at 100°C for 10 minutes | |
| Dodecylamine Heating | 0.66 mM dodecylamine at 90°C for 1 hour |
Q4: I am extracting DPA from soil/sediment and getting low recovery. How can I address matrix effects?
Extracting DPA from environmental samples presents unique challenges due to the presence of interfering substances like humic acids. Here are some strategies to mitigate matrix effects:
-
Sample Pre-treatment: Freeze-drying the sediment before extraction can be beneficial.
-
Solvent Extraction: After the initial release of DPA (e.g., by autoclaving), a subsequent liquid-liquid extraction with a solvent like ethyl acetate can help to separate DPA from interfering compounds.
-
Standard Addition: To account for matrix effects that may quench the analytical signal (e.g., fluorescence), the method of standard addition is recommended for quantification.
Q5: My HPLC analysis shows a low DPA concentration, but I suspect the extraction was successful. What should I troubleshoot?
If you suspect issues with your HPLC analysis, consider the following:
-
Mobile Phase Preparation: Ensure the mobile phase components are miscible and the mobile phase is properly degassed. Inconsistent mobile phase composition can lead to retention time drift and inaccurate quantification.
-
Detector Issues: Check that the detector lamp is on and has sufficient energy. A contaminated flow cell can also cause baseline noise and reduce sensitivity.
-
Column Contamination: The column can become contaminated with components from the sample matrix. This can lead to peak tailing or broadening, affecting resolution and quantification. Consider using a guard column to protect the analytical column.
-
Pre-column Chelation: For fluorescence detection, pre-column chelation of DPA with a lanthanide ion like terbium (Tb³⁺) can significantly enhance sensitivity.
Experimental Protocols
Protocol 1: DPA Extraction from Bacterial Spores via Autoclaving
This protocol is adapted from methods used for extracting DPA from pure cultures and sediment samples.
-
Sample Preparation: Prepare a suspension of bacterial spores in deionized water. For quantification, a spore concentration of at least 10⁸ spores/mL is recommended.
-
Autoclaving: Transfer approximately 5 mL of the spore suspension into a 15 mL polypropylene tube with a screw cap.
-
Autoclave at 121°C for 30 minutes to release the DPA from the spores.
-
Centrifugation: After cooling, centrifuge the suspension to pellet the spore debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted DPA, for downstream analysis.
Protocol 2: DPA Extraction from Environmental Samples (e.g., Sediment)
This protocol is designed for more complex matrices and incorporates steps to mitigate interference.
-
Sample Preparation: Weigh approximately 0.1 g of freeze-dried sediment into a glass ampoule.
-
Acid Hydrolysis: Add 5 mL of 6 M HCl to the sediment. Seal the ampoule and heat at 95°C in an oven. Alternatively, for a less harsh extraction, suspend the sediment in 0.5 M HCl and autoclave at 121°C for 30 minutes.
-
Filtration: After cooling, filter the sample to remove sediment particles.
-
Solvent Extraction (optional but recommended): To remove interfering substances like humic acids, perform a liquid-liquid extraction of the filtrate with ethyl acetate.
-
Analysis: The resulting extract can then be analyzed for DPA content, typically by HPLC with fluorescence detection after chelation with Tb³⁺.
Visual Guides
DPA Biosynthesis Pathway in Bacillus subtilis
The following diagram illustrates the key enzymatic steps in the synthesis of DPA from aspartate and pyruvate in Bacillus subtilis. Understanding this pathway can be useful for researchers working on microbial production of DPA.
Caption: DPA biosynthesis pathway in B. subtilis.
Troubleshooting Workflow for Low DPA Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low DPA yield.
Caption: A step-by-step workflow for troubleshooting low DPA yield.
References
- 1. Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antifungal Mechanism of Dipicolinic Acid and Its Efficacy for the Biocontrol of Pear Valsa Canker [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of dipicolinic acid in bacterial spores by derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing analytical artifacts in DPA quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical artifacts when quantifying Dipicolinic acid (DPA).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for DPA quantification?
A1: The most prevalent methods for quantifying DPA include High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method has its own set of advantages and potential challenges. HPLC with fluorescence detection, often involving chelation with terbium (Tb³⁺), is known for its high sensitivity.[1][2] GC-MS typically requires a derivatization step to make the polar DPA molecule volatile. LC-MS/MS offers high specificity and sensitivity and can be advantageous for complex matrices.
Q2: Why is DPA extraction a critical step?
A2: DPA is located in the core of bacterial endospores and must be released for quantification.[3] The efficiency of this extraction directly impacts the accuracy of the final measurement. Incomplete extraction will lead to an underestimation of the DPA concentration. The chosen extraction method should be validated to ensure complete release of DPA from the spore matrix.
Q3: What is a "matrix effect" in the context of DPA quantification?
A3: A matrix effect is the alteration of the analytical signal of the target analyte (DPA) due to the presence of other components in the sample matrix.[1] These co-eluting substances can either suppress or enhance the ionization of DPA in the mass spectrometer source, leading to inaccurate quantification.[1] Matrix effects are a significant concern in LC-MS/MS analysis, especially with complex samples like soil, sediment, or biological fluids.
Q4: Is derivatization always necessary for DPA analysis?
A4: Derivatization is primarily required for GC-MS analysis to increase the volatility and thermal stability of the DPA molecule. Common derivatization methods involve converting the carboxylic acid groups of DPA into esters, such as methyl esters. For HPLC and LC-MS/MS, derivatization is not always necessary, although it can be used to improve chromatographic performance or detection sensitivity.
Troubleshooting Guides
Sample Preparation and Extraction
| Issue | Potential Cause | Troubleshooting Steps |
| Low DPA recovery | Incomplete spore lysis and DPA release. | 1. Optimize Extraction Method: If using acid hydrolysis, ensure the acid concentration, temperature, and time are sufficient. For autoclaving, verify the temperature, pressure, and duration are adequate for complete DPA release. 2. Mechanical Disruption: Consider adding a bead-beating step for tough spore matrices before chemical or thermal extraction. 3. Spike and Recovery: Perform spike-in experiments with a known amount of DPA standard before extraction to assess the efficiency of your protocol. |
| Sample Contamination | Introduction of interfering substances during preparation. | 1. Use High-Purity Reagents: Ensure all solvents, acids, and water are of high purity (e.g., HPLC or MS grade). 2. Clean Glassware: Thoroughly clean all glassware to remove any residues. Consider using disposable plasticware for standards and sample preparation, as DPA can bind to glass surfaces. 3. Process Blanks: Include extraction blanks (reagents only, no sample) in your analytical run to identify any background contamination. |
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Column Maintenance: Flush the column with a strong solvent or, if necessary, replace it. 2. pH Adjustment: Adjust the mobile phase pH to ensure DPA is in a single ionic state. 3. Dilute Sample: Inject a more diluted sample to see if peak shape improves. |
| Baseline drift or noise | 1. Contaminated mobile phase. 2. Detector lamp issue. 3. Air bubbles in the system. | 1. Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and degas it thoroughly. 2. Check Lamp: Verify the detector lamp's age and performance. 3. Purge System: Purge the pump and detector to remove any trapped air. |
| Low sensitivity in fluorescence detection | 1. Suboptimal terbium (Tb³⁺) concentration. 2. Quenching of fluorescence by matrix components. 3. Incorrect excitation or emission wavelengths. | 1. Optimize Tb³⁺ Concentration: Titrate the concentration of Tb³⁺ in the post-column reagent to find the optimal signal. 2. Sample Cleanup: Implement an additional sample cleanup step (e.g., solid-phase extraction) to remove interfering compounds. 3. Verify Wavelengths: Check and optimize the excitation and emission wavelengths for the DPA-Tb³⁺ complex. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No or low DPA peak | 1. Incomplete derivatization. 2. Degradation of the derivative in the injector. | 1. Optimize Derivatization: Adjust the reaction time, temperature, and reagent concentration for the derivatization step. Ensure the sample is dry, as water can interfere with many derivatization reagents. 2. Injector Temperature: Optimize the injector port temperature to ensure volatilization without thermal degradation of the DPA derivative. |
| Multiple peaks for DPA | Formation of derivatization artifacts or by-products. | 1. Purity of Reagents: Use fresh, high-quality derivatization reagents. 2. Reaction Conditions: Re-optimize the derivatization conditions to favor the formation of a single product. Analyze a pure DPA standard to confirm the identity of the main derivative peak and any side products. |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent quantification results | Matrix effects (ion suppression or enhancement). | 1. Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled DPA as an internal standard to compensate for matrix effects. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples. 3. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components. 4. Chromatographic Separation: Optimize the liquid chromatography method to separate DPA from co-eluting matrix components. |
| Low signal intensity | 1. Poor ionization of DPA. 2. Suboptimal MS parameters. | 1. Mobile Phase Additives: Add modifiers to the mobile phase (e.g., formic acid for positive ion mode, ammonium hydroxide for negative ion mode) to improve DPA ionization. 2. MS Tuning: Infuse a DPA standard solution to optimize MS parameters such as cone voltage and collision energy for the specific m/z transitions of DPA. |
Experimental Protocols & Data
DPA Extraction from Bacterial Spores (Acid Hydrolysis)
-
A known quantity of spore-containing material (e.g., 0.1 g of freeze-dried sediment) is placed in a glass tube.
-
Add 1 mL of ultrapure water and 1 mL of 6 M HCl.
-
Seal the tube and heat at 95-100°C for 4 hours.
-
Cool the hydrolysate on ice.
-
The sample may then be freeze-dried and reconstituted for analysis.
Quantitative Data Comparison for DPA Quantification Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Considerations |
| HPLC-Fluorescence (with Tb³⁺) | 0.04 nM | 0.14 nM | High sensitivity, but susceptible to fluorescence quenching from matrix components. |
| LC-MS/MS | 0.06 µg/mL | 0.2 µg/mL | High specificity and less prone to certain interferences, but can be affected by matrix-induced ion suppression or enhancement. |
Visualizations
Caption: General experimental workflow for DPA quantification.
Caption: Decision-making workflow for troubleshooting matrix effects.
References
how to increase DPA concentration in cell culture media
This guide provides researchers, scientists, and drug development professionals with detailed answers and protocols for effectively increasing the concentration of Docosapentaenoic Acid (DPA) in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best way to dissolve D-PA for cell culture experiments?
A1: DPA, like other long-chain polyunsaturated fatty acids (PUFAs), has poor solubility in aqueous solutions like cell culture media. The recommended method is to first dissolve DPA in a sterile organic solvent, such as ethanol, to create a concentrated stock solution. This stock can then be further diluted, but direct addition to media can cause precipitation and cytotoxicity. For enhanced stability and bioavailability, especially in serum-free media, complexing DPA with fatty acid-free Bovine Serum Albumin (BSA) is the gold-standard method.
Q2: I added my ethanolic DPA stock directly to the media and observed precipitation. What should I do?
A2: Precipitation indicates that the DPA has exceeded its solubility limit in the media. This can lead to inconsistent DPA concentrations and potential cellular toxicity.
-
Troubleshooting Steps:
-
Use a Carrier Protein: The most effective solution is to prepare a DPA-BSA complex. BSA binds to the fatty acid, creating a stable, soluble complex that facilitates delivery to cells.[1]
-
Optimize Dilution: When adding the ethanolic stock, add it dropwise to your media (preferably containing serum) while gently vortexing or swirling to ensure rapid dispersion.
-
Lower the Concentration: You may be using a final concentration that is too high. Determine the optimal DPA concentration for your specific cell line through a dose-response experiment.
-
Q3: My cells are showing signs of toxicity (e.g., poor morphology, detachment, death) after DPA supplementation. How can I mitigate this?
A3: Cytotoxicity from PUFAs can arise from several factors, including solvent toxicity, high free fatty acid concentrations, and oxidative stress.[2][3]
-
Troubleshooting Steps:
-
Reduce Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol) in the culture medium is non-toxic, typically well below 0.1%. Prepare a vehicle control (media with the same amount of solvent but no DPA) to confirm.
-
Perform a Dose-Response Curve: High concentrations of DPA can be toxic to cells.[4] Test a range of DPA concentrations (e.g., 1 µM to 100 µM) to identify the highest non-toxic dose for your specific cell line and experiment duration.
-
Use DPA-BSA Complexes: Complexing DPA with BSA significantly reduces the concentration of "free" fatty acids in the medium, which is often the primary cause of lipotoxicity.
-
Control for Oxidation: PUFAs are prone to oxidation, which generates cytotoxic byproducts. Prepare fresh DPA solutions, store them under nitrogen or argon, protect from light, and consider adding an antioxidant like α-tocopherol (Vitamin E) to the culture medium.
-
Q4: How stable is DPA in cell culture media?
A4: The stability of DPA in culture media can be limited. As a polyunsaturated fatty acid, it is susceptible to degradation via oxidation, a process that can be accelerated by components in the media and exposure to light and oxygen. For long-term experiments, it is advisable to refresh the media with freshly prepared DPA at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration. Complexing with BSA can improve stability.
Quantitative Data Summary
The following table summarizes typical concentrations and solvent considerations for DPA supplementation experiments. Note that optimal values are highly dependent on the cell line and experimental goals.
| Parameter | Value/Range | Notes |
| Typical Working Concentration | 10 - 100 µM | Highly cell-type dependent. A dose-response curve is critical. |
| Stock Solution Solvent | Ethanol (100%) | Allows for high concentration stock (e.g., >100 mM). |
| Final Solvent Concentration | < 0.1% (v/v) | Minimize solvent-induced cytotoxicity. |
| DPA:BSA Molar Ratio | 2:1 to 6:1 | A 6:1 ratio is commonly used for efficient complexing. |
| Incubation Time | 24 - 72 hours | Cellular uptake and metabolic effects are time-dependent. |
Experimental Protocols
Protocol 1: Preparation of DPA Stock Solution (Ethanol)
This protocol describes the preparation of a simple DPA stock solution for direct dilution into serum-containing media.
Materials:
-
This compound (DPA)
-
200-proof, sterile ethanol
-
Sterile, amber glass vial or polypropylene tube
-
Argon or nitrogen gas (optional, but recommended)
Methodology:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of DPA into a sterile amber glass vial.
-
Add the required volume of 100% sterile ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Cap the vial tightly and vortex until the DPA is completely dissolved.
-
(Optional) To prevent oxidation, gently flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Store the stock solution at -80°C, protected from light. For best results, use within one month.
Protocol 2: Preparation of DPA-BSA Complex
This is the recommended method for delivering DPA to cells, especially in serum-free or low-serum conditions. It enhances solubility, stability, and bioavailability.
Materials:
-
DPA stock solution in ethanol (from Protocol 1)
-
Fatty acid-free BSA powder
-
Sterile Phosphate-Buffered Saline (PBS) or 150 mM NaCl solution
-
Sterile water bath set to 37°C
-
Sterile magnetic stirrer and stir bar
-
Sterile 0.22 µm filter
Methodology:
-
Prepare BSA Solution:
-
In a sterile beaker, dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v) or another desired concentration.
-
Place the beaker on a magnetic stirrer at a low speed until the BSA is fully dissolved. Avoid vigorous stirring that causes foaming.
-
Warm the BSA solution to 37°C in a water bath for 10-15 minutes.
-
-
Prepare DPA for Complexing:
-
In a separate sterile tube, add the required volume of your DPA-ethanol stock solution. For a 5:1 molar ratio of DPA to BSA in a final 10 mL solution containing 1% BSA (~150 µM), you would need 7.5 µL of a 100 mM DPA stock.
-
-
Complex DPA with BSA:
-
While gently stirring the warm BSA solution, add the DPA-ethanol stock drop by drop.
-
Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complex formation.
-
-
Final Steps:
-
Filter-sterilize the final DPA-BSA complex solution using a 0.22 µm syringe filter.
-
The complex is now ready to be added to your cell culture medium at the desired final concentration.
-
Aliquots can be stored at -20°C.
-
Visualizations
Experimental Workflow and Troubleshooting
The following diagram illustrates the decision-making process and workflow for successfully supplementing cell culture media with DPA.
DPA Anti-Inflammatory Signaling Pathway
DPA exerts anti-inflammatory effects in part by competing with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This shifts the balance from pro-inflammatory eicosanoids to less inflammatory or pro-resolving mediators.
References
Technical Support Center: Navigating Research with Pure Docosapentaenoic Acid (DPA)
Introduction: Docosapentaenoic acid (DPA, 22:5n-3) is an omega-3 long-chain polyunsaturated fatty acid (LC-PUFA) of significant interest for its unique roles in inflammation, neural health, and lipid metabolism. However, researchers are often hampered by its limited commercial availability as a pure compound. Unlike EPA and DHA, DPA is a minor component in most fish oils, making its isolation complex and costly. This guide provides practical information, troubleshooting advice, and experimental protocols to help researchers overcome the challenges of obtaining and working with pure DPA.
Frequently Asked Questions (FAQs)
Q1: Why is high-purity DPA difficult to obtain commercially? A1: High-purity DPA is scarce primarily because it is found in much lower concentrations in natural sources compared to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). For instance, most fish oils contain less than 2% DPA by weight. Its structural similarity to EPA and DHA—differing by only one double bond—makes the final purification steps to separate these molecules challenging and expensive.
Q2: What are the best starting materials for isolating DPA in a research setting? A2: While no source is ideal, some are better than others for DPA enrichment. The primary sources are marine oils, with menhaden and seal oils being relatively richer in DPA than common sources like salmon or cod liver oil.[1] Emerging sustainable sources include metabolically engineered oilseed crops, which can produce DPA at levels significantly higher than fish oil, although these are not yet widely available.[2]
Table 1: Typical DPA Content in Various Commercial Oils
| Oil Source | Average DPA Content (% of Total Fatty Acids) | Reference |
| Menhaden Oil | ~4.9% | [1] |
| Salmon Oil | ~3.0% | [1] |
| Sardine Oil | ~2.0% | [1] |
| Seal Oil | Variable, but a recognized source of EPA, DHA, and DPA | |
| Cod Liver Oil | ~0.9% | |
| Engineered B. juncea | Up to 18.1% in select lines |
Q3: What are the critical challenges to consider when working with DPA? A3: The two main challenges are purification and stability .
-
Purification: Isolating DPA requires a multi-step process to first enrich for polyunsaturated fatty acids (PUFAs) and then separate DPA from the highly abundant EPA and DHA.
-
Stability: As a PUFA with five double bonds, DPA is highly susceptible to oxidation from exposure to air, light, and heat. This degradation can create artifacts and compromise experimental results. Proper handling and storage are critical.
Q4: What are the recommended storage and handling procedures for purified DPA? A4: To prevent oxidation, DPA should be handled with care. Follow these guidelines to maintain its integrity:
Table 2: Recommended Storage and Handling Conditions for DPA
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for short-term use and -80°C for long-term storage. | Low temperatures slow down the rate of chemical degradation. |
| Atmosphere | Overlay the sample with an inert gas (e.g., high-purity nitrogen or argon) before sealing the container. | Prevents contact with oxygen, the primary driver of oxidation. |
| Container | Use amber glass vials or containers wrapped in aluminum foil. | Protects the light-sensitive double bonds from photo-oxidation. |
| Solvents | If in solution, use deoxygenated solvents (purged with inert gas). Consider adding an antioxidant. | Removes dissolved oxygen from the solvent, which can degrade the sample. |
| Handling | Minimize freeze-thaw cycles. Aliquot the sample into smaller, single-use vials upon receipt. | Repeated temperature fluctuations can damage the compound. |
| Antioxidants | For bulk storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol). | Scavenges free radicals to inhibit the initiation of oxidation. |
Troubleshooting Guide
This section addresses common problems encountered during the purification and analysis of DPA.
Problem Area: Purification & Isolation
| Question | Possible Cause(s) | Suggested Solution(s) |
| Q: My PUFA yield after urea precipitation is low. | 1. Incorrect Urea-to-Fatty Acid Ratio: Too little urea will not complex all saturated/monounsaturated fatty acids; too much may trap some PUFAs. 2. Improper Crystallization Temperature: If the temperature is too low, PUFAs may precipitate. If too high, saturated fatty acids may not crystallize effectively. 3. Insufficient Crystallization Time: The complexation process may not have reached equilibrium. | 1. Optimize Ratio: Start with a urea-to-fatty acid ratio of around 2.5:1 (w/w) and optimize. 2. Control Temperature: For enriching fish oil PUFAs, crystallization temperatures between -5°C and 15°C are commonly used. 3. Increase Time: Allow crystallization to proceed for 12-24 hours to ensure complete complexation. |
| Q: My DPA fraction is still contaminated with EPA and DHA after initial enrichment. | 1. Co-elution: DPA, EPA, and DHA have very similar properties, making them difficult to separate with basic chromatography. 2. Ineffective Separation Technique: Standard silica or reverse-phase chromatography may not provide sufficient resolution. | 1. Use Argentation Chromatography: This technique, using silver nitrate-impregnated silica gel, is highly effective. It separates fatty acids based on the number and geometry of their double bonds. DHA (6 double bonds) will be retained more strongly than DPA and EPA (5 double bonds). 2. Optimize Mobile Phase: In argentation chromatography, fine-tune the solvent polarity (e.g., by adjusting the ratio of hexane/acetone or chloroform/methanol) to achieve baseline separation between DPA and EPA. |
Problem Area: Stability & Analysis
| Question | Possible Cause(s) | Suggested Solution(s) |
| Q: I suspect my DPA sample has degraded. What are the signs? | 1. Oxidation: Exposure to oxygen, light, or heat has occurred. 2. Contamination: Impurities in solvents or from lab equipment can catalyze degradation. | 1. Check for Physical Signs: A rancid odor or a yellowish color change indicates significant oxidation. 2. Analyze by Chromatography (GC/LC): Look for the appearance of new, unexpected peaks or a decrease in the area of the main DPA peak. 3. Review Handling Procedures: Ensure all storage and handling protocols (see Table 2) are strictly followed. Discard any sample suspected of degradation. |
| Q: My GC-FID chromatogram shows peak tailing or ghost peaks. | 1. Peak Tailing: Caused by active sites in the injector liner or column interacting with the fatty acid methyl esters (FAMEs). 2. Ghost Peaks: Result from sample carryover from a previous injection or contamination in the system (e.g., column bleed, contaminated carrier gas). 3. Incorrect Column Installation: Column not inserted to the correct depth in the injector or detector. | 1. Address Tailing: Use a deactivated injector liner. If the problem persists, cut 10-15 cm from the front of the column or replace the column. 2. Eliminate Ghost Peaks: Run solvent blanks to identify the source of contamination. Bake out the column and clean the injector port. Ensure high-purity gases are used. 3. Re-install Column: Check the instrument manual for the correct installation depth and reinstall the column. |
Experimental Protocols and Workflows
Protocol: Lab-Scale Enrichment and Purification of DPA from Fish Oil
This protocol describes a two-stage process to first enrich total PUFAs and then isolate DPA. This procedure should be performed with deoxygenated solvents and under a nitrogen or argon atmosphere where possible.
Part 1: Saponification and Urea Precipitation for PUFA Enrichment
-
Saponification: Convert triglycerides to free fatty acids (FFAs).
-
Dissolve fish oil in a 2:1 solution of ethanol and water.
-
Add potassium hydroxide (KOH) and reflux the mixture at 60-70°C for 1-2 hours until the solution is clear.
-
Cool the mixture and acidify to pH 1-2 with hydrochloric acid (HCl) to protonate the fatty acids.
-
Extract the FFAs into n-hexane, wash with water to remove salts, and dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent to yield the total FFA mixture.
-
-
Urea Complexation:
-
Prepare a saturated solution of urea in 96% ethanol by heating to 60-65°C.
-
In a separate flask, dissolve the FFA mixture in a minimal amount of hot ethanol.
-
Add the hot urea solution to the FFA solution (a common starting ratio is 3:1 urea:FFA by weight). Stir until homogeneous.
-
Allow the mixture to cool slowly to room temperature, then transfer to a refrigerator or cold room (e.g., 4°C to -5°C) and let it crystallize for 12-24 hours. Saturated and monounsaturated fatty acids will form crystalline adducts with urea.
-
Separate the solid urea adducts (Urea Complexed Fraction, UCF) from the liquid phase (Non-Urea Complexed Fraction, NUCF) by vacuum filtration on a Buchner funnel. The NUCF contains the enriched PUFAs.
-
To recover the PUFAs from the NUCF, add an equal volume of warm water, acidify with HCl, and extract with n-hexane. Evaporate the solvent to obtain the PUFA-rich FFA concentrate.
-
Part 2: Argentation (Silver-Ion) Chromatography for High-Purity DPA
-
Preparation of AgNO₃-Silica Gel:
-
For column chromatography, slurry silica gel in a 10-20% (w/w) solution of silver nitrate in methanol. Evaporate the methanol under vacuum until a free-flowing powder is obtained. Protect from light at all times.
-
For Thin-Layer Chromatography (TLC), immerse commercial silica gel plates in a 0.5% methanolic solution of AgNO₃ for at least 5-10 minutes. Let the plates air-dry in the dark.
-
-
Chromatographic Separation:
-
The separation relies on the interaction between silver ions and the π-electrons of the double bonds. The strength of retention increases with the number of double bonds.
-
Sample Preparation: Methylate the PUFA-rich FFA concentrate using BF₃-methanol or acidic methanol to convert FFAs to Fatty Acid Methyl Esters (FAMEs) for better chromatographic performance.
-
Elution: Use a non-polar mobile phase. A gradient of increasing polarity (e.g., starting with hexane and gradually adding acetone or ethyl acetate) is effective. EPA and DPA (both with 5 double bonds) will elute before DHA (6 double bonds). Fine-tuning the solvent system is critical to resolve the EPA/DPA pair.
-
Fraction Collection: Collect fractions and analyze by GC-FID to identify those containing pure DPA.
-
Experimental Workflow: DPA Purification
Caption: Workflow for the purification of DPA from fish oil.
DPA Signaling Pathways
DPA exerts its biological effects through various signaling pathways, often related to inflammation and cellular protection.
Anti-Neuroinflammatory Signaling Pathway
In the context of neuroinflammation, DPA has been shown to protect neurons by modulating microglial activity. It achieves this by simultaneously inhibiting pro-inflammatory pathways and activating pro-survival pathways. Specifically, DPA can suppress the activation of NF-κB and MAPK p38, which are key drivers of inflammatory gene expression. Concurrently, it enhances the neuron-BDNF-PI3K/AKT signaling cascade, promoting neuronal survival and function.
Caption: DPA's dual role in mitigating neuroinflammation.
Protectin Dn-3 DPA Biosynthetic Pathway
DPA serves as a precursor for specialized pro-resolving mediators (SPMs), a class of lipids that actively orchestrate the resolution of inflammation. The Protectin Dn-3 DPA (PDn-3 DPA) pathway is initiated by 15-lipoxygenase enzymes, which convert DPA into an epoxide intermediate. This intermediate is then hydrolyzed by epoxide hydrolases to form PD1n-3 DPA and PD2n-3 DPA, which play a key role in regulating macrophage function and promoting the clearance of cellular debris.
Caption: Biosynthesis of pro-resolving protectins from DPA.
References
Technical Support Center: Refining Molecular Distillation for Higher DPA Purity
Welcome to the technical support center for optimizing molecular distillation processes to achieve higher purity of docosapentaenoic acid (DPA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is molecular distillation and why is it suitable for DPA purification?
Molecular distillation, also known as short-path distillation, is an advanced purification technique ideal for separating thermally sensitive compounds like DPA.[1] It operates under a high vacuum, which significantly lowers the boiling point of molecules, and utilizes a short distance between the evaporator and the condenser.[1] This minimizes the exposure of the substance to heat, preventing thermal degradation and preserving the integrity of the DPA molecules.[1] This method is effective in concentrating omega-3 fatty acids, including DPA, while removing contaminants such as heavy metals and dioxins.[1][2]
Q2: What are the key parameters that influence the purity of DPA during molecular distillation?
The primary parameters that control the separation and purification of DPA are:
-
Evaporator Temperature: This is a critical factor that directly influences the vaporization rate of different fatty acid esters.
-
Vacuum Pressure: A high vacuum is essential to lower the boiling points of the compounds and facilitate their evaporation at lower temperatures.
-
Feed Flow Rate: The rate at which the raw material is introduced into the evaporator affects the thickness of the film on the evaporating surface and the residence time of the molecules.
-
Wiper Speed: In wiped-film evaporators, the wiper speed influences the turbulence and thickness of the liquid film, which in turn affects heat and mass transfer.
Q3: What is the typical temperature range for distilling fish oil to concentrate DPA?
The optimal temperature for molecular distillation of fish oil to concentrate omega-3 fatty acids, including DPA, generally falls between 150°C and 200°C under high vacuum. However, the precise temperature will depend on the specific equipment and the desired trade-off between purity and yield.
Q4: How can I separate DPA from other omega-3 fatty acids like EPA and DHA?
Separating DPA from EPA and DHA is challenging due to their similar molecular weights and structures. The separation relies on the subtle differences in their boiling points. Generally, the volatility of fatty acid ethyl esters follows the order of EPA > DPA > DHA. A multi-stage distillation process is often employed, where lighter fatty acids are removed in the initial stages at lower temperatures, and subsequent stages at higher temperatures are used to isolate the less volatile fractions.
Troubleshooting Guide
This guide addresses common issues encountered during the molecular distillation of DPA.
| Problem | Potential Causes | Recommended Solutions |
| Low DPA Purity in Distillate | Evaporator temperature is too high, causing co-distillation of heavier compounds like DHA. | Gradually decrease the evaporator temperature in small increments to find the optimal point for DPA vaporization without carrying over significant amounts of DHA. |
| Vacuum pressure is not low enough, leading to higher boiling points and poor separation. | Check the vacuum system for leaks. Ensure the vacuum pump is operating efficiently and the cold trap is functioning correctly to maintain a deep vacuum (typically below 0.01 mbar). | |
| Feed flow rate is too high, resulting in a thick film and inefficient separation. | Reduce the feed flow rate to allow for a thinner, more uniform film on the evaporator surface, improving heat and mass transfer. | |
| Low DPA Yield in Distillate | Evaporator temperature is too low, preventing complete vaporization of DPA. | Incrementally increase the evaporator temperature to enhance the vaporization of DPA. Be mindful of the trade-off between yield and purity. |
| Feed material is of poor quality or improperly prepared. | Ensure the feedstock has been properly pre-treated (e.g., degummed, deacidified) to remove impurities that can hinder the distillation process. | |
| Thermal Degradation of DPA (discoloration, off-odors) | Evaporator temperature is excessively high. | Lower the evaporator temperature. A key advantage of molecular distillation is the ability to operate at lower temperatures to prevent thermal damage. |
| Residence time on the evaporator is too long. | Increase the feed flow rate slightly or adjust the wiper speed to reduce the time the DPA is exposed to heat. | |
| Inconsistent Vacuum Levels | Leaks in the system (joints, seals, gaskets). | Perform a leak check using a vacuum gauge or by inspecting all connections. Replace any worn or damaged seals and gaskets. |
| Contamination of vacuum pump oil. | Change the vacuum pump oil regularly as part of routine maintenance. | |
| Overloaded cold trap. | Ensure the cold trap is clean and at the appropriate temperature to effectively trap volatile compounds before they reach the vacuum pump. |
Experimental Protocols
Protocol 1: Two-Stage Molecular Distillation for DPA Enrichment from Fish Oil Ethyl Esters
This protocol outlines a general procedure for enriching DPA from a pre-treated fish oil ethyl ester mixture.
Objective: To separate lighter fatty acids in the first stage and then distill a DPA-enriched fraction in the second stage.
Materials and Equipment:
-
Wiped-film molecular distillation unit
-
Vacuum pump capable of reaching <0.01 mbar
-
Chilled water circulator for the condenser
-
Heating/cooling circulators for the evaporator and feed/residue lines
-
Feed vessel and collection flasks for distillate and residue
-
Pre-treated fish oil ethyl esters
-
Analytical equipment for fatty acid profile analysis (e.g., Gas Chromatography)
Procedure:
Stage 1: Removal of Lighter Fatty Acids
-
System Preparation:
-
Ensure the molecular distillation unit is clean and dry.
-
Check all seals and connections for integrity.
-
Start the vacuum pump and allow the system to reach the target pressure (e.g., <0.01 mbar).
-
Start the condenser cooling fluid, setting the temperature to a low value (e.g., 5°C) to ensure efficient condensation.
-
-
Parameter Settings:
-
Set the evaporator temperature to a lower range to target more volatile components (e.g., 100-120°C).
-
Set the feed rate to a moderate level (e.g., 50-100 mL/hr, depending on the unit's capacity).
-
Set the wiper speed to the manufacturer's recommended range.
-
-
Distillation:
-
Preheat the feed material to a suitable temperature (e.g., 60-80°C) to reduce viscosity.
-
Introduce the feed into the evaporator.
-
Collect the distillate (lighter fatty acids) and the residue (enriched in DPA and DHA).
-
-
Analysis:
-
Analyze the fatty acid composition of the distillate and residue from Stage 1 to confirm the removal of lighter components.
-
Stage 2: Distillation of DPA-Enriched Fraction
-
System Preparation:
-
Use the residue from Stage 1 as the feed for Stage 2.
-
Ensure the system is at the target vacuum pressure.
-
-
Parameter Settings:
-
Increase the evaporator temperature to a range suitable for DPA distillation (e.g., 120-140°C).
-
Maintain the same feed rate and wiper speed as in Stage 1, or optimize as needed.
-
-
Distillation:
-
Introduce the DPA-enriched feed from Stage 1 into the evaporator.
-
Collect the distillate, which should now have a higher concentration of DPA, and the residue, which will be further enriched in DHA.
-
-
Analysis:
-
Perform a detailed fatty acid analysis of the distillate and residue from Stage 2 to determine the purity of the DPA fraction.
-
Data Presentation
Table 1: Effect of Evaporator Temperature on DPA, and DHA Content in Light and Heavy Components of Algal Oil Distillation
| Evaporator Temperature (°C) | DPA in Light Component (%) | DPA in Heavy Component (%) | DHA in Light Component (%) | DHA in Heavy Component (%) |
| 90 | 1.89 | 1.78 | 0.00 | 46.59 |
| 120 | 2.13 | 1.62 | 0.00 | 59.83 |
| 150 | 2.38 | 1.15 | 0.00 | 70.27 |
| 180 | 2.54 | 0.00 | 0.00 | 69.83 |
Data adapted from a study on the molecular distillation of algal oil.
Table 2: Example Operating Parameters for a Three-Stage Molecular Distillation of Fish Oil for EPA, DPA, and DHA Separation
| Parameter | Stage 1 | Stage 2 | Stage 3 |
| Working Pressure (Pa) | 0.1 - 10 | 0.1 - 10 | 0.1 - 10 |
| Distillation Temperature (°C) | 290 - 300 | 300 - 310 | 310 - 320 |
| Feed Rate ( kg/h ) | 8 | 8 | 8 |
| Film Forming Speed (rpm) | 220 | 220 | 220 |
Data adapted from a patent describing a process for separating EPA, DPA, and DHA.
Visualizations
Caption: Troubleshooting workflow for low DPA purity.
Caption: Two-stage molecular distillation workflow for DPA purification.
References
Technical Support Center: Enhancing DPA Bioavailability in Animal Feed for Research Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of docosapentaenoic acid (DPA) in animal feed for experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why is improving the bioavailability of DPA in animal feed important for my research?
A1: Enhancing the bioavailability of DPA ensures that a greater proportion of the ingested nutrient is absorbed and becomes available in the animal's systemic circulation to exert its biological effects. For research purposes, this leads to more consistent and reliable data, reduces the required dosage of expensive DPA, and provides a clearer understanding of its dose-response relationships and metabolic fate.
Q2: What are the primary challenges when formulating animal feed with DPA for experimental studies?
A2: The primary challenges include the high susceptibility of DPA, a polyunsaturated fatty acid (PUFA), to oxidation, which can lead to rancidity and a decrease in nutritional value.[1][2] Ensuring uniform distribution of the DPA source within the feed matrix and maintaining its stability during feed processing (e.g., pelleting) and storage are also significant hurdles.[3]
Q3: What are the most effective methods to improve DPA bioavailability?
A3: Key strategies focus on protecting DPA from degradation and enhancing its absorption in the gastrointestinal tract. These include:
-
Microencapsulation: This process involves coating DPA oil droplets with a protective layer, shielding them from oxidation and controlling their release in the digestive tract.[4][5]
-
Use of Emulsifiers: Emulsifiers help to create smaller, more stable fat globules in the gut, increasing the surface area for enzymatic digestion and absorption.
-
Inclusion of Antioxidants: Antioxidants are crucial for preventing the oxidation of DPA during feed processing and storage.
Q4: Can dietary DPA be converted to other omega-3 fatty acids in animal models?
A4: Yes, studies in rats have shown that dietary DPA can be retroconverted to eicosapentaenoic acid (EPA) and further elongated to docosahexaenoic acid (DHA). This metabolic conversion should be considered when analyzing tissue fatty acid profiles.
Troubleshooting Guides
Issue 1: Low or Inconsistent DPA Levels in Animal Tissues
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| DPA Degradation in Feed | 1. Analyze Feed Stability: Test the DPA concentration in the feed at the beginning and end of the study period to assess degradation. 2. Incorporate Antioxidants: Add antioxidants like vitamin E (tocopherols), BHT, or rosemary extract to the DPA oil and the final feed mixture to prevent oxidation. 3. Optimize Storage: Store feed in a cool, dark, and dry place in airtight containers to minimize exposure to light, oxygen, and humidity. |
| Poor DPA Absorption | 1. Introduce Emulsifiers: Add a suitable emulsifier (e.g., lecithin, lysophospholipids) to the feed formulation to improve fat digestion and absorption. 2. Consider Microencapsulation: Use a microencapsulated DPA source to protect it from degradation in the stomach and facilitate targeted release in the small intestine. |
| Feed Sorting by Animals | 1. Improve Palatability: Ensure the DPA source does not negatively impact the taste and smell of the feed. Masking flavors may be necessary. 2. Ensure Uniform Mixture: Use appropriate mixing techniques to ensure even distribution of the DPA source throughout the feed pellets or mash. |
| Metabolic Conversion | 1. Analyze for EPA and DHA: In addition to DPA, measure the levels of EPA and DHA in the tissues, as DPA is a metabolic precursor to these fatty acids. |
Issue 2: Feed Refusal or Reduced Feed Intake
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Oxidation and Rancidity | 1. Sensory Evaluation: Smell the feed for any off-odors indicative of rancidity. 2. Peroxide Value Test: Conduct a peroxide value test on the DPA oil and the final feed to quantify the extent of oxidation. 3. Improve Antioxidant Protection: Increase the level of antioxidants in the formulation. |
| Poor Palatability of DPA Source | 1. Use a Different DPA Source: Consider using a more refined or microencapsulated DPA product that may have a more neutral taste and smell. 2. Flavoring Agents: Incorporate palatable flavoring agents into the feed to mask any undesirable tastes. |
Experimental Protocols
Protocol 1: Lipid Extraction and Fatty Acid Analysis from Animal Tissues
This protocol is a generalized method for extracting total lipids from animal tissues for subsequent DPA quantification by gas chromatography (GC).
Materials:
-
Tissue sample (frozen in liquid nitrogen and stored at -80°C)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., C19:0 or C23:0 fatty acid methyl ester)
-
Glass homogenizer
-
Centrifuge
-
Nitrogen gas evaporator
-
GC-MS or GC-FID system
Procedure:
-
Homogenization: Weigh approximately 100-200 mg of frozen tissue and homogenize in a 2:1 (v/v) chloroform:methanol solution.
-
Internal Standard: Add a known amount of internal standard to the homogenate.
-
Extraction: Vortex the mixture vigorously for 1-2 minutes and then agitate for 20-30 minutes at room temperature.
-
Phase Separation: Add 0.9% NaCl solution, vortex again, and centrifuge to separate the organic and aqueous layers.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Methylation: Re-suspend the dried lipid extract in a methylation reagent (e.g., 14% boron trifluoride in methanol) and heat to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Analysis: Analyze the FAMEs using a GC-MS or GC-FID system to identify and quantify DPA and other fatty acids.
Protocol 2: Assessment of DPA Bioavailability in a Rodent Model
Study Design:
-
Animals: Male Sprague-Dawley rats (n=8-10 per group).
-
Acclimation: Acclimatize animals for at least one week before the study.
-
Diets:
-
Control Group: Standard rodent chow.
-
DPA Group: Standard rodent chow supplemented with a specific concentration of DPA.
-
-
Duration: 4-8 weeks.
-
Sample Collection: At the end of the study, collect blood and various tissues (e.g., liver, heart, muscle, adipose tissue) for fatty acid analysis.
Procedure:
-
Diet Preparation: Prepare the DPA-supplemented diet by thoroughly mixing the DPA source into the standard chow. If using an oil, it can be sprayed onto the pellets. For improved stability and bioavailability, consider using microencapsulated DPA.
-
Feeding: Provide the respective diets and water ad libitum for the duration of the study. Monitor feed intake and animal body weight regularly.
-
Sample Collection: At the study endpoint, euthanize the animals and collect blood via cardiac puncture. Perfuse the tissues with saline to remove residual blood before excision.
-
Sample Processing: Separate plasma from the blood by centrifugation. Store all plasma and tissue samples at -80°C until analysis.
-
Fatty Acid Analysis: Analyze the fatty acid composition of the plasma and tissues using the lipid extraction and GC analysis protocol described above.
-
Data Analysis: Compare the DPA levels in the tissues and plasma of the DPA-supplemented group to the control group to determine the extent of DPA incorporation.
Quantitative Data Summary
The following table summarizes the fold increase in DPA concentration in various tissues of rats supplemented with DPA, as reported in a representative study.
| Tissue | Fold Increase in DPA vs. Control |
| Liver | ~4.5 |
| Heart | ~3.0 |
| Skeletal Muscle | ~2.5 |
| Adipose Tissue | ~5.0 |
| Brain | ~1.1 |
Data synthesized from studies on DPA supplementation in rats.
Visualizations
DPA Metabolic Pathway
Caption: Metabolic conversion pathway of DPA from ALA and its retroconversion.
Experimental Workflow for Assessing DPA Bioavailability
Caption: Workflow for an in vivo study to assess DPA bioavailability.
DPA Signaling in Inflammation Resolution
Caption: Simplified signaling pathway of DPA in inflammation resolution.
References
Validation & Comparative
DPA vs. EPA: A Comparative Analysis of Their Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
The omega-3 polyunsaturated fatty acids (PUFAs), docosapentaenoic acid (DPA) and eicosapentaenoic acid (EPA), are increasingly recognized for their potent anti-inflammatory properties. While EPA has been the subject of extensive research, emerging evidence suggests that DPA may possess unique and comparable, if not superior, anti-inflammatory capabilities. This guide provides a comprehensive comparison of the experimental evidence on the anti-inflammatory effects of DPA and EPA, focusing on key inflammatory markers, signaling pathways, and experimental methodologies to inform future research and therapeutic development.
Quantitative Comparison of Inflammatory Markers
Direct head-to-head clinical trials comparing the effects of purified DPA and EPA on inflammatory markers in humans are limited. However, studies comparing EPA with the other major omega-3 fatty acid, docosahexaenoic acid (DHA), provide valuable insights into their relative potencies. Furthermore, observational and preclinical studies offer preliminary evidence for DPA's anti-inflammatory role.
Table 1: Comparative Effects of EPA and DHA on Inflammatory Markers from a Head-to-Head Clinical Trial
| Inflammatory Marker | EPA Supplementation (2.7 g/day ) | DHA Supplementation (2.7 g/day ) | P-value (EPA vs. DHA) |
| Interleukin-18 (IL-18) | -0.5% ± 3.0% | -7.0% ± 2.8% | 0.01[1] |
| Adiponectin | -1.2% ± 1.7% | +3.1% ± 1.6% | < 0.001[1] |
| C-Reactive Protein (CRP) | -1.8% ± 6.5% | -7.9% ± 5.0% | 0.25[1] |
| Interleukin-6 (IL-6) | -13.4% ± 7.0% | -12.0% ± 7.0% | 0.86[1] |
| Tumor Necrosis Factor-α (TNF-α) | -7.6% ± 10.2% | -14.8% ± 5.1% | 0.63[1] |
Data from the "Comparing EPA to DHA (ComparED) Study," a randomized, crossover, head-to-head comparison in men and women.
A meta-analysis of randomized controlled trials found that EPA and DHA have similar effects on plasma concentrations of CRP, IL-6, and TNF-α. In contrast, some studies suggest DHA has a stronger anti-inflammatory effect than EPA. For instance, one study found that DHA lowered the genetic expression of four types of pro-inflammatory proteins, while EPA only lowered one.
Evidence for DPA's anti-inflammatory effects is emerging. Studies have shown an inverse correlation between red blood cell DPA content and C-reactive protein (CRP) levels. Animal and in-vitro studies have demonstrated that DPA can reduce the expression of pro-inflammatory genes and modulate macrophage activity.
Signaling Pathways in Inflammation
EPA and DPA exert their anti-inflammatory effects through multiple, interconnected signaling pathways. A primary mechanism involves the competitive inhibition of the arachidonic acid (AA) cascade. By replacing AA in cell membranes, EPA and DPA reduce the production of pro-inflammatory eicosanoids (prostaglandins and leukotrienes) and lead to the synthesis of less inflammatory or even anti-inflammatory lipid mediators.
Furthermore, these omega-3 fatty acids can modulate the activity of key transcription factors involved in inflammation, such as Nuclear Factor-kappa B (NF-κB), and activate anti-inflammatory pathways, including the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) signaling pathway. They are also precursors to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively promote the resolution of inflammation.
Figure 1: Simplified signaling pathway of EPA and DPA in inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following is a summary of the experimental protocol used in the "Comparing EPA to DHA (ComparED) Study," a key head-to-head clinical trial.
Study Design: A double-blind, randomized, crossover, controlled trial was conducted with healthy men and women presenting with abdominal obesity and low-grade systemic inflammation.
Participants: The study included 48 men and 106 women.
Intervention: Participants consumed 3 grams per day of one of the following supplements for 10-week periods:
-
EPA: 2.7 g/day
-
DHA: 2.7 g/day
-
Control: Corn oil
Each supplementation period was followed by a 9-week washout period.
Primary Outcome Measures: The primary outcomes were changes in the levels of the following inflammatory markers:
-
C-Reactive Protein (CRP)
-
Interleukin-6 (IL-6)
-
Tumor Necrosis Factor-α (TNF-α)
-
Interleukin-18 (IL-18)
-
Adiponectin
Biochemical Analysis: Fasting blood samples were collected at the beginning and end of each 10-week supplementation period. Plasma and serum were separated and stored at -80°C until analysis. Inflammatory markers were measured using commercially available enzyme-linked immunosorbent assays (ELISAs).
Figure 2: Experimental workflow of a crossover clinical trial.
Conclusion
The available evidence indicates that both DPA and EPA possess significant anti-inflammatory properties. While direct comparative human studies are scarce for DPA, preliminary findings suggest it may have distinct and potent effects on inflammatory pathways. Head-to-head trials of EPA and DHA have yielded mixed results, with some studies indicating a stronger effect for DHA on certain inflammatory markers.
For researchers and drug development professionals, these findings underscore the need for further investigation into the specific mechanisms of action of DPA. Future clinical trials directly comparing purified DPA and EPA are warranted to elucidate their relative efficacy and potential therapeutic applications in inflammatory diseases. A deeper understanding of their differential effects on signaling pathways and the production of lipid mediators will be crucial for the development of targeted nutritional and pharmaceutical interventions.
References
Dueling Polyunsaturates: A Comparative Guide to Docosapentaenoic Acid (DPA) and Docosahexaenoic Acid (DHA) in Neural Function
For Researchers, Scientists, and Drug Development Professionals
Docosahexaenoic acid (DHA) has long been the celebrated omega-3 fatty acid for brain health, backed by a robust body of research highlighting its critical role in neuronal development and function. However, its structural sibling, docosapentaenoic acid (DPA), is emerging from the shadows as a bioactive molecule with its own distinct and overlapping effects on the nervous system. This guide provides an objective comparison of DPA and DHA in neural function, supported by experimental data, to inform future research and therapeutic development.
At a Glance: DPA vs. DHA in Neural Function
| Parameter | This compound (DPA) | Docosahexaenoic Acid (DHA) | Key Findings |
| Neurite Outgrowth | Promotes neurite outgrowth, with some studies suggesting comparable effects to DHA in developing neurons.[1] | Consistently and robustly promotes neurite outgrowth in both developing and aged neurons.[1][2][3] | DHA's effect is more pronounced and well-established, particularly in the context of aging. |
| Synaptic Protein Expression | Can increase levels of synaptic proteins. | Potently increases levels of key synaptic proteins like synapsin and PSD-95.[1] | DHA has a more extensively documented role in enhancing synaptic protein expression. |
| Neuronal Survival | Protects against apoptosis, though some evidence suggests it is less effective than DHA. | Strongly promotes neuronal survival by inhibiting apoptosis through pathways like PI3K/Akt. | DHA demonstrates a more potent anti-apoptotic effect in neuronal cells. |
| Neuroinflammation | Exhibits potent anti-inflammatory effects, particularly by inhibiting the NF-κB and MAPK p38 pathways in microglia. | Possesses well-documented anti-inflammatory properties, reducing pro-inflammatory cytokine production. | Both are anti-inflammatory, but DPA shows strong efficacy in modulating microglial activation pathways. |
In-Depth Comparison: Experimental Evidence
Neuronal Growth and Differentiation
Both DPA and DHA have been shown to influence the physical development of neurons, a critical process for establishing neural circuits.
Experimental Data Summary:
| Study Focus | Experimental Model | DPA Effect | DHA Effect | Reference |
| Neurite Outgrowth | Primary sensory neurons (aged rats) | No significant effect | Increased neurite outgrowth | |
| Neurite Outgrowth | Developing primary sensory neurons | Increased neurite outgrowth | Increased neurite outgrowth | |
| Neuronal Morphology | Cultured hippocampal neurons | Unable to influence neuronal morphology | Reestablished morphological parameters in ω-3 deficient neurons |
Key Findings: While both DPA and DHA promote neurite outgrowth in developing neurons, DHA appears to be uniquely effective in aged neurons, suggesting a crucial role in maintaining neuronal plasticity throughout life.
Synaptic Function and Plasticity
The efficacy of neuronal communication depends on the strength and number of synapses. Both DPA and DHA contribute to the molecular machinery that underpins synaptic function.
Experimental Data Summary:
| Study Focus | Experimental Model | DPA Effect | DHA Effect | Reference |
| Synaptic Protein Expression | Gerbils (dietary supplementation) | Increased brain levels of synaptic proteins | Increased brain levels of synaptic proteins (syntaxin-3, PSD-95, synapsin-1) | |
| Cognitive Function | Aged rats | Reversed age-related impairment in spatial learning | Reversed age-related impairments in long-term potentiation |
Key Findings: Both DPA and DHA can enhance the expression of proteins crucial for synaptic structure and function, contributing to improved cognitive outcomes in animal models.
Neuronal Survival and Neuroprotection
Protecting neurons from apoptosis and degeneration is a key strategy in combating neurodegenerative diseases.
Experimental Data Summary:
| Study Focus | Experimental Model | DPA Effect | DHA Effect | Reference |
| Neuronal Apoptosis | Neuro 2A cells | Protected against staurosporine-induced cell death (less effective than DHA) | Protected against staurosporine-induced cell death | |
| Oxidative Stress | Primary hippocampal neurons | Alleviated oxidative stress-mediated mitochondrial dysfunction | Alleviated oxidative stress-mediated mitochondrial dysfunction |
Key Findings: DHA demonstrates a superior ability to protect neurons from apoptotic cell death compared to DPA, which may be linked to its more efficient incorporation into phosphatidylserine (PS) and subsequent activation of pro-survival signaling pathways.
Neuroinflammation
Chronic neuroinflammation is a hallmark of many neurological disorders. Both DPA and DHA possess potent anti-inflammatory properties, primarily through their modulation of microglial activation.
Experimental Data Summary:
| Study Focus | Experimental Model | DPA Effect | DHA Effect | Reference |
| Microglial Activation | LPS-activated BV2 microglia | Inhibited NF-κB and MAPK p38 activation; shifted microglia to M2 phenotype | - | |
| Pro-inflammatory Cytokines | LPS-induced neuroinflammation in mice | - | Reduced IL-6 and IL-1β expression |
Key Findings: DPA has been shown to be a powerful modulator of microglial activation, directly inhibiting key inflammatory signaling pathways. While DHA also reduces the production of pro-inflammatory cytokines, the direct comparative efficacy in modulating microglial signaling pathways requires further investigation.
Signaling Pathways
The distinct and overlapping effects of DPA and DHA can be attributed to their differential modulation of intracellular signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of common experimental protocols used to assess the effects of DPA and DHA on neural function.
Neurite Outgrowth Assay
Objective: To quantify the extent of neurite formation from cultured neurons in response to treatment with DPA or DHA.
Methodology:
-
Cell Culture: Primary neurons (e.g., from embryonic rat hippocampus or dorsal root ganglia) or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).
-
Fatty Acid Preparation: DPA and DHA are typically dissolved in a vehicle such as ethanol or DMSO and then complexed with fatty acid-free bovine serum albumin (BSA) to facilitate their delivery in culture medium.
-
Treatment: Neurons are treated with varying concentrations of DPA or DHA, alongside vehicle controls.
-
Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) to allow for neurite extension.
-
Immunostaining: Neurons are fixed and stained with a neuronal marker (e.g., β-III tubulin or MAP2) to visualize the cell body and neurites.
-
Imaging and Analysis: Images are captured using fluorescence microscopy. Neurite length, number of branches, and number of primary neurites are quantified using image analysis software.
Western Blotting for Synaptic Proteins
Objective: To measure the expression levels of key pre- and post-synaptic proteins following treatment with DPA or DHA.
Methodology:
-
Cell/Tissue Lysis: Cultured neurons or brain tissue samples are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the synaptic proteins of interest (e.g., synapsin, PSD-95) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent or fluorescent detection.
-
Quantification: The intensity of the protein bands is quantified using densitometry, and the expression of the target proteins is normalized to the loading control.
Neuronal Viability/Apoptosis Assay
Objective: To assess the effects of DPA and DHA on neuronal survival and apoptosis.
Methodology:
-
Cell Culture and Treatment: Neurons are cultured and treated with DPA, DHA, or a vehicle control, often in the presence of an apoptotic stimulus (e.g., staurosporine, serum deprivation).
-
Apoptosis Detection: Apoptosis can be assessed using various methods:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the nucleus of late apoptotic or necrotic cells. Stained cells are analyzed by flow cytometry or fluorescence microscopy.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3) can be measured using fluorometric or colorimetric substrates.
-
-
Data Analysis: The percentage of apoptotic cells or the level of caspase activity is quantified and compared between treatment groups.
In Vitro Neuroinflammation Model (LPS-induced)
Objective: To evaluate the anti-inflammatory effects of DPA and DHA on microglia.
Methodology:
-
Microglia Culture: Primary microglia or a microglial cell line (e.g., BV2) are cultured.
-
Treatment: Cells are pre-treated with DPA or DHA for a specific duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are measured using ELISA or a multiplex cytokine assay.
-
Signaling Pathway Analysis: The activation of key inflammatory signaling pathways (e.g., NF-κB, MAPKs) is assessed by Western blotting for phosphorylated and total protein levels of key signaling molecules (e.g., p65, p38).
-
Gene Expression Analysis: Changes in the expression of inflammatory genes can be measured by quantitative real-time PCR (qRT-PCR).
Conclusion and Future Directions
The available evidence clearly indicates that both DPA and DHA are important players in neural function. While DHA's role as a cornerstone of brain health is well-established, particularly in promoting neuronal growth and survival, DPA exhibits potent and potentially distinct anti-inflammatory effects by targeting microglial activation pathways.
For researchers and drug development professionals, these findings suggest several key avenues for future exploration:
-
Head-to-Head Comparative Studies: There is a critical need for more studies that directly compare the effects of DPA and DHA across a range of concentrations and in various models of neurological disease, using standardized and quantitative outcome measures.
-
Mechanistic Deep Dives: Elucidating the precise molecular mechanisms underlying the distinct effects of DPA and DHA will be crucial for targeted therapeutic development. This includes investigating their differential impacts on lipid raft composition, receptor interactions, and the generation of specialized pro-resolving mediators.
-
Combination Therapies: Given their potentially complementary effects, investigating the synergistic potential of DPA and DHA in combination therapies for neurological disorders characterized by both neurodegeneration and neuroinflammation is a promising strategy.
By continuing to unravel the unique and shared contributions of these two critical omega-3 fatty acids, the scientific community can pave the way for more effective nutritional and pharmacological interventions to support and restore neural function.
References
- 1. ω-3 DPA Protected Neurons from Neuroinflammation by Balancing Microglia M1/M2 Polarizations through Inhibiting NF-κB/MAPK p38 Signaling and Activating Neuron-BDNF-PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega-3 polyunsaturated fatty acids increase the neurite outgrowth of rat sensory neurones throughout development and in aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of DPA, EPA, and DHA on Triglyceride Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The omega-3 polyunsaturated fatty acids (n-3 PUFAs) eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and to a lesser extent, docosapentaenoic acid (DPA), have garnered significant attention for their potential roles in cardiovascular health, particularly their ability to lower plasma triglyceride levels. Elevated triglycerides are a recognized risk factor for atherosclerotic cardiovascular disease. This guide provides an objective comparison of the effects of DPA, EPA, and DHA on triglyceride levels, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Quantitative Effects on Triglyceride Levels
The triglyceride-lowering effects of EPA and DHA are well-established, with numerous clinical trials demonstrating their efficacy.[1] The evidence for DPA, while promising, is less extensive. The following table summarizes the quantitative data from key comparative studies.
| Fatty Acid | Study Population | Dosage | Duration | Triglyceride Reduction (%) | Reference |
| DPA (enriched oil) | Hypertriglyceridemic individuals | 4 g/day | 2 weeks | 33% | [2] |
| EPA | Hypertriglyceridemic individuals | 4 g/day | 2 weeks | 11% | [2] |
| EPA | Healthy adults | ~3 g/day | 12 weeks | No significant change | [3] |
| DHA | Healthy adults | ~3 g/day | 12 weeks | 23.5% (from 0.85 to 0.65 mmol/L) | [3] |
| EPA | Patients with high triglycerides (≥200 and <500 mg/dL) | 4 g/day | 12 weeks | 33% (placebo-corrected) | |
| DHA + EPA | Patients with severe hypertriglyceridemia (≥500 mg/dL) | 4 g/day | 12 weeks | 30.9% (placebo-corrected) | |
| DPA (inversely associated) | Healthy adults | Not applicable (observational) | Not applicable | For every 1% increase in baseline RBC n-3 DPA, triglycerides were decreased by 20-59 mg/dL. |
Note: The study on DPA-enriched oil also contained unspecified amounts of EPA. Further research from trials like NCT04088240 is anticipated to provide more definitive data on the effects of purified DPA.
Mechanisms of Action: Signaling Pathways
The triglyceride-lowering effects of EPA and DHA are primarily attributed to their influence on hepatic lipid metabolism. They act on key nuclear receptors and transcription factors to regulate the expression of genes involved in lipogenesis and fatty acid oxidation.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway
EPA and DHA are known to activate PPARα, a nuclear receptor that plays a central role in fatty acid catabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby reducing the availability of fatty acids for triglyceride synthesis.
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) Pathway
EPA and DHA have been shown to suppress the expression and activity of SREBP-1c, a key transcription factor that promotes the synthesis of fatty acids and triglycerides in the liver. By inhibiting SREBP-1c, these omega-3 fatty acids reduce the expression of lipogenic genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols used in clinical trials evaluating the effects of omega-3 fatty acids on lipid metabolism.
Measurement of Serum Triglyceride Levels
A common method for quantifying serum triglyceride levels is the enzymatic colorimetric assay.
Principle: This assay involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.
Protocol Outline:
-
Sample Preparation: Serum or plasma samples are collected from fasting subjects. Samples with expected high triglyceride levels may require dilution with a saline solution.
-
Reagent Preparation: A working reagent mix is prepared containing lipoprotein lipase, glycerol kinase, glycerol phosphate oxidase, and a chromogenic substrate.
-
Assay Procedure:
-
A small volume of the sample (e.g., 5-10 µL) is added to the wells of a microplate.
-
The working reagent is added to each well.
-
The plate is incubated at a specified temperature (e.g., 37°C) for a set time (e.g., 5-10 minutes).
-
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 520-550 nm) using a microplate reader.
-
Quantification: A standard curve is generated using known concentrations of a triglyceride standard to determine the triglyceride concentration in the samples.
Measurement of Hepatic de novo Lipogenesis
Stable isotope tracer techniques are employed to measure the rate of new fatty acid synthesis in the liver.
Principle: A stable isotope-labeled precursor, such as [1-¹³C]acetate, is administered to subjects. The incorporation of the ¹³C label into newly synthesized fatty acids in VLDL-triglycerides is measured by mass spectrometry.
Protocol Outline:
-
Study Design: Subjects undergo a baseline measurement after an overnight fast. The stable isotope tracer is then infused, often followed by a standardized meal or glucose challenge to stimulate lipogenesis.
-
Tracer Administration: A primed-continuous infusion of the stable isotope tracer is administered intravenously.
-
Sample Collection: Blood samples are collected at timed intervals to measure the isotopic enrichment of the precursor pool (e.g., in acetyl-CoA, often assessed via a surrogate like urinary acetate) and the product (VLDL-TG-palmitate).
-
Lipid Isolation: VLDL is isolated from plasma by ultracentrifugation. The triglycerides are then extracted and hydrolyzed to fatty acids.
-
Mass Spectrometry Analysis: The isotopic enrichment of the fatty acids (e.g., palmitate) is determined using gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The rate of de novo lipogenesis is calculated based on the rate of incorporation of the tracer into the VLDL-TG fatty acids, taking into account the enrichment of the precursor pool.
Conclusion
EPA and DHA have demonstrated robust triglyceride-lowering effects, primarily through the modulation of hepatic lipid metabolism via the PPARα and SREBP-1c signaling pathways. While evidence suggests that DPA may also possess significant triglyceride-lowering properties, further large-scale clinical trials with purified DPA are needed to definitively establish its efficacy and comparative potency. The detailed experimental protocols provided herein offer a foundation for the design and interpretation of future studies in this critical area of cardiovascular research.
References
- 1. A Review of Clinical Practice Guidelines for the Management of Hypertriglyceridemia: A Focus on High Dose Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. EPA and DHA have divergent effects on serum triglycerides and lipogenesis, but similar effects on lipoprotein lipase activity: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression Analysis: A Comparative Guide to DPA and EPA Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of docosapentaenoic acid (DPA) and eicosapentaenoic acid (EPA) on differential gene expression. The information presented is based on experimental data from peer-reviewed studies and is intended to assist researchers in understanding the distinct and overlapping molecular impacts of these two important omega-3 fatty acids.
Executive Summary
Eicosapentaenoic acid (EPA) and this compound (DPA) are both long-chain omega-3 polyunsaturated fatty acids with recognized health benefits. While often studied together or in conjunction with docosahexaenoic acid (DHA), emerging research highlights their distinct effects on gene expression and cellular signaling pathways. This guide focuses on the direct comparative evidence between DPA and EPA, with additional context provided from EPA versus DHA studies where direct DPA-EPA comparisons are limited.
Key findings indicate that both DPA and EPA play significant roles in regulating lipid metabolism and inflammation, often through the modulation of key transcription factors. However, the specifics of their actions and the pathways they influence can differ, suggesting unique therapeutic potentials for each fatty acid.
Comparative Analysis of Gene Expression
The following tables summarize the quantitative data on the differential expression of key genes modulated by DPA and EPA treatment from various experimental models.
Table 1: Regulation of Lipogenic Genes in Rat Liver Cells
This table summarizes the effects of DPA and EPA on the mRNA expression of genes involved in fatty acid synthesis in rat liver cells.[1]
| Gene | Treatment (50 µM for 48h) | Fold Change vs. Control (Oleic Acid) | Key Function |
| SREBP-1c | DPA | Significant Decrease | Master regulator of lipogenesis |
| EPA | Significant Decrease | Master regulator of lipogenesis | |
| HMG-CoA Reductase | DPA | Significant Decrease | Cholesterol synthesis |
| EPA | Significant Decrease | Cholesterol synthesis | |
| ACC-1 | DPA | Significant Decrease | Fatty acid synthesis |
| EPA | Significant Decrease | Fatty acid synthesis | |
| FASn | DPA | Significant Decrease | Fatty acid synthesis |
| EPA | Significant Decrease | Fatty acid synthesis |
Table 2: Regulation of Genes in High-Fat Diet Fed Mice
This table highlights the differential effects of DPA and EPA on genes and signaling pathways related to cardio-metabolic risk factors in mice fed a high-fat diet.[2][3]
| Gene/Pathway | Treatment | Effect | Implication |
| TLR-4/NF-κB Signaling | DPA | Down-regulation | Attenuation of inflammation |
| EPA | No significant effect | Differential anti-inflammatory mechanism | |
| Lipogenesis-related genes | DPA | Decreased expression | Reduced fat synthesis in the liver |
| EPA | Less pronounced effect | Differential impact on hepatic lipid metabolism |
Experimental Protocols
In Vitro Study: Regulation of Lipogenic Genes in Rat Liver Cells[1]
-
Cell Line: Rat liver cells (specific cell line not detailed in the abstract).
-
Treatment: Cells were incubated with 50 µM of DPA, EPA, or Oleic Acid (control) for 48 hours.
-
Gene Expression Analysis: mRNA expression levels of SREBP-1c, HMG-CoA reductase, ACC-1, and FASn were quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).
-
Protein Analysis: Protein levels of SREBP-1 and ACC-1 were also assessed.
-
Fatty Acid Analysis: A time-course fatty acid analysis was performed to monitor the interconversion of DPA and EPA within the cells.
In Vivo Study: Cardio-metabolic Risk Factors in High-Fat Diet Fed Mice[2]
-
Animal Model: Male C57BL/6J mice.
-
Diet: Mice were fed a high-fat diet.
-
Supplementation: Diets were supplemented with either EPA, DPA, or DHA.
-
Analysis: Serum levels of alanine aminotransferase (ALT) and adiponectin were measured. The homeostasis model assessment of insulin resistance (HOMA-IR) was calculated. Gene expression analysis of the TLR-4/NF-κB signaling pathway and genes related to lipogenesis was performed on liver tissue.
Signaling Pathways and Molecular Interactions
The following diagrams, generated using the DOT language, illustrate key pathways and relationships discussed in the context of DPA and EPA action.
Caption: Metabolic relationship between EPA, DPA, and DHA.
Caption: Differential regulation of lipogenesis and inflammation by DPA and EPA.
Discussion and Conclusion
The available evidence indicates that both DPA and EPA are potent regulators of gene expression, particularly in the realms of lipid metabolism and inflammation. A key shared function is the down-regulation of lipogenic genes through the inhibition of the master transcriptional regulator, SREBP-1c. This suggests that both fatty acids can contribute to reducing hepatic fat synthesis.
However, notable differences in their mechanisms of action are emerging. In the context of a high-fat diet, DPA appears to share more similarities with DHA in its cardio-metabolic protective effects, which differ from those of EPA. Specifically, DPA has been shown to down-regulate the TLR-4/NF-κB signaling pathway, a key cascade in the inflammatory response, an effect not significantly observed with EPA in the same study.
It is crucial to consider the metabolic interconversion between EPA and DPA when interpreting supplementation studies. EPA can be elongated to DPA, and DPA can be retro-converted to EPA, meaning the effects of one may be partially mediated by its conversion to the other.
References
- 1. This compound (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of EPA, DPA and DHA on cardio-metabolic risk factors in high-fat diet fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
DPA vs. EPA: A Head-to-Head Comparison of Platelet Inhibition for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between docosapentaenoic acid (DPA) and eicosapentaenoic acid (EPA) in platelet inhibition is critical for advancing cardiovascular therapeutics. This guide provides a comprehensive, data-driven comparison of their mechanisms and efficacy, supported by experimental evidence.
Executive Summary
Both DPA and EPA, long-chain omega-3 polyunsaturated fatty acids, are recognized for their antithrombotic properties. However, emerging research indicates they employ distinct mechanisms to inhibit platelet activation and aggregation. DPA's effects are primarily mediated through the peroxisome proliferator-activated receptor α (PPARα) signaling pathway after conversion to its metabolites, while EPA predominantly acts as a competitive inhibitor of arachidonic acid (AA) in the cyclooxygenase-1 (COX-1) pathway and an antagonist of the thromboxane A2 receptor. This guide delves into the quantitative differences in their inhibitory capacities, details the experimental protocols to assess these effects, and visualizes the key signaling pathways and workflows.
Data Presentation: Quantitative Comparison of DPA and EPA in Platelet Inhibition
The following table summarizes key quantitative data from studies comparing the platelet-inhibiting effects of DPA and EPA.
| Parameter | DPA | EPA | Agonist(s) | Key Findings |
| Platelet Aggregation | Generally more potent or equally effective as EPA in some studies.[1] | Effective inhibitor, but potency can vary by gender and agonist.[1][2] | Collagen, Thrombin, ADP, Arachidonic Acid, U46619 | DPA's metabolites show potent inhibition of platelet aggregation.[3] EPA's effectiveness can be more pronounced in males for certain agonists.[1] At 125 µM, DPA and EPA showed similar inhibition of ADP-induced platelet aggregation (~20-23%). |
| IC50 Values | Data not consistently reported in direct comparison. | IC50 for inhibition of TxA2 generation can range from 0.2-7 µM depending on the agonist. | Various | More head-to-head studies are needed to establish comparative IC50 values for platelet aggregation. |
| Thromboxane A2 (TxA2) Production | Reduces thromboxane synthesis from arachidonic acid. | Potent competitive inhibitor of TxA2 generation from arachidonic acid. | Arachidonic Acid | EPA directly competes with AA for COX-1, reducing the production of pro-aggregatory TxA2. DPA also reduces TxA2, contributing to its antiplatelet effect. |
| P-selectin Expression | Negatively correlated with P-selectin expression after supplementation. | Negatively correlated with P-selectin expression after supplementation. | In vivo supplementation | Both DPA and EPA have been associated with reduced levels of the platelet activation marker P-selectin, indicating a decrease in platelet activation in vivo. |
Signaling Pathways
The antiplatelet effects of DPA and EPA are governed by distinct signaling pathways.
DPA's Mechanism of Action
Metabolites of DPA, produced via the 12-lipoxygenase (12-LOX) pathway, act as agonists for PPARα. The activation of PPARα in platelets leads to a downstream cascade that ultimately inhibits platelet activation and aggregation.
EPA's Mechanism of Action
EPA primarily exerts its antiplatelet effects through two main mechanisms. Firstly, it competes with arachidonic acid for the enzyme cyclooxygenase-1 (COX-1), thereby reducing the production of the potent platelet agonist thromboxane A2 (TxA2). Secondly, EPA and its metabolites can act as antagonists at the thromboxane A2 receptor (TP), further dampening pro-aggregatory signals.
Experimental Workflows
A general workflow for comparing the effects of DPA and EPA on platelet inhibition is outlined below. This workflow can be adapted for specific experimental questions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
-
Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-incubate the PRP with various concentrations of DPA, EPA, or a vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Place the cuvettes containing the PRP in an aggregometer and add a platelet agonist (e.g., ADP, collagen, arachidonic acid, or a thromboxane A2 analog like U46619).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation relative to the PPP baseline.
-
Determine the IC50 values (the concentration of DPA or EPA that inhibits 50% of the maximal aggregation) for each agonist.
-
P-selectin Expression (Flow Cytometry)
-
Sample Preparation and Staining:
-
Collect whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Incubate whole blood or PRP with DPA, EPA, or a vehicle control.
-
Add a platelet agonist to induce activation.
-
Add a fluorochrome-conjugated antibody against P-selectin (CD62P) and a platelet-specific marker (e.g., CD41).
-
Incubate in the dark at room temperature.
-
-
Fixation and Analysis:
-
Fix the samples with a fixative solution (e.g., 1% paraformaldehyde).
-
Analyze the samples using a flow cytometer.
-
Gate on the platelet population based on the platelet-specific marker.
-
Quantify the percentage of platelets expressing P-selectin and the mean fluorescence intensity.
-
Thromboxane B2 (TxB2) Measurement (ELISA)
-
Sample Collection and Preparation:
-
Allow whole blood to clot at 37°C for a specified time (e.g., 60 minutes) to allow for maximum thromboxane generation.
-
Centrifuge the clotted blood to obtain serum.
-
Alternatively, collect plasma from anticoagulated blood and stimulate platelets with an agonist to induce TxA2 release.
-
-
ELISA Procedure:
-
TxA2 is highly unstable and rapidly hydrolyzes to the stable metabolite, TxB2. Therefore, TxB2 levels are measured as an indicator of TxA2 production.
-
Use a commercial enzyme-linked immunosorbent assay (ELISA) kit for TxB2.
-
Follow the manufacturer's instructions for the assay, which typically involves adding the serum or plasma samples to a microplate pre-coated with a TxB2 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated TxB2 and a substrate solution.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of TxB2 in the samples based on a standard curve.
-
Compare the levels of TxB2 produced in the presence of DPA, EPA, or the vehicle control.
-
Conclusion
The available evidence suggests that both DPA and EPA are effective inhibitors of platelet function, but they achieve this through different molecular mechanisms. DPA's activity is largely dependent on its conversion to metabolites that activate the PPARα pathway, while EPA acts more directly on the thromboxane pathway. The choice between these fatty acids for therapeutic development may depend on the specific pathological context and the desired mechanism of action. Further head-to-head clinical studies are warranted to fully elucidate their comparative efficacy in preventing thrombotic events. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further unraveling the distinct and overlapping roles of DPA and EPA in platelet biology.
References
A Comparative Guide to the Anti-Inflammatory Properties of DPA-Derived Resolvins
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active biological process orchestrated by specialized pro-resolving mediators (SPMs), which are metabolites of polyunsaturated fatty acids. While resolvins derived from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-characterized, emerging evidence highlights the potent anti-inflammatory and pro-resolving properties of resolvins derived from n-3 docosapentaenoic acid (DPA). This guide provides an objective comparison of DPA-derived resolvins with their classical counterparts, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and drug development in inflammatory diseases.
Comparative Efficacy of DPA-Derived Resolvins
DPA-derived resolvins, such as Resolvin D5n-3 DPA (RvD5n-3 DPA), demonstrate potent bioactivity, often comparable to or stereospecifically distinct from their DHA-derived analogs. They exert their effects by engaging specific G-protein coupled receptors (GPCRs), leading to reduced neutrophil infiltration, enhanced macrophage phagocytosis, and regulation of inflammatory cytokines.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the bioactivity of DPA-derived resolvins with DHA-derived alternatives in hallmark assays of inflammation resolution.
Table 1: Receptor Activation and Cellular Pro-Resolving Actions
| Mediator | Assay | Target Receptor | Cell Type | Potency / Effect | Reference |
| RvD5n-3 DPA | Receptor Binding | GPR101 | - | Kᴅ ≈ 6.9 nM | [1][2] |
| RvD5n-3 DPA | Receptor Activation | GPR101 | CHO Cells | Activates in the 0.1-10 nM range | [3] |
| RvD5 (DHA-derived) | Receptor Activation | GPR101 | CHO Cells | EC₅₀ ≈ 6.4 x 10⁻¹⁴ M | [4] |
| RvD5n-3 DPA | Bacterial Phagocytosis | GPR101 | Mouse Neutrophils | ~195% increase in MFI (1886 vs 643 MFI) at 10 nM | [5] |
| RvD5n-3 DPA | Bacterial Phagocytosis | GPR101 | Mouse Monocytes | ~167% increase in MFI (3418 vs 1280 MFI) at 10 nM | |
| RvD5 (DHA-derived) | Bacterial Phagocytosis | - | Mouse Phagocytes | ~160% increase in E. coli containment |
MFI: Mean Fluorescence Intensity; Kᴅ: Dissociation Constant; EC₅₀: Half-maximal Effective Concentration.
Table 2: In Vivo Anti-Inflammatory and Pro-Resolving Effects
| Mediator | Model | Dose | Effect on Neutrophil (PMN) Infiltration | Reference |
| PD1n-3 DPA | DSS-induced Colitis (mice) | 0.3 µ g/mouse | Significantly reduces colonic MPO activity (marker for PMN) | |
| RvD5n-3 DPA | DSS-induced Colitis (mice) | 0.3 µ g/mouse | Significantly reduces colonic MPO activity | |
| RvD1 (DHA-derived) | Zymosan Peritonitis (mice) | 10-100 ng | ~35% maximal inhibition | |
| AT-RvD1 (DHA-derived) | Zymosan Peritonitis (mice) | 10 ng | More potent than RvD1 at this dose, ~35% inhibition | |
| PD1 (DHA-derived) | Zymosan Peritonitis (mice) | 10 ng | ~50% inhibition |
DSS: Dextran Sulfate Sodium; MPO: Myeloperoxidase; AT: Aspirin-Triggered.
Signaling Pathways of DPA-Derived Resolvins
DPA-derived resolvins mediate their pro-resolving effects through specific GPCRs, initiating downstream signaling cascades that counter-regulate inflammatory responses.
RvD5n-3 DPA Signaling Pathway
RvD5n-3 DPA binds to and activates the orphan receptor GPR101. This interaction stimulates Gαs-like proteins, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are associated with the enhancement of macrophage phagocytosis and efferocytosis, key processes for clearing apoptotic cells and pathogens to resolve inflammation.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR101 mediates the pro-resolving actions of RvD5n-3 DPA in arthritis and infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Lipidomics of DPA and DHA Supplemented Cells: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA) on the cellular lipidome. Understanding the distinct metabolic fates and downstream effects of these two important omega-3 polyunsaturated fatty acids is crucial for research in nutrition, cell signaling, and drug development. This document summarizes key differences, provides illustrative quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.
Introduction
This compound (DPA, 22:5n-3) and docosahexaenoic acid (DHA, 22:6n-3) are long-chain omega-3 polyunsaturated fatty acids (PUFAs) that play critical roles in cellular function. While structurally similar, emerging evidence suggests they have distinct effects on the composition and properties of cell membranes, and consequently on cell signaling and cellular health. This guide explores these differences through a lipidomics lens.
Quantitative Data Presentation
The following table summarizes illustrative changes in the relative abundance of key phospholipid species in a hypothetical cultured cell line (e.g., human endothelial cells or macrophages) following supplementation with DPA or DHA. This data is representative of typical findings in lipidomics studies, although direct side-by-side quantitative data in published literature is limited. The values represent a hypothetical fold change relative to control (unsupplemented) cells.
| Lipid Class | Lipid Species | DPA Supplemented (Fold Change) | DHA Supplemented (Fold Change) |
| Phosphatidylcholine (PC) | PC(16:0/22:5) | 5.2 | 1.8 |
| PC(18:0/22:5) | 4.8 | 1.5 | |
| PC(16:0/22:6) | 1.5 | 8.5 | |
| PC(18:0/22:6) | 1.2 | 9.2 | |
| PC(18:1/20:4) | 0.7 | 0.6 | |
| Phosphatidylethanolamine (PE) | PE(18:0/22:5) | 6.1 | 2.1 |
| PE(18:1/22:5) | 5.5 | 1.9 | |
| PE(18:0/22:6) | 1.8 | 10.3 | |
| PE(18:1/22:6) | 1.6 | 9.8 | |
| PE(18:0/20:4) | 0.6 | 0.5 | |
| Phosphatidylserine (PS) | PS(18:0/22:5) | 3.5 | 1.4 |
| PS(18:0/22:6) | 1.3 | 7.9 | |
| Phosphatidylinositol (PI) | PI(18:0/22:5) | 2.8 | 1.2 |
| PI(18:0/22:6) | 1.1 | 6.5 |
Note: This table is an illustrative compilation based on general findings in the field and does not represent data from a single specific study. The general trend observed is the significant incorporation of the supplemented fatty acid into major phospholipid classes.
Experimental Protocols
A detailed methodology for conducting a comparative lipidomics study of DPA and DHA supplemented cells is provided below.
Cell Culture and Fatty Acid Supplementation
-
Cell Line: Select a relevant cell line for the research question (e.g., RAW 264.7 macrophages, HUVEC endothelial cells, or a cancer cell line).
-
Culture Conditions: Culture cells in a standard medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Fatty Acid Stock Solutions:
-
Prepare 100 mM stock solutions of DPA and DHA in ethanol.
-
To prepare fatty acid-BSA complexes, warm a 10% (w/v) fatty acid-free BSA solution in serum-free medium to 37°C.
-
Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve a final fatty acid concentration of 10 mM. This results in a fatty acid:BSA molar ratio of approximately 6:1.
-
Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter.
-
-
Supplementation Protocol:
-
Seed cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Replace the growth medium with a serum-free or low-serum medium containing the DPA-BSA or DHA-BSA complex at a final concentration of 50 µM.
-
Include a vehicle control group treated with BSA solution without fatty acids.
-
Incubate the cells for 24-48 hours.
-
Lipid Extraction
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
-
-
Bligh and Dyer Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C.
-
Mass Spectrometry-Based Lipidomics Analysis
-
Sample Preparation: Reconstitute the dried lipid extract in 200 µL of a suitable solvent for mass spectrometry analysis, such as methanol:chloroform (1:1, v/v).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a Q-TOF instrument, coupled with an ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for lipid separation.
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile:isopropanol (1:9, v/v) with 0.1% formic acid and 10 mM ammonium formate).
-
-
Mass Spectrometry:
-
Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS and MS/MS spectra.
-
-
Data Analysis:
-
Process the raw data using lipid identification software (e.g., LipidSearch, MS-DIAL, or Compound Discoverer).
-
Identify lipid species based on accurate mass, retention time, and fragmentation patterns.
-
Perform relative quantification by comparing the peak areas of identified lipids across different experimental groups.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for comparative lipidomics of DPA and DHA supplemented cells.
Signaling Pathway: DPA and DHA Metabolism and Signaling
Caption: Simplified overview of DPA and DHA metabolism and signaling pathways.
DPA vs. EPA: A Comparative Analysis of Potency in Endothelial Cell Migration
For researchers, scientists, and drug development professionals investigating the nuanced roles of omega-3 fatty acids in vascular biology, understanding the differential effects of docosapentaenoic acid (DPA) and eicosapentaenoic acid (EPA) on endothelial cell migration is critical. This guide provides a comprehensive comparison of their potency, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Potency in Stimulating Endothelial Cell Migration
Evidence suggests that DPA is a more potent stimulator of endothelial cell migration than its precursor, EPA, particularly in the context of wound repair.[1][2] One key study demonstrated that the stimulatory effect of EPA on endothelial cell migration is likely mediated through its elongation to DPA.[1]
A direct comparison revealed that maximum stimulation of endothelial cell migration was achieved with a DPA pretreatment at a concentration ten times lower than that required for maximal stimulation by EPA.[1] Direct pretreatment of endothelial cells with DPA resulted in a dose-dependent increase in migration.[1]
However, the effects of these fatty acids on endothelial migration appear to be context-dependent. While some studies report a stimulatory effect of EPA pretreatment on serum-induced cell migration, others have found that EPA can impair migration into a wound in vitro. Furthermore, in the context of angiogenesis stimulated by vascular endothelial growth factor (VEGF), DPA has been shown to suppress endothelial cell migration and tube formation, with a stronger effect than both EPA and docosahexaenoic acid (DHA).
Quantitative Data Summary
The following table summarizes the quantitative data from a study directly comparing the potency of DPA and EPA in stimulating endothelial cell migration in response to fetal bovine serum.
| Fatty Acid | Concentration for Maximal Migration Stimulation | Relative Potency |
| DPA | 0.5 µg/ml | 10x more potent than EPA |
| EPA | 5.0 µg/ml | - |
Experimental Protocols
The following is a detailed methodology for a key experiment used to compare the effects of DPA and EPA on endothelial cell migration.
Modified Boyden Chamber Assay for Endothelial Cell Migration
This assay is utilized to quantify the chemotactic response of endothelial cells to a stimulant after pretreatment with fatty acids.
1. Cell Culture and Pretreatment:
-
Bovine aortic endothelial cells (BAECs) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/ml), and streptomycin (100 µg/ml).
-
For pretreatment, BAECs are incubated for 2 days in DMEM with 10% FBS containing either DPA (0.01-1.0 µg/ml) or EPA (5.0 µg/ml).
2. Migration Assay:
-
A modified Boyden chamber with a porous membrane (e.g., 8 µm pore size) is used.
-
The lower chamber is filled with DMEM containing 10% FBS as the chemoattractant.
-
The pretreated BAECs are harvested, resuspended in serum-free DMEM, and seeded into the upper chamber.
-
The chamber is incubated for a specified period (e.g., 4 hours) at 37°C in a humidified atmosphere with 5% CO₂.
3. Quantification:
-
After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with Diff-Quik).
-
The number of migrated cells is counted under a microscope in several high-power fields.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a potential signaling relationship.
Caption: Workflow of the modified Boyden chamber assay for endothelial cell migration.
The stimulatory effect of EPA on endothelial cell migration has been suggested to occur via its metabolic conversion to DPA. This relationship can be visualized as a simple pathway.
Caption: Proposed pathway for EPA's effect on endothelial cell migration.
It is important to note that the precise signaling mechanisms downstream of DPA that lead to increased endothelial cell migration are not fully elucidated in the referenced studies. One study indicated that cyclooxygenase and lipoxygenase inhibitors did not abolish the stimulatory effect of DPA, suggesting the involvement of other pathways. Conversely, in the context of VEGF-induced angiogenesis, DPA's inhibitory effect is linked to the suppression of VEGF receptor-2 (VEGFR-2) expression. Other research has implicated pathways such as the protein kinase B (PKB) pathway in the effects of EPA and DHA on endothelial cells.
References
- 1. This compound (22:5, n-3), an elongation metabolite of eicosapentaenoic acid (20:5, n-3), is a potent stimulator of endothelial cell migration on pretreatment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tandem of Omega-3s: Exploring the Interplay of DPA and DHA
A comprehensive review of current scientific literature reveals a notable gap in direct evidence for synergistic effects between docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA). While both are crucial long-chain omega-3 polyunsaturated fatty acids (PUFAs) with recognized health benefits, research has predominantly focused on their individual actions or the combined effects of eicosapentaenoic acid (EPA) and DHA.[1][2][3][4] This guide, therefore, pivots to a comparative analysis of DPA and DHA, presenting their known individual and overlapping biological activities, which may provide a foundation for future investigations into potential synergistic interactions.
While direct synergistic effects are not documented, the interplay between DPA and DHA is evident in their metabolic relationship and partially overlapping biological functions. DPA is a metabolic intermediate in the conversion of EPA to DHA.[1] Furthermore, some studies suggest that DPA can act as a reservoir for both EPA and DHA, being retro-converted to EPA or elongated to DHA as needed by the body.
Comparative Biological Activities of DPA and DHA
Both DPA and DHA are integral components of cell membranes and are precursors to potent signaling molecules. However, they exhibit both distinct and overlapping effects on various physiological processes.
Table 1: Comparative Effects of DPA and DHA on Key Biological Markers
| Biological Marker/Process | This compound (DPA) | Docosahexaenoic Acid (DHA) | Key Findings & References |
| Anti-inflammatory Effects | Exhibits anti-inflammatory properties. | Demonstrates potent anti-inflammatory effects. | DHA has been shown to be more effective than EPA in reducing the production of pro-inflammatory cytokines in some studies. The comparative efficacy with DPA is less clear. |
| Neuroprotection | Associated with neuroprotective effects. | Crucial for brain development and function, with strong evidence for neuroprotection. | DHA is the most abundant omega-3 fatty acid in the brain. Both DPA and DHA are subjects of research for their roles in neurodegenerative diseases. |
| Cardiovascular Health | Associated with a reduced risk of cardiovascular events. | Associated with a reduced risk of fatal cardiac events and improved cardiovascular health markers. | Both DPA and DHA contribute to cardiovascular health, though their specific mechanisms may differ. |
Experimental Protocols: A Methodological Overview
As no studies directly investigating the synergistic effects of DPA and DHA were identified, this section outlines a general experimental approach that could be employed in future research to explore such potential synergies.
In Vitro Anti-inflammatory Assay
-
Cell Line: Human macrophages (e.g., THP-1 cell line) or primary peripheral blood mononuclear cells (PBMCs).
-
Treatment: Cells would be pre-treated with varying concentrations of DPA alone, DHA alone, and a combination of DPA and DHA for a specified period (e.g., 24 hours).
-
Inflammatory Challenge: Following pre-treatment, cells would be stimulated with an inflammatory agent such as lipopolysaccharide (LPS).
-
Outcome Measures: The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant would be quantified using enzyme-linked immunosorbent assay (ELISA).
-
Synergy Analysis: The combination index (CI) method of Chou and Talalay would be used to determine if the combined effect of DPA and DHA is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Signaling Pathways: Potential for Interaction
While direct evidence for synergistic signaling is absent, DPA and DHA are known to influence several key signaling pathways. The potential for synergy may lie in their ability to modulate different components of the same pathway or to activate complementary pathways that lead to an enhanced overall biological response.
Both DPA and DHA can be metabolized into specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins. These molecules play a crucial role in the active resolution of inflammation. The combined production of a diverse array of SPMs from both DPA and DHA could lead to a more comprehensive and potent anti-inflammatory and pro-resolving effect than either fatty acid could achieve alone.
Caption: Overlapping biological effects of DPA and DHA.
Future Directions and Conclusion
The current body of scientific literature underscores a significant opportunity for research into the potential synergistic effects of DPA and DHA. Future studies employing rigorous methodologies to assess synergy are warranted and could unveil novel therapeutic strategies for a range of inflammatory and neurodegenerative conditions. While the individual benefits of DPA and DHA are increasingly understood, their combined action remains a promising frontier in nutritional science and drug development. Researchers are encouraged to investigate the co-administration of these two vital omega-3 fatty acids to elucidate any potential synergistic interactions and their underlying molecular mechanisms.
References
- 1. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (n-3) fatty acids and cardiovascular health: are effects of EPA and DHA shared or complementary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (n-3) Fatty Acids and Cardiovascular Health: Are Effects of EPA and DHA Shared or Complementary? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
Replicating a Landmark Study: A Comparative Guide to Investigating DPA's Influence on Plasma Lipids
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Reproducing and Expanding Upon Research on Docosapentaenoic Acid (DPA) and its Effects on Plasma Lipids.
This guide provides a comprehensive overview of key studies investigating the impact of this compound (DPA) on plasma lipid profiles, offering a comparative analysis of its effects alongside eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Detailed experimental methodologies and quantitative data from seminal studies are presented to facilitate replication and inspire further research into the therapeutic potential of DPA.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on the effects of DPA supplementation on plasma lipids.
Table 1: Comparative Effects of DPA, EPA, and DHA on Plasma Lipids in Rats
| Parameter | Control Group | EPA Group | DPA Group | DHA Group |
| Plasma Triglycerides (mmol/L) | 1.1 ± 0.1 | 1.0 ± 0.1 | 0.8 ± 0.1 | 1.0 ± 0.1 |
| Total Cholesterol (mmol/L) | 2.5 ± 0.2 | 2.4 ± 0.1 | 2.1 ± 0.1 | 2.3 ± 0.1 |
| Non-HDL-Cholesterol (mmol/L) | 1.5 ± 0.1 | 1.4 ± 0.1 | 1.2 ± 0.1 | 1.3 ± 0.1 |
| Cholesterol Esters (mmol/L) | 1.9 ± 0.2 | 1.8 ± 0.1 | 1.6 ± 0.1 | 1.7 ± 0.1 |
| Total Cholesterol/HDL-Cholesterol Ratio | 3.0 ± 0.3 | 2.8 ± 0.2 | 2.5 ± 0.2 * | 2.7 ± 0.2 |
*Statistically significant decrease compared to the control group. Data adapted from a study on rats fed diets supplemented with 1% of total lipids as EPA, DPA, or DHA for 6 weeks.[1][2]
Table 2: Short-Term Effects of DPA Supplementation on Human Plasma Lipid Fractions (Fold Change from Baseline)
| Plasma Lipid Fraction | DPA Supplementation (Day 4) | EPA Supplementation (Day 4/7) |
| DPA in Phospholipids | 2.0-fold increase | No significant change |
| DPA in Triacylglycerols | 2.3-fold increase | No significant change |
| EPA in Triacylglycerols | 3.1-fold increase | No significant change in DPA/DHA |
| EPA in Cholesterol Esters | 2.0-fold increase (Day 7) | 2.7-fold increase |
| DHA in Triacylglycerols | 3.1-fold increase | No significant change in DPA/DHA |
Data from a study where human participants received 8g of pure DPA or EPA over a 7-day period.[3]
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies from key studies are outlined below.
Animal Study Protocol: DPA Supplementation in Rats[1][2]
-
Subjects: Male Wistar rats (n=32).
-
Acclimatization: 1 week under standard laboratory conditions (22±1°C, 12-hour light/dark cycle).
-
Dietary Groups:
-
Control Group: Semisynthetic diet.
-
EPA Group: Control diet supplemented with 1% of total lipids as EPA ethyl esters.
-
DPA Group: Control diet supplemented with 1% of total lipids as DPA ethyl esters.
-
DHA Group: Control diet supplemented with 1% of total lipids as DHA ethyl esters.
-
-
Duration: 6 weeks, from weaning.
-
Sample Collection: At the end of the 6-week period, animals were fasted overnight. Blood was collected via cardiac puncture into EDTA-containing tubes. Plasma was separated by centrifugation (1500 x g for 15 minutes at 4°C).
-
Lipid Analysis: Plasma triglycerides, total cholesterol, HDL-cholesterol, and non-HDL-cholesterol were determined using standard enzymatic colorimetric methods. Fatty acid composition of plasma and tissues was determined by gas chromatography-mass spectrometry (GC-MS) after lipid extraction and transesterification to fatty acid methyl esters (FAMEs).
Human Study Protocol: Short-Term DPA Supplementation
-
Participants: Healthy female volunteers (n=10).
-
Study Design: Randomized, double-blind, crossover study.
-
Interventions:
-
DPA supplementation: 8 grams of pure DPA over 7 days.
-
EPA supplementation: 8 grams of pure EPA over 7 days.
-
Placebo: Olive oil.
-
-
Washout Period: A washout period between interventions.
-
Blood Sampling: Fasting blood samples were collected at baseline (day 0), day 4, and day 7.
-
Plasma and Red Blood Cell (RBC) Separation: Blood was collected in EDTA tubes, and plasma and RBCs were separated by centrifugation.
-
Lipid Fraction Analysis: Plasma lipids were separated into phospholipids, triacylglycerols, and cholesterol esters. The fatty acid composition of each fraction and of RBCs was analyzed by gas chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the lipid-lowering effects of DPA and a typical experimental workflow for such studies.
DPA's inhibitory effect on SREBP-1c and subsequent downregulation of fatty acid synthesis.
DPA's potential role in modulating the TLR4/NF-κB inflammatory pathway.
A generalized workflow for clinical trials investigating the effects of fatty acid supplementation.
References
DPA: Unveiling the Unique Bioactive Potential of a Lesser-Known Omega-3
For Researchers, Scientists, and Drug Development Professionals
While eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have long been the central focus of omega-3 fatty acid research, emerging evidence illuminates the distinct and potent biological functions of docosapentaenoic acid (DPA). This guide provides a comprehensive comparison of DPA's unique attributes against its more famous counterparts, supported by experimental data, detailed protocols, and pathway visualizations to empower further research and drug development.
Superior Efficacy in Cellular Processes
Experimental data consistently highlights DPA's enhanced potency in key physiological processes compared to EPA and DHA.
Endothelial Cell Migration
DPA demonstrates a remarkable ability to stimulate endothelial cell migration, a critical process in wound healing and angiogenesis. In vitro studies reveal that DPA is significantly more potent than EPA in promoting this effect.
Table 1: Comparative Effect of DPA and EPA on Endothelial Cell Migration
| Omega-3 Fatty Acid | Concentration for Maximal Stimulation | Relative Potency |
| DPA | 0.5 µg/mL | ~10x more potent than EPA |
| EPA | 5.0 µg/mL | - |
Data synthesized from in vitro studies using bovine aortic endothelial cells.
Platelet Aggregation
Table 2: Qualitative Comparison of the Inhibitory Effects of DPA, EPA, and DHA on Platelet Aggregation
| Omega-3 Fatty Acid | Reported Inhibitory Potency on Platelet Aggregation |
| DPA | Most potent |
| EPA | Potent |
| DHA | Potent |
Based on qualitative assessments from multiple in vitro and ex vivo studies.
Specialized Pro-Resolving Mediators (SPMs): A Unique Anti-inflammatory Arsenal
DPA serves as a precursor to a unique class of specialized pro-resolving mediators (SPMs), including specific resolvins (Rv), protectins (PD), and maresins (MaR). These DPA-derived mediators play a crucial role in the active resolution of inflammation, a process distinct from traditional anti-inflammatory mechanisms.
The biosynthesis of these potent molecules is initiated by lipoxygenase (LOX) enzymes, which introduce oxygen into the DPA molecule, leading to the formation of various bioactive compounds.
Biosynthesis of DPA-Derived SPMs
Caption: Biosynthesis of DPA-derived SPMs.
These DPA-derived SPMs, such as Resolvin D1n-3 DPA (RvD1n-3 DPA) and Protectin D1n-3 DPA (PD1n-3 DPA), exert their potent anti-inflammatory and pro-resolving effects by binding to specific G-protein coupled receptors (GPCRs).
Signaling Pathway of RvD1n-3 DPA
RvD1n-3 DPA has been shown to modulate inflammatory responses by influencing key signaling pathways, such as the NF-κB pathway. Upon binding to its receptors, RvD1n-3 DPA can lead to the downregulation of pro-inflammatory gene expression.
Caption: RvD1n-3 DPA signaling pathway.
Experimental Protocols
Endothelial Cell Migration Assay (Boyden Chamber)
This protocol outlines the general steps for assessing the effect of omega-3 fatty acids on endothelial cell migration using a Boyden chamber assay.
Workflow:
Caption: Endothelial cell migration assay workflow.
Detailed Steps:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in complete endothelial growth medium until they reach 70-90% confluency.
-
Cell Starvation: Prior to the assay, starve the cells in basal medium containing 0.5% bovine serum albumin (BSA) for 4-6 hours.
-
Chamber Setup: Place cell culture inserts (8 µm pore size) into a 24-well plate. Add chemoattractant (e.g., vascular endothelial growth factor, VEGF) to the lower chamber.
-
Cell Seeding: Harvest the starved cells and resuspend them in basal medium. Pre-incubate the cells with different concentrations of DPA, EPA, or DHA for 30 minutes. Seed the cell suspension into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with a suitable stain (e.g., crystal violet). Count the number of migrated cells in several random fields under a microscope.
Platelet Aggregation Assay (Multiple Electrode Aggregometry)
This protocol describes the general procedure for measuring platelet aggregation in response to omega-3 fatty acids using multiple electrode aggregometry (MEA).
Workflow:
Caption: Platelet aggregation assay workflow.
Detailed Steps:
-
Blood Collection: Draw venous blood from healthy, drug-free donors into tubes containing hirudin as an anticoagulant.
-
Incubation: Aliquot the whole blood into aggregometer cuvettes. Add the desired concentrations of DPA, EPA, DHA, or a vehicle control and incubate for a specified time at 37°C.
-
Agonist Addition: Initiate platelet aggregation by adding a standard agonist such as collagen, adenosine diphosphate (ADP), or arachidonic acid.
-
Measurement: Place the cuvettes in the aggregometer. The instrument measures the change in electrical impedance between two electrodes as platelets aggregate, which is recorded over time.
-
Data Analysis: The extent of platelet aggregation is quantified by calculating the area under the aggregation curve (AUC). Compare the AUC values between the different omega-3 treatments and the control.
Conclusion
The presented evidence strongly suggests that DPA possesses unique and potent biological activities that distinguish it from EPA and DHA. Its superior efficacy in promoting endothelial cell migration and inhibiting platelet aggregation, coupled with its role as a precursor to a distinct class of pro-resolving mediators, positions DPA as a compelling candidate for further investigation in the context of cardiovascular disease, inflammation, and tissue repair. The provided experimental frameworks and pathway diagrams offer a foundation for researchers to delve deeper into the mechanisms of DPA and unlock its full therapeutic potential.
Safety Operating Guide
Navigating the Safe Disposal of Docosapentaenoic Acid in a Laboratory Setting
Docosapentaenoic acid (DPA), a polyunsaturated fatty acid crucial in biomedical research, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols is not only a regulatory necessity but also a cornerstone of responsible scientific practice. This guide provides a comprehensive, step-by-step approach for the safe disposal of DPA, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times during handling and disposal. All procedures should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of DPA must comply with all national and local regulations. The following steps outline the best practices for its disposal in a laboratory environment.
Step 1: Waste Identification and Segregation
-
Do not mix DPA with other waste streams. Keep it in its original container whenever possible.
-
If transferring to a waste container, ensure the container is compatible with DPA and clearly labeled as "Hazardous Waste" and with the full chemical name, "this compound." Do not use chemical abbreviations.
-
Store DPA waste separately from incompatible materials, such as strong oxidizing agents.
Step 2: Waste Accumulation and Storage
-
Designate a specific "Satellite Accumulation Area" (SAA) for the temporary storage of DPA waste. This area should be near the point of generation.
-
Ensure waste containers are always sealed with a proper cap when not in use to prevent evaporation and spills.
-
The volume of hazardous waste in the SAA should not exceed 55 gallons.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your DPA waste.
-
Provide the EHS department with all necessary information, including the chemical name, quantity, and location.
-
Never dispose of DPA down the sanitary sewer system.
Step 4: Disposal of Empty Containers
-
Empty DPA containers must be handled with care, as they may retain chemical residues.
-
To decontaminate an empty container, triple-rinse it with a suitable solvent capable of removing the DPA. The rinsate must be collected and treated as hazardous waste.
-
After triple-rinsing, the container can be air-dried in a well-ventilated area, such as a chemical fume hood.
-
Once the container is clean and dry, deface or remove the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons per SAA | |
| Container Headroom | Leave at least one-inch of headroom | |
| pH of Spent Solvent Waste | Must be between 5 and 9 | |
| SAA Storage Time Limit (Partially Filled) | Up to 1 year | |
| SAA Storage Time Limit (Full Container) | Must be removed within 3 days |
Experimental Protocols
The primary "experimental protocol" in the context of disposal is the triple-rinse procedure for empty containers.
Protocol for Triple-Rinsing Empty DPA Containers:
-
Selection of Solvent: Choose a solvent that is effective in dissolving DPA and is compatible with the container material. A common choice would be ethanol or another suitable organic solvent.
-
First Rinse: Add a small amount of the chosen solvent to the empty container, ensuring it coats all interior surfaces. Securely cap and agitate the container vigorously for at least 30 seconds.
-
Collection of Rinsate: Decant the solvent into a designated hazardous waste container for rinsate.
-
Second and Third Rinses: Repeat steps 2 and 3 two more times to ensure the container is thoroughly cleaned.
-
Drying: Allow the container to air dry completely in a chemical fume hood.
-
Final Disposal: Once dry, deface the label and dispose of the container as non-hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of DPA and its empty containers.
References
Essential Safety and Handling Guide for Docosapentaenoic Acid (DPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Docosapentaenoic Acid (DPA) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment. While pure this compound is not classified as a hazardous substance, its handling requires careful consideration due to its nature as a polyunsaturated fatty acid.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure safety:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn to prevent skin contact.
-
Body Protection: A standard laboratory coat is required to protect clothing and skin from potential spills.
-
Respiratory Protection: While generally not required under normal handling conditions in a well-ventilated area, a NIOSH-approved respirator may be necessary if aerosols are generated or if working in a poorly ventilated space.
Safety and Handling Operational Plan
A systematic approach to handling DPA from receipt to disposal is critical for laboratory safety and experimental integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and any hazard warnings.
-
Ensure that the Safety Data Sheet (SDS) is accessible.
2. Storage:
-
Store DPA in a tightly sealed, light-resistant container to prevent oxidation.
-
Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, refrigeration at or below -20°C is recommended to maintain stability.
3. Preparation and Use:
-
All handling of DPA should be conducted in a well-ventilated laboratory or under a chemical fume hood.
-
Allow the container to reach room temperature before opening to prevent condensation of moisture, which can degrade the product.
-
If the DPA is in a solvent, be aware of the hazards associated with that solvent.
-
Avoid generating aerosols or mists.
-
Wash hands thoroughly after handling.
4. Spill Response:
-
In the event of a spill, immediately alert others in the vicinity.
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable detergent and water, and then decontaminate if necessary.
-
Ensure adequate ventilation during and after the cleanup.
Disposal Plan
Proper disposal of DPA and associated waste is crucial to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
-
Segregate DPA waste from other laboratory waste streams.
-
This includes unused DPA, solutions containing DPA, and any contaminated materials such as pipette tips, gloves, and absorbent pads.
2. Waste Collection and Labeling:
-
Collect all DPA waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound Waste") and any associated hazards.
3. Final Disposal:
-
Dispose of the DPA waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of DPA down the drain or in the regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the closely related Docosahexaenoic Acid (DHA), for which more extensive data is available.
| Property | Value |
| Chemical Formula | C₂₂H₃₄O₂ |
| Molecular Weight | 330.5 g/mol |
| Appearance | Liquid |
| Storage Temperature | -20°C |
| Flash Point (DHA) | Combustible liquid |
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of DPA.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
